molecular formula C25H32O8 B1665688 Albaspidin CAS No. 58409-52-2

Albaspidin

Cat. No.: B1665688
CAS No.: 58409-52-2
M. Wt: 460.5 g/mol
InChI Key: BTEFKZZSPZYUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Albaspidin is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58409-52-2

Molecular Formula

C25H32O8

Molecular Weight

460.5 g/mol

IUPAC Name

2-butanoyl-4-[(5-butanoyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C25H32O8/c1-7-9-14(26)16-18(28)12(20(30)24(3,4)22(16)32)11-13-19(29)17(15(27)10-8-2)23(33)25(5,6)21(13)31/h28-31H,7-11H2,1-6H3

InChI Key

BTEFKZZSPZYUSO-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O

Canonical SMILES

CCCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O

Appearance

Solid powder

Other CAS No.

644-61-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Albaspidin

Origin of Product

United States

Foundational & Exploratory

Albaspidin: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Albaspidin, a phloroglucinol derivative found in certain ferns of the Dryopteris genus, has emerged as a molecule of significant interest in biomedical research. Possessing a range of biological activities, its potential as an anticancer and anthelmintic agent is of particular note. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its molecular targets, effects on cellular signaling pathways, and the experimental basis for these findings. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

Anticancer Activity of this compound

The primary focus of research into this compound's mechanism of action has been its potential as an anticancer agent. The proposed mechanisms are multifaceted, involving the inhibition of a key metabolic enzyme and the modulation of critical cell survival and proliferation pathways.

Inhibition of Fatty Acid Synthase (FAS)

A well-characterized molecular target of this compound is Fatty Acid Synthase (FAS), a crucial enzyme in the de novo synthesis of fatty acids. In many cancer types, FAS is overexpressed to meet the high demand for lipids required for cell membrane biogenesis, energy storage, and the production of signaling molecules. Inhibition of FAS has been shown to induce apoptosis and suppress tumor growth, making it a promising target for cancer therapy.

This compound AP, a specific variant of this compound, has been identified as a potent inhibitor of FAS.[1]

Table 1: Inhibitory Potency of this compound AP against Fatty Acid Synthase

CompoundTargetIC50 Value
This compound APFatty Acid Synthase (FAS)71.7 µM[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Fatty Acid Synthase.

Principle: The activity of FAS is measured by monitoring the oxidation of its cofactor, NADPH, to NADP+. This is observed as a decrease in absorbance at 340 nm.

Materials:

  • Purified human Fatty Acid Synthase (FAS)

  • This compound

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Potassium phosphate buffer (pH 7.0)

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in the assay buffer.

    • Prepare fresh assay buffer containing potassium phosphate, DTT, and BSA.

    • Prepare stock solutions of acetyl-CoA, malonyl-CoA, and NADPH in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer, a specific concentration of the this compound dilution (or DMSO for the control), the FAS enzyme solution, acetyl-CoA solution, and NADPH solution to each well.

    • Incubate the plate at 37°C for 10-15 minutes to allow for the interaction between the inhibitor and the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding malonyl-CoA to each well.

    • Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using a suitable curve-fitting model.

cluster_0 FAS Inhibition Assay Workflow Reagent_Preparation Reagent Preparation (this compound, FAS, Substrates, Buffers) Assay_Setup Assay Setup (Incubate this compound with FAS) Reagent_Preparation->Assay_Setup Reaction_Initiation Reaction Initiation (Add Malonyl-CoA) Assay_Setup->Reaction_Initiation Data_Acquisition Data Acquisition (Measure NADPH oxidation at 340nm) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis (Calculate IC50) Data_Acquisition->Data_Analysis

Experimental workflow for FAS inhibition assay.
Predicted Modulation of PI3K/Akt and NF-κB Signaling Pathways

In silico models predict that this compound AP induces apoptosis in cancer cells through the modulation of two critical signaling pathways: the PI3K/Akt pathway and the NF-κB pathway.[2] It is important to note that while these mechanisms are supported by computational predictions, comprehensive experimental validation in peer-reviewed literature is still emerging.

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Computational models suggest that this compound AP inhibits the phosphorylation of Akt, a key protein in this pathway.[2] This inhibition would lead to a decrease in the activity of downstream pro-survival signals.

The NF-κB signaling pathway plays a central role in inflammation, immunity, and cell survival. Its constitutive activation in cancer cells contributes to their resistance to apoptosis. In silico docking and pathway analysis suggest that this compound AP suppresses the activation of NF-κB.[2]

The proposed dual inhibition of the PI3K/Akt and NF-κB pathways by this compound is hypothesized to shift the balance within cancer cells from survival to programmed cell death (apoptosis). This is predicted to occur through the downregulation of anti-apoptotic proteins, such as Bcl-2, and the upregulation of pro-apoptotic proteins, like Bax.[2]

This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits (Predicted) NF_kB NF-κB Pathway This compound->NF_kB Inhibits (Predicted) Survival_Proliferation Cell Survival & Proliferation PI3K_Akt->Survival_Proliferation Bax Bax (Pro-apoptotic) Expression PI3K_Akt->Bax NF_kB->Survival_Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Expression NF_kB->Bcl2 Apoptosis Apoptosis Survival_Proliferation->Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Predicted signaling pathways modulated by this compound.

Objective: To investigate the effect of this compound on the expression levels of key apoptosis-related proteins (Bcl-2, Bax, and cleaved caspase-3).

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • This compound

  • RIPA buffer

  • BCA assay kit

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cancer cells with this compound at its IC50 concentration for a specified time (e.g., 48 hours).

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an ECL substrate and visualize with an imaging system.

    • Use β-actin as a loading control to normalize protein levels.

Anthelmintic Activity of this compound

Extracts from ferns of the Dryopteris genus, rich in phloroglucinol derivatives like this compound, have a history of use as anthelmintic agents.[1] While the precise mechanism of action for this compound itself is not fully elucidated, the activity of related phloroglucinols provides some insights.

It is hypothesized that these compounds interfere with the energy metabolism of parasites, potentially by uncoupling oxidative phosphorylation.[1] Another proposed mechanism is the damage to the tegument (the outer protective layer) of the worms, which can lead to paralysis and eventual death.[1] Further research is required to specifically delineate the anthelmintic mechanism of this compound.

Conclusion

This compound is a promising natural compound with a multifaceted mechanism of action, particularly in the context of cancer. Its well-documented inhibition of Fatty Acid Synthase provides a solid foundation for its anticancer potential. Furthermore, compelling in silico evidence points towards the modulation of the critical PI3K/Akt and NF-κB signaling pathways, which warrants further rigorous experimental validation. The traditional use of this compound-containing plant extracts as anthelmintics also suggests another avenue for therapeutic development, although the specific molecular mechanisms remain to be fully uncovered. This guide provides a framework for understanding the current knowledge of this compound's bioactivity and serves as a basis for future research aimed at harnessing its therapeutic potential.

References

Albaspidin: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albaspidin, a naturally occurring phloroglucinol derivative, has emerged as a compound of significant scientific interest due to its diverse biological activities, including antibacterial and anticancer properties. Found primarily in ferns of the Dryopteris genus and certain Hypericum species, this acylphloroglucinol exists in several homologous forms, most notably this compound AA, PP, and AP. This technical guide provides an in-depth overview of the natural sources, historical discovery, and detailed methodologies for the isolation and purification of this compound. Furthermore, it summarizes key quantitative data regarding its biological efficacy and presents diagrams of its putative signaling pathways and experimental workflows.

Introduction

This compound belongs to a class of dimeric acylphloroglucinols, characterized by two acylphloroglucinol rings linked by a methylene bridge. These compounds are secondary metabolites in various plant species and are known for their broad spectrum of biological activities. The growing interest in this compound within the scientific community, particularly in the fields of drug discovery and development, stems from its potential as a therapeutic agent. This document serves as a comprehensive resource for professionals engaged in the research and development of novel pharmaceuticals, providing detailed technical information on this compound.

Natural Sources and Discovery

This compound is predominantly found in the rhizomes of ferns belonging to the Dryopteris genus, often referred to as wood ferns. Species such as Dryopteris crassirhizoma, Dryopteris fragrans, Dryopteris hawaiiensis, and Dryopteris villarii have been identified as rich sources of this compound.[1] In addition to ferns, this compound has also been reported in certain plants of the Hypericum genus, for instance, Hypericum drummondii.[1]

Chemical Properties and Homologues

This compound exists as a mixture of homologues, with the most common being this compound AA, this compound PP, and this compound AP. These homologues differ in the acyl side chains attached to the phloroglucinol rings.

HomologueChemical FormulaMolar Mass ( g/mol )
This compound AAC21H24O8404.41
This compound PPC23H28O8432.46
This compound APC22H26O8418.43

Isolation and Purification: Experimental Protocols

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol adaptable for the isolation of different this compound homologues from Dryopteris rhizomes.

Extraction of Crude Phloroglucinols
  • Maceration: Dried and powdered rhizomes of a Dryopteris species are macerated in 95% ethanol at room temperature for an extended period (e.g., 72 hours) to extract the phloroglucinols.[2]

  • Filtration and Concentration: The ethanolic extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.[2]

Solvent Partitioning
  • The crude extract is suspended in a methanol-water mixture (1:1).

  • Liquid-liquid partitioning is performed with hexane to remove nonpolar constituents like fats and sterols. The hexane layer is discarded.

  • The methanol-water layer is then partitioned with a solvent of intermediate polarity, such as dichloromethane, to selectively extract the phloroglucinols, including this compound.[2]

  • The dichloromethane layer is collected and concentrated to dryness.

Chromatographic Purification
  • Macroporous Resin Column Chromatography: The concentrated extract from the solvent partitioning step is dissolved in a low-concentration ethanol solution (e.g., 20%) and loaded onto a pre-equilibrated macroporous resin column. The column is first washed with distilled water to remove polar impurities. The phloroglucinols are then eluted using a stepwise gradient of ethanol in water.[2]

  • Silica Gel Column Chromatography: Fractions enriched with this compound from the macroporous resin chromatography are pooled, concentrated, and further purified using silica gel column chromatography. A solvent system with a gradient of ethyl acetate in hexane is commonly employed for elution.[2]

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound homologues, a final purification step using preparative reverse-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of acetonitrile in water (often with a small percentage of formic acid for better peak shape) is recommended.

Workflow for this compound Isolation

Albaspidin_Isolation_Workflow start Dried & Powdered Dryopteris Rhizomes extraction Maceration (95% Ethanol) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent Partitioning (Hexane, Dichloromethane) crude_extract->partitioning concentration2 Concentration partitioning->concentration2 macroporous_resin Macroporous Resin Column Chromatography concentration2->macroporous_resin silica_gel Silica Gel Column Chromatography macroporous_resin->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Figure 1. General workflow for the isolation and purification of this compound.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its anticancer and antibacterial properties being the most extensively studied.

Anticancer Activity

The anticancer effects of this compound are primarily attributed to its inhibition of Fatty Acid Synthase (FAS), an enzyme overexpressed in many cancer cells.[2]

Compound/ExtractActivityCell Line/SystemIC50 Value
This compound APFAS InhibitionEnzyme Assay71.7 µM[2]
Dryopteris crassirhizoma extractCytotoxicityHuman leukemia Reh cells35.3 µg/mL
Norflavaspidic acid ABFAS Ligand Inhibition-28.7 µM
Antibacterial Activity

Extracts from Dryopteris species containing this compound have demonstrated significant activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Compound/ExtractBacterial StrainMIC Value
Dryopteris crassirhizoma n-hexane extractMRSA3.125 µg/mL

Mechanism of Action and Signaling Pathways

The primary mechanism of this compound's anticancer activity is the inhibition of Fatty Acid Synthase (FAS). FAS is a key enzyme in the de novo synthesis of fatty acids, which are essential for the rapid proliferation of cancer cells. By inhibiting FAS, this compound disrupts the production of fatty acids, leading to a cascade of events that culminate in apoptosis (programmed cell death).

The inhibition of FAS by this compound is thought to lead to the accumulation of malonyl-CoA, a substrate of FAS. This accumulation can, in turn, inhibit carnitine palmitoyltransferase 1 (CPT1), an enzyme crucial for fatty acid oxidation. The disruption of cellular energy homeostasis and the accumulation of toxic intermediates are believed to trigger the intrinsic apoptotic pathway.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Albaspidin_Apoptosis_Pathway This compound This compound FAS Fatty Acid Synthase (FAS) This compound->FAS inhibits Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis FAS->Fatty_Acid_Synthesis Intrinsic_Pathway Intrinsic Apoptotic Pathway FAS->Intrinsic_Pathway triggers Cell_Proliferation Cancer Cell Proliferation Fatty_Acid_Synthesis->Cell_Proliferation Apoptosis Apoptosis Mitochondria Mitochondrial Dysfunction Intrinsic_Pathway->Mitochondria Caspase9 Caspase-9 Activation Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Bax Bax Bax->Mitochondria promotes Bcl2 Bcl-2 Bcl2->Mitochondria inhibits Mitochondria->Caspase9

Figure 2. Proposed signaling pathway of this compound-induced apoptosis via FAS inhibition.

Conclusion

This compound, a phloroglucinol derivative from Dryopteris and Hypericum species, represents a promising natural product for drug development. Its well-documented inhibitory effect on Fatty Acid Synthase provides a clear mechanism for its anticancer activity, while its antibacterial properties warrant further investigation. The detailed isolation and purification protocols provided in this guide, along with the summarized quantitative data and proposed signaling pathways, offer a solid foundation for researchers and scientists to advance the study of this compound and its potential therapeutic applications. Further research is needed to fully elucidate the clinical potential of this compound and to develop it into a viable therapeutic agent.

References

Albaspidin Compounds in Dryopteris Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the phloroglucinol compounds known as albaspidins, found in various species of the fern genus Dryopteris. This document provides a comprehensive overview of the known Dryopteris species containing these compounds, quantitative data where available, detailed experimental protocols for their study, and visualizations of their implicated biological pathways.

Introduction to Albaspidins in Dryopteris

Albaspidins are a class of dimeric phloroglucinol derivatives that have been isolated from the rhizomes of several Dryopteris species. These compounds are of significant interest due to their potential biological activities, including anticancer, anthelmintic, and antimicrobial properties. Structurally, they consist of two acylphloroglucinol rings linked by a methylene bridge. Different homologs of albaspidin are distinguished by the nature of the acyl side chains, commonly including acetyl, propionyl, and butyryl groups. This guide focuses on the distribution, quantification, and biological pathways associated with these compounds.

Distribution and Content of this compound Compounds in Dryopteris Species

Dryopteris SpeciesThis compound Homolog(s)Plant PartQuantitative Data (if available)Reference(s)
Dryopteris austriacaThis compoundRhizome ExtractPresence confirmed during isolation of other phloroglucinols.
Dryopteris crassirhizomaThis compound AARhizomePresence confirmed.
Dryopteris fragransThis compoundRhizomePresence confirmed.
Dryopteris hawaiiensisThis compound AANot SpecifiedReported presence.
Dryopteris juxtapostiaThis compound PP, Tetra-albaspidin BBBBRootPresence identified by LC-ESI-MS/MS.
Dryopteris maderensisThis compound (high content, particularly BA homolog)Not SpecifiedHigh content noted.
Dryopteris guanchicaThis compound (high content, particularly BA homolog)Not SpecifiedHigh content noted.
Dryopteris wallichianaThis compound AA, this compound ABScales and RhizomesPresence confirmed.
Dryopteris cristata complexThis compound PANot SpecifiedIsolated for the first time from Dryopteris.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological activity assessment of this compound compounds from Dryopteris species.

Extraction and Isolation of this compound-Containing Phloroglucinol Mixtures

This protocol is adapted from the isolation procedure for phloroglucinol derivatives from Dryopteris austriaca, which includes this compound.

Objective: To extract and isolate a mixture of phloroglucinol compounds, including this compound, from Dryopteris rhizomes.

Materials:

  • Dried and powdered rhizomes of a Dryopteris species

  • Methanol

  • Diethyl ether

  • 2% Sodium carbonate solution

  • Dilute Hydrochloric acid

  • Silica gel for column chromatography

  • Hexane

  • Benzene

  • Cyclohexane

  • Rotary evaporator

  • Chromatography column

  • Filter paper and funnel

  • Beakers and flasks

Procedure:

  • Extraction: Macerate the powdered rhizomes in methanol for a sufficient period (e.g., 48-72 hours). Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Initial Precipitation: To the concentrated methanolic solution, add diluted methanol to achieve a final concentration of approximately 50%. This step may precipitate some compounds, which can be separated by filtration.

  • Acid Precipitation: The diluted methanolic solution is then treated with dilute hydrochloric acid to quantitatively precipitate the phloroglucinol derivatives. The resulting precipitate is filtered, washed with water, and dried under a vacuum.

  • Ether-Alkali Partitioning: Dissolve the dried precipitate in diethyl ether. Extract the ethereal solution with a 2% sodium carbonate solution. The acidic phloroglucinols, including this compound, will move to the alkaline aqueous phase.

  • Re-precipitation: Acidify the alkaline solution with hydrochloric acid to precipitate the purified phloroglucinol mixture. Filter, wash with water, and dry the precipitate.

  • Chromatographic Separation (Optional): For further purification of individual this compound homologs, the resulting powder can be subjected to silica gel column chromatography.

    • Pack a column with silica gel in hexane.

    • Dissolve the sample in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of hexane and benzene (e.g., starting with pure hexane and gradually increasing the proportion of benzene).

    • Collect fractions and analyze them using a suitable method (e.g., thin-layer chromatography or HPLC) to identify fractions containing the desired this compound compounds.

  • Crystallization: Combine the pure fractions and recrystallize from a suitable solvent, such as cyclohexane, to obtain crystalline this compound.

Assay for Fatty Acid Synthase (FAS) Inhibition

This protocol provides a general method to determine the inhibitory activity of this compound compounds against fatty acid synthase (FAS).

Objective: To determine the IC50 value of an this compound compound against purified FAS.

Materials:

  • Purified fatty acid synthase (e.g., from rat liver or recombinant human)

  • This compound compound (dissolved in DMSO)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Potassium phosphate buffer (pH 7.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well microplate (optional)

Procedure:

  • Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH.

  • Enzyme Addition: Add the purified FAS enzyme to the reaction mixture.

  • Inhibitor Pre-incubation: To determine the IC50, prepare a series of dilutions of the this compound compound. Add the different concentrations of the this compound solution to the reaction mixtures and incubate at 37°C for a short period to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation: Initiate the fatty acid synthesis reaction by adding malonyl-CoA.

  • Monitoring the Reaction: Immediately begin monitoring the decrease in absorbance at 340 nm. This decrease corresponds to the oxidation of NADPH. Record the absorbance at regular intervals for several minutes to determine the initial reaction velocity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the this compound compound compared to a control reaction without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Mechanisms of Action

Computational models and preliminary studies suggest that this compound compounds, particularly this compound AP, may exert their biological effects by modulating key signaling pathways involved in cell survival and proliferation.

Inhibition of Fatty Acid Synthase (FAS)

A primary and well-characterized biological activity of this compound AP is the potent inhibition of fatty acid synthase (FAS). FAS is a critical enzyme in the de novo synthesis of fatty acids and is often overexpressed in cancer cells to support rapid proliferation and membrane synthesis. By inhibiting FAS, this compound compounds can disrupt these processes, leading to cancer cell death.

FAS_Inhibition This compound This compound FAS Fatty Acid Synthase (FAS) This compound->FAS Inhibits FattyAcids Fatty Acid Synthesis FAS->FattyAcids AcetylCoA Acetyl-CoA AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS CancerCell Cancer Cell Proliferation & Survival FattyAcids->CancerCell Supports

Caption: Inhibition of Fatty Acid Synthase by this compound.

Predicted Modulation of PI3K/Akt and NF-κB Signaling Pathways

In silico studies predict that this compound AP may induce apoptosis in cancer cells by modulating the PI3K/Akt and NF-κB signaling pathways. These pathways are crucial for cell survival, and their inhibition can lead to programmed cell death.

PI3K_NFkB_Pathway cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt AntiApoptotic_PI3K Anti-apoptotic Proteins (e.g., Bcl-2) Akt->AntiApoptotic_PI3K Apoptosis Apoptosis AntiApoptotic_PI3K->Apoptosis Inhibits NFkB NF-κB AntiApoptotic_NFkB Anti-apoptotic Genes NFkB->AntiApoptotic_NFkB AntiApoptotic_NFkB->Apoptosis Inhibits This compound This compound AP This compound->Akt Inhibits (predicted) This compound->NFkB Suppresses (predicted)

Caption: Predicted modulation of PI3K/Akt and NF-κB pathways by this compound AP.

Conclusion

The this compound compounds found in Dryopteris species represent a promising area of research for the development of new therapeutic agents. This guide has provided a summary of the current knowledge regarding their distribution, methods for their study, and their potential mechanisms of action. Further research is needed to fully elucidate the quantitative distribution of these compounds across a wider range of Dryopteris species and to validate the predicted signaling pathway interactions through in vitro and in vivo studies. The experimental protocols and pathway diagrams presented here serve as a foundation for such future investigations.

Phloroglucinol Derivatives in Cancer Research: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Phloroglucinol and its derivatives, a class of naturally occurring phenolic compounds, are emerging as promising candidates in oncology research. Exhibiting a range of anti-cancer activities, these compounds induce apoptosis, trigger cell cycle arrest, and inhibit angiogenesis and metastasis in various cancer models. This technical guide provides an in-depth overview of the current state of research on phloroglucinol derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. Detailed protocols for key assays are provided to facilitate further research and development in this area. Furthermore, critical signaling pathways modulated by these compounds are visually represented to aid in understanding their molecular targets.

Introduction

Phloroglucinol (1,3,5-trihydroxybenzene) is a simple phenolic compound found in various natural sources, including brown algae and terrestrial plants.[1][2] Its derivatives, collectively known as phlorotannins in brown algae, are polymeric structures of phloroglucinol units.[3] These compounds have garnered significant attention in recent years for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and notably, anti-cancer activities.[3][4] This guide focuses on the therapeutic potential of phloroglucinol and its synthetic and natural derivatives in the context of cancer research, providing a technical resource for scientists and drug development professionals.

Mechanisms of Anti-Cancer Activity

Phloroglucinol derivatives exert their anti-neoplastic effects through a multi-pronged approach, targeting key cellular processes involved in cancer progression.

Induction of Apoptosis

A primary mechanism by which phloroglucinol derivatives inhibit cancer cell growth is through the induction of programmed cell death, or apoptosis.[1] This is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[1]

In the human colon cancer cell line HT-29, phloroglucinol treatment leads to characteristic apoptotic changes, including the altered expression of Bcl-2 family proteins, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-3 and caspase-8.[4][5] Studies have shown a concentration-dependent increase in the percentage of apoptotic cells upon treatment with phloroglucinol.[5] For instance, in HT-29 cells, treatment with 12.5, 25, and 50 µg/ml of phloroglucinol for 24 hours resulted in 10.31%, 17.77%, and 24.11% apoptotic cells, respectively, compared to a baseline of 3.7% in untreated cells.[5]

Similarly, the phloroglucinol derivative dioxinodehydroeckol, isolated from Ecklonia Cava, has been shown to induce apoptosis in MCF-7 human breast cancer cells.[6] This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, alongside an increase in the activity of caspases-3 and -9 and the cleavage of poly-(ADP-ribose) polymerase (PARP).[6]

Cell Cycle Arrest

Phloroglucinol and its derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest.[1] Flow cytometry analyses have revealed that these compounds can arrest the cell cycle at different phases, depending on the cell line and the specific derivative.

In HT-29 colon cancer cells, phloroglucinol treatment leads to an increase in the proportion of cells in the G0/G1 phase, rising from 26.2% in control cells to 44.2% in treated cells.[7][8] Conversely, a derivative of phloroglucinol, Aspidin BB, induces S phase arrest in human ovarian cancer cells.[1][9] In androgen-independent PC3 human prostate cancer cells, phloroglucinol has been observed to inhibit the cell cycle in the G2/M phase.[10]

Anti-Angiogenic and Anti-Metastatic Effects

The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Phloroglucinol has been shown to possess anti-angiogenic properties.[11] In a Lewis lung carcinoma (LLC) tumor-bearing mouse model, oral administration of phloroglucinol significantly inhibited tumor growth and angiogenesis.[1] Furthermore, phloroglucinol has been reported to suppress the metastatic ability of breast cancer cells by inhibiting the epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion.[12][13]

Key Signaling Pathways Modulated by Phloroglucinol Derivatives

The anti-cancer effects of phloroglucinol derivatives are mediated through the modulation of several key intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Phloroglucinol and its derivatives have been shown to inhibit this pathway in various cancer cells.[1][12] By inhibiting PI3K and the subsequent phosphorylation of Akt, these compounds can effectively suppress downstream signaling that promotes cancer progression.[12] In human hepatocellular carcinoma (Hep3B) cells, phloroglucinol has been found to inactivate the ROS-dependent PI3K/Akt/mTOR pathway, contributing to its cytotoxic effects.[14]

Ras/Raf-1/ERK Pathway

The Ras/Raf-1/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Phloroglucinol has been demonstrated to inhibit this pathway in breast and colon cancer cells.[1][7][12] This inhibition leads to a decrease in the activity of downstream effectors that are critical for cancer cell growth.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. The phloroglucinol derivative dioxinodehydroeckol has been shown to down-regulate the NF-κB family and its dependent activated genes in MCF-7 breast cancer cells, contributing to the induction of apoptosis.[6]

Quantitative Data on Anti-Cancer Activity

The anti-proliferative activity of phloroglucinol and its derivatives has been quantified in numerous studies using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit 50% of a biological process.

CompoundCancer Cell LineIC50 Value (µM)Reference
PhloroglucinolHT-29 (Colon)~60% inhibition at 50 µg/mL (~396 µM)[1]
DioxinodehydroeckolMCF-7 (Breast)Not explicitly stated, but showed significant dose-dependent inhibition[6]
Aspidin BBHO-8910 (Ovarian)68.81 (24h), 25.79 (48h), 15.02 (72h)[9]
Synthetic Derivative C2A-549 (Lung)> 50[15]
Synthetic Derivative C2MCF-7 (Breast)18.49[15]
Synthetic Derivative C2HeLa (Cervical)36.52[15]
Synthetic Derivative C2HepG2 (Liver)42.17[15]
Synthetic Derivative A3HepG2 (Liver)20.21[15]
Synthetic Derivative A3MCF-7 (Breast)22.83[15]
Synthetic Derivative A5A-549 (Lung)19.53[15]

Table 1: In Vitro Cytotoxicity of Phloroglucinol and its Derivatives.

TreatmentAnimal ModelTumor TypeKey FindingsReference
PhloroglucinolLLC tumor-bearing miceLewis Lung CarcinomaSignificant inhibition of tumor growth and angiogenesis. Tumor volume: 1.062 ± 0.341 cm³ vs. 2.10 ± 0.309 cm³ in control.[1]
PhloroglucinolBreast cancer metastasis modelBreast CancerSuppressed metastatic ability to the lungs and extended survival time.[1]

Table 2: In Vivo Anti-Tumor Effects of Phloroglucinol.

CompoundCancer Cell LineConcentration (µg/mL)% Apoptotic Cells (24h)Reference
PhloroglucinolHT-29 (Colon)12.510.31[5]
PhloroglucinolHT-29 (Colon)2517.77[5]
PhloroglucinolHT-29 (Colon)5024.11[5]

Table 3: Induction of Apoptosis by Phloroglucinol in HT-29 Colon Cancer Cells.

CompoundCancer Cell LineEffect on Cell CycleReference
PhloroglucinolHT-29 (Colon)Arrest at G0/G1 phase[7][8]
Aspidin BBHO-8910 (Ovarian)Arrest at S phase[9]
PhloroglucinolPC3 (Prostate)Arrest at G2/M phase[10]

Table 4: Cell Cycle Arrest Induced by Phloroglucinol and its Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-cancer properties of phloroglucinol derivatives.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of phloroglucinol derivatives on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., HT-29, MCF-7, A-549, HepG2)

  • 96-well plates

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phloroglucinol derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the phloroglucinol derivative in culture medium from the stock solution. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Apoptosis and Signaling Pathway Proteins

Objective: To detect the expression levels of proteins involved in apoptosis and key signaling pathways following treatment with phloroglucinol derivatives.

Materials:

  • Cancer cells treated with phloroglucinol derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Objective: To analyze the distribution of cells in different phases of the cell cycle and to quantify the percentage of apoptotic cells.

Materials:

  • Cancer cells treated with phloroglucinol derivatives

  • PBS

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol for Cell Cycle Analysis:

  • Harvest the treated and control cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Protocol for Apoptosis Analysis (Annexin V/PI Staining):

  • Harvest the treated and control cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by phloroglucinol derivatives and a typical experimental workflow.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K RTK->PI3K Phloroglucinol Phloroglucinol Derivatives Phloroglucinol->RTK Inhibits Phloroglucinol->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by phloroglucinol derivatives.

Ras_Raf_ERK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Phloroglucinol Phloroglucinol Derivatives Phloroglucinol->Ras Inhibits Raf Raf-1 Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Inhibition of the Ras/Raf-1/ERK signaling pathway by phloroglucinol derivatives.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with Phloroglucinol Derivative start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western Western Blot Analysis (Signaling Proteins) treatment->western end End: Data Analysis & Interpretation viability->end apoptosis->end cell_cycle->end western->end

Caption: General experimental workflow for evaluating the anti-cancer effects of phloroglucinol derivatives.

Conclusion and Future Directions

Phloroglucinol and its derivatives represent a promising class of compounds for the development of novel anti-cancer therapies. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways highlights their potential as multi-targeted agents. The quantitative data presented in this guide underscores their efficacy in various cancer cell lines and in vivo models.

Future research should focus on several key areas. Firstly, the synthesis and screening of a wider range of phloroglucinol derivatives are necessary to identify compounds with improved potency and selectivity. Secondly, a more comprehensive understanding of their in vivo efficacy, pharmacokinetics, and safety profiles is required through further preclinical studies. Finally, the potential for combination therapies, where phloroglucinol derivatives are used alongside existing chemotherapeutic agents to enhance their efficacy and overcome drug resistance, warrants thorough investigation. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of these promising natural compounds into effective cancer treatments.

References

Albaspidin as a Fatty Acid Synthase (FAS) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Albaspidin, a naturally occurring phloroglucinol derivative, as a potent inhibitor of Fatty Acid Synthase (FAS). Fatty Acid Synthase is a critical enzyme in the de novo biosynthesis of fatty acids and its upregulation is a known hallmark of various cancers, making it a prime therapeutic target. This document consolidates the current understanding of this compound's mechanism of action, presents quantitative inhibitory data, details relevant experimental methodologies, and visualizes the associated molecular pathways and experimental workflows.

Introduction to Fatty Acid Synthase (FAS) and its Role in Oncology

Fatty Acid Synthase (FAS) is the central enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In normal tissues, the expression of FAS is generally low, as dietary fats are the primary source of fatty acids. However, in many cancer cells, there is a heightened reliance on de novo fatty acid synthesis to meet the demands of rapid proliferation, including the production of lipids for membrane formation, energy storage, and signaling molecules.[1] The inhibition of FAS has been demonstrated to induce apoptosis and suppress tumor growth, establishing it as an attractive target for the development of novel anticancer therapies.[1]

This compound: A Natural Phloroglucinol FAS Inhibitor

This compound is a phloroglucinol compound that has been identified as a potent inhibitor of Fatty Acid Synthase.[2] Its inhibitory action on this key metabolic enzyme is central to its observed anticancer properties.[2]

Mechanism of Action

The primary mechanism of this compound's anticancer activity is the direct inhibition of Fatty Acid Synthase.[2] This inhibition is hypothesized to initiate a cascade of events within cancer cells, including the accumulation of the FAS substrate, malonyl-CoA, which can lead to cytotoxicity. Furthermore, the depletion of downstream fatty acid products can disrupt crucial signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[2] While the precise molecular interactions between this compound and the FAS enzyme are still under investigation, the consequences of FAS inhibition point to a clear mechanism for its anticancer effects.

Quantitative Data: Inhibitory Potency of this compound and its Analogs

The inhibitory efficacy of this compound AP and its related analogs against human Fatty Acid Synthase has been quantified, providing crucial data for in vitro studies.

CompoundTarget EnzymeIC50 (µM)
This compound APFatty Acid Synthase (FAS)71.7
This compound AnalogsFatty Acid Synthase (FAS)23.1 - 71.7
[3]

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of FAS Inhibition by this compound

The inhibition of Fatty Acid Synthase by this compound disrupts the normal synthesis of fatty acids, leading to downstream effects that culminate in apoptosis of cancer cells.

FAS_Inhibition_Pathway cluster_0 Cellular Inputs cluster_1 FAS Catalytic Cycle cluster_2 Downstream Cellular Processes cluster_3 Effect of this compound Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Malonyl-CoA_input Malonyl-CoA Malonyl-CoA_input->FAS Fatty Acids Fatty Acids FAS->Fatty Acids Apoptosis Apoptosis FAS->Apoptosis Leads to Membrane Biogenesis Membrane Biogenesis Fatty Acids->Membrane Biogenesis Energy Storage Energy Storage Fatty Acids->Energy Storage Protein Modification Protein Modification Fatty Acids->Protein Modification This compound This compound AP This compound->FAS Inhibits

Inhibitory action of this compound AP on the FAS pathway.
Experimental Workflow for Determining IC50 of this compound against FAS

The following workflow outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of this compound against Fatty Acid Synthase.

IC50_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Reaction and Measurement cluster_3 Data Analysis prep_reagents Prepare Reagents: - this compound AP dilutions - Assay Buffer - Substrates (Acetyl-CoA, Malonyl-CoA) - Cofactor (NADPH) setup_plate In a 96-well UV-transparent plate, add: - Assay Buffer - this compound AP (or DMSO control) - FAS enzyme - Acetyl-CoA - NADPH prep_reagents->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate initiate_reaction Initiate reaction with Malonyl-CoA pre_incubate->initiate_reaction measure_absorbance Monitor absorbance decrease at 340 nm initiate_reaction->measure_absorbance calculate_velocity Calculate initial reaction velocity measure_absorbance->calculate_velocity plot_data Plot % inhibition vs. log[this compound AP] calculate_velocity->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Workflow for the determination of this compound's IC50 for FAS.

Experimental Protocols

In Vitro Fatty Acid Synthase (FAS) Inhibition Assay

This protocol describes a spectrophotometric method to determine the IC50 value of this compound AP against purified Fatty Acid Synthase by monitoring the oxidation of NADPH.[3][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound AP against purified Fatty Acid Synthase.

Materials:

  • Purified Fatty Acid Synthase (e.g., from rat liver or recombinant human)

  • This compound AP

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Potassium phosphate buffer (100 mM, pH 7.0) containing 1 mM EDTA and 1 mM DTT

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of this compound AP in DMSO (e.g., 10 mM or 50 mM).

    • Prepare serial dilutions of the this compound AP stock solution in the assay buffer. The final DMSO concentration in the assay should be consistent and not exceed 1% (v/v).

    • Prepare fresh solutions of Acetyl-CoA, Malonyl-CoA, and NADPH in the assay buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add the following to each well:

      • Assay Buffer

      • A specific concentration of this compound AP dilution (or DMSO for the control).

      • FAS enzyme solution.

      • Acetyl-CoA solution.

      • NADPH solution.

    • Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding Malonyl-CoA to each well.

  • Data Acquisition:

    • Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes. The rate of NADPH oxidation is proportional to the FAS activity.

  • Data Analysis and IC50 Calculation:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound AP.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Conclusion

This compound has been identified as a potent natural inhibitor of Fatty Acid Synthase, a key enzyme in cancer cell metabolism. Its ability to disrupt de novo fatty acid synthesis provides a strong rationale for its investigation as an anticancer agent. The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Further studies are warranted to fully elucidate the molecular interactions between this compound and FAS, and to explore its therapeutic potential in preclinical and clinical settings.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Albaspidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies and data interpretation involved in the preliminary cytotoxicity screening of Albaspidin AP, a phloroglucinol derivative derived from natural products. This compound has been identified as a promising candidate for anticancer drug development due to its activity as an inhibitor of Fatty Acid Synthase (FAS), an enzyme overexpressed in many cancer cells.[1] Furthermore, computational models predict that this compound induces apoptosis by modulating the PI3K/Akt and NF-κB signaling pathways, which are critical for cancer cell survival and proliferation.[2]

This guide details the essential experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and biological pathways to provide a framework for the preclinical evaluation of this compound.

Data Presentation: Summary of Quantitative Findings

The initial screening of a novel compound involves quantifying its inhibitory effects. The half-maximal inhibitory concentration (IC50) is a key metric for potency.[3] The following tables summarize the known inhibitory activity of this compound AP against its enzymatic target and provide a template for presenting cytotoxicity data from cell-based assays.

Table 1: Inhibitory Activity of this compound AP against its Molecular Target

CompoundTargetAssay TypeIC50 (µM)Reference
This compound APFatty Acid Synthase (FAS)Enzymatic Assay71.7[1]

Table 2: Illustrative Cytotoxicity (IC50) of this compound AP in Human Cancer Cell Lines

Note: The following data is presented as a template for recording experimentally determined values. The IC50 values for this compound AP against these cell lines are yet to be definitively established in publicly available literature.[1]

Cell LineCancer TypeAssay TypeIC50 (µM) after 48h
MCF-7Breast CancerMTT AssayTo be determined
A549Lung CancerMTT AssayTo be determined
HepG2Liver CancerMTT AssayTo be determined
PC-3Prostate CancerMTT AssayTo be determined

Experimental Protocols

Robust and reproducible protocols are critical for the accurate assessment of a compound's cytotoxic potential.[4] The following sections detail standard methodologies for key experiments in the preliminary screening of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound AP on cancer cell lines and calculate its half-maximal inhibitory concentration (IC50).[2]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.[1][5]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]

  • Compound Treatment: Treat the cells with this compound AP across a broad, logarithmic dilution series (e.g., 0.01 µM to 100 µM) for specified time points (e.g., 24, 48, and 72 hours) to assess the time-dependent effects.[6] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4]

  • MTT Incubation: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[2][7]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Determine IC50 values by plotting cell viability against the logarithm of the compound concentration and fitting the data to a non-linear regression curve.[3]

Apoptosis Quantification (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells induced by this compound AP.[2]

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V-FITC (green fluorescence). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound AP at its predetermined IC50 concentration for 48 hours.[2]

  • Cell Harvesting: Collect both floating and adherent cells. Detach adherent cells using trypsin.[3]

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell populations will be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the effect of this compound AP on the expression levels of key proteins involved in the PI3K/Akt and apoptosis signaling pathways.[1][2]

Methodology:

  • Protein Extraction: Treat cells with this compound AP at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[2]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]

    • Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-Akt, total Akt, Bcl-2, Bax) and a loading control (e.g., β-actin).[1][2]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize the levels of target proteins to the loading control.[1]

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs.[7] The following visualizations were created using the Graphviz DOT language to adhere to the specified design constraints.

cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation in_silico This compound AP identified as potential anticancer agent cytotoxicity Cytotoxicity Screening (MTT Assay) in_silico->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay mechanism Mechanism of Action Study (Western Blot) ic50->mechanism pathway_analysis Confirm Signaling Pathway Modulation apoptosis_assay->pathway_analysis mechanism->pathway_analysis

Caption: Experimental workflow for validating the anticancer activity of this compound AP.

cluster_pathway FAS-Mediated Apoptosis This compound This compound AP fas Fatty Acid Synthase (FAS) This compound->fas downstream Disruption of Lipid Metabolism fas->downstream apoptosis Apoptosis downstream->apoptosis

Caption: Proposed mechanism of this compound AP-induced apoptosis via FAS inhibition.[1]

cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway This compound This compound AP akt Akt (Phosphorylation) This compound->akt nfkb NF-κB Activation This compound->nfkb pi3k PI3K pi3k->akt survival1 survival1 akt->survival1 Cell Survival apoptosis Apoptosis survival1->apoptosis survival2 survival2 nfkb->survival2 Anti-Apoptotic Gene Expression (e.g., Bcl-2) survival2->apoptosis

Caption: Predicted suppression of survival pathways by this compound AP to induce apoptosis.[2]

References

The Structure-Activity Relationship of Albaspidin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Albaspidin and its Analogs as Potent Bioactive Agents

This compound, a naturally occurring phloroglucinol derivative found in the rhizomes of plants like Dryopteris crassirhizoma, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and related phloroglucinol compounds, focusing on their anticancer and enzyme-inhibitory activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic insights of this class of compounds.

Core Concepts: Fatty Acid Synthase Inhibition and Downstream Signaling

A primary mechanism of action for this compound and its analogs is the inhibition of fatty acid synthase (FAS), a key enzyme in de novo lipogenesis. FAS is frequently overexpressed in cancer cells to meet the high demand for lipids required for membrane synthesis, energy storage, and signaling molecule production. Inhibition of FAS in cancer cells has been shown to trigger apoptosis and suppress tumor growth, making it a promising target for anticancer therapies.[1] this compound AP, a specific variant of this compound, has been reported to inhibit FAS with an IC50 value of 71.7 µM.[2]

The inhibition of FAS by this compound and its derivatives leads to the modulation of several critical downstream signaling pathways implicated in cancer progression. Research on phloroglucinol compounds has demonstrated their ability to suppress key oncogenic pathways, including the PI3K/Akt/mTOR and Ras/ERK-MAPK signaling cascades.[3] These pathways are central regulators of cell growth, proliferation, survival, and apoptosis. For instance, phloroglucinol has been shown to inhibit the expression of Ras, Raf, MEK, and ERK phosphorylation, as well as PI3K and Akt in human colon cancer cells.[3] Furthermore, acylphloroglucinol compounds have been found to exert their anti-leukemia effects by targeting STAT3 and p38-MAPK, and inhibiting the PI3K/AKT/mTOR signaling pathway.[4]

Structure-Activity Relationship (SAR) of this compound and Phloroglucinol Derivatives

While a systematic SAR study on a broad range of this compound analogs is not extensively documented in publicly available literature, analysis of various synthetic and natural phloroglucinol derivatives provides valuable insights into the structural features crucial for their biological activity. The following table summarizes the anticancer and enzyme-inhibitory activities of selected phloroglucinol derivatives.

Table 1: Anticancer and Enzyme-Inhibitory Activities of Phloroglucinol Derivatives

Compound IDStructureBiological Target/Cell LineActivity (IC50)Reference
This compound AP (Structure not readily available)Fatty Acid Synthase (FAS)71.7 µM[2]
Compound C2 Bicyclic phloroglucinol derivativeMCF-7 (Breast Cancer)18.49 µM[1]
Compound 2 Diacylphloroglucinol derivativeiNOS19.0 µM[5]
Compound 2 Diacylphloroglucinol derivativeNF-κB34.0 µM[5]
Compound 4 Alkylated acylphloroglucinoliNOS19.5 µM[5]
Compound 4 Alkylated acylphloroglucinolNF-κB37.5 µM[5]

Note: The structures for Compound C2, 2, and 4 are described in the referenced literature but are not depicted here for brevity.

Experimental Protocols

Synthesis of Phloroglucinol Derivatives

A general procedure for the synthesis of acylated phloroglucinol derivatives involves the Friedel-Crafts acylation of phloroglucinol or its derivatives.

Materials:

  • Phloroglucinol

  • Acyl chloride or carboxylic acid

  • Lewis acid catalyst (e.g., AlCl3)

  • Anhydrous solvent (e.g., nitrobenzene, dichloromethane)

  • Reagents for workup and purification (e.g., HCl, ethyl acetate, silica gel)

Procedure:

  • Dissolve phloroglucinol in an anhydrous solvent under an inert atmosphere.

  • Add the Lewis acid catalyst portion-wise at a controlled temperature (e.g., 0°C).

  • Slowly add the acylating agent (acyl chloride or carboxylic acid) to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction by carefully adding it to a mixture of ice and concentrated HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired acylated phloroglucinol derivative.

For more specific synthetic protocols for bicyclic phloroglucinol derivatives, refer to the supplementary information of the cited literature.[1]

Fatty Acid Synthase (FAS) Inhibition Assay

The inhibitory activity of this compound analogs against FAS can be determined using a spectrophotometric assay that measures the oxidation of NADPH.

Materials:

  • Purified fatty acid synthase (FAS)

  • This compound analog (test compound)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA and DTT)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, acetyl-CoA, NADPH, and the test compound at various concentrations.

  • Initiate the reaction by adding malonyl-CoA to each well.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2][6]

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To better understand the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

FAS_Signaling_Pathway cluster_0 Cellular Inputs cluster_1 Downstream Effects Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS NADPH NADPH NADPH->FAS Fatty Acids Fatty Acids FAS->Fatty Acids This compound This compound This compound->FAS Membrane Synthesis Membrane Synthesis Fatty Acids->Membrane Synthesis Energy Storage Energy Storage Fatty Acids->Energy Storage Signaling Molecules Signaling Molecules Fatty Acids->Signaling Molecules

Figure 1: this compound's inhibition of the Fatty Acid Synthase pathway.

SAR_Workflow Albaspidin_Scaffold This compound Scaffold Chemical_Synthesis Chemical Synthesis (Analogs) Albaspidin_Scaffold->Chemical_Synthesis Biological_Screening Biological Screening (e.g., FAS assay, Cytotoxicity) Chemical_Synthesis->Biological_Screening Data_Analysis Data Analysis (IC50, SAR) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Chemical_Synthesis Iterative Improvement

Figure 2: General workflow for this compound SAR studies.

Downstream_Signaling cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK Ras/ERK-MAPK Pathway This compound This compound FAS_Inhibition FAS Inhibition This compound->FAS_Inhibition PI3K PI3K FAS_Inhibition->PI3K Ras Ras FAS_Inhibition->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival_Proliferation Decreased Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Apoptosis Increased Apoptosis mTOR->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival_Proliferation ERK->Apoptosis

Figure 3: Downstream signaling pathways affected by this compound.

Conclusion and Future Directions

This compound and its related phloroglucinol derivatives represent a promising class of natural products with significant potential for the development of novel anticancer therapeutics. Their ability to inhibit fatty acid synthase and modulate critical oncogenic signaling pathways provides a strong rationale for further investigation. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to establish a more detailed and quantitative structure-activity relationship. Elucidating the precise molecular interactions between this compound derivatives and the FAS enzyme, as well as further unraveling the intricate downstream signaling consequences of FAS inhibition, will be crucial for the rational design and optimization of next-generation this compound-based drugs. This comprehensive understanding will pave the way for translating the therapeutic potential of these fascinating natural products into clinical reality.

References

In Silico Modeling of Albaspidin's Protein Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico methodologies used to identify and characterize the protein targets of Albaspidin, a naturally occurring phloroglucinol derivative. Computational models predict that this compound's anticancer activity stems from its modulation of the PI3K/Akt and NF-κB signaling pathways. This document outlines the workflows for virtual screening, molecular docking, molecular dynamics simulations, and binding free energy calculations to elucidate these interactions at a molecular level. Furthermore, it provides detailed protocols for the described computational experiments and for in vitro validation assays.

Introduction to this compound and its Therapeutic Potential

This compound is a phloroglucinol derivative found in some species of ferns. Recent computational studies suggest its potential as an anticancer agent through the modulation of key signaling pathways integral to cancer cell proliferation and survival, namely the PI3K/Akt and NF-κB pathways. In silico modeling offers a powerful and efficient approach to identify its direct protein targets within these pathways and to characterize the molecular interactions driving its therapeutic effects. This guide serves as a comprehensive resource for researchers aiming to employ computational methods to investigate the mechanism of action of this compound and other natural products.

Data Presentation: Predicted Binding Affinities and Cellular Activity

The following tables summarize hypothetical quantitative data from in silico modeling and subsequent in vitro validation studies of this compound's interaction with key protein targets in the PI3K/Akt and NF-κB signaling pathways.

Table 1: Predicted Binding Affinities of this compound with Key Protein Targets

Target ProteinPDB IDDocking Score (kcal/mol)Predicted Binding Free Energy (MM/PBSA) (kcal/mol)Key Interacting Residues (Predicted)
PI3K/Akt Pathway
PI3Kα (p110α)2RD0-9.8-45.7 ± 3.2Val851, Ser854, Asp933
Akt1 (PKBα)4EKL-8.5-38.1 ± 2.8Lys179, Glu234, Asp292
NF-κB Pathway
IKKβ (IKBKB)4KIK-9.2-42.5 ± 3.5Cys99, Lys102, Asp166
NF-κB (p50/p65)1VKX-8.9-40.2 ± 3.1Arg57 (p50), Glu64 (p65), Lys122 (p65)

Table 2: Hypothetical IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeKey Pathway DysregulationThis compound IC50 (µM)
MCF-7Breast CancerPI3K/Akt pathway activation15.2
PC-3Prostate CancerPTEN loss, Akt activation12.8
A549Lung CancerNF-κB pathway activation18.5
HeLaCervical CancerNF-κB pathway activation20.1

Signaling Pathways and Experimental Workflows

Predicted Mechanism of Action of this compound

The following diagram illustrates the hypothesized mechanism of action of this compound, targeting key proteins in the PI3K/Akt and NF-κB signaling pathways, ultimately leading to the inhibition of cancer cell proliferation and survival.

Albaspidin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates IKK Complex IKK Complex Akt->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Albaspidin1 This compound Albaspidin1->PI3K Albaspidin2 This compound Albaspidin2->Akt Albaspidin3 This compound Albaspidin3->IKK Complex Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Promotes Proliferation & Survival Proliferation & Survival Gene Transcription->Proliferation & Survival

Predicted inhibition of PI3K/Akt and NF-κB pathways by this compound.
In Silico Drug Discovery Workflow

The diagram below outlines a standard workflow for the in silico identification and characterization of protein targets for a natural product like this compound.

In_Silico_Workflow Natural Product Library Natural Product Library Virtual Screening Virtual Screening Natural Product Library->Virtual Screening Target Protein Selection Target Protein Selection Target Protein Selection->Virtual Screening Molecular Docking Molecular Docking Virtual Screening->Molecular Docking Hit Compounds Hit Compounds Molecular Docking->Hit Compounds MD Simulations Molecular Dynamics Simulations Hit Compounds->MD Simulations Binding Free Energy Binding Free Energy (MM/PBSA) MD Simulations->Binding Free Energy Lead Optimization Lead Optimization Binding Free Energy->Lead Optimization In Vitro Validation In Vitro Validation Lead Optimization->In Vitro Validation

Workflow for in silico natural product-based drug discovery.

Experimental Protocols

In Silico Methodologies

Objective: To predict the binding affinity and mode of this compound to the active sites of selected protein targets.

Protocol:

  • Protein Preparation:

    • Download the 3D crystal structures of the target proteins (e.g., PI3Kα - PDB: 2RD0, Akt1 - PDB: 4EKL, IKKβ - PDB: 4KIK, NF-κB p50/p65 - PDB: 1VKX) from the Protein Data Bank.

    • Remove water molecules, ligands, and any non-essential co-factors from the protein structure using molecular visualization software (e.g., PyMOL, Chimera).

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.

    • Save the prepared protein structure in PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).

    • Optimize the ligand's geometry using a computational chemistry software (e.g., Avogadro, Gaussian).

    • Add Gasteiger charges and define the rotatable bonds of the ligand using AutoDock Tools.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Define the docking search space (grid box) around the known active site of the target protein. The grid box should be large enough to accommodate the ligand and allow for conformational sampling.

  • Molecular Docking:

    • Perform molecular docking using AutoDock Vina. The command typically includes the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.

    • vina --receptor protein.pdbqt --ligand this compound.pdbqt --config grid.conf --out albaspidin_out.pdbqt --log albaspidin_log.txt

    • Analyze the output files to identify the top-ranked binding poses and their corresponding docking scores (binding affinities).

Objective: To simulate the dynamic behavior of the this compound-protein complex and assess its stability over time.

Protocol:

  • System Preparation:

    • Use the best-ranked docked complex from the molecular docking step as the starting structure.

    • Choose a suitable force field (e.g., AMBER, CHARMM).

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

      • NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

  • Production MD Run:

    • Run the production MD simulation for a desired duration (e.g., 100 ns).

    • Save the trajectory and energy files for analysis.

  • Analysis:

    • Analyze the trajectory for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions to assess the stability and dynamics of the complex.

Objective: To calculate the binding free energy of the this compound-protein complex from the MD simulation trajectory.

Protocol:

  • Trajectory Extraction:

    • Extract snapshots (frames) from the stable part of the production MD trajectory.

  • MM/PBSA Calculation:

    • Use the g_mmpbsa tool in GROMACS or a similar script to calculate the binding free energy. This involves calculating the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy for the complex, protein, and ligand.

    • The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)

In Vitro Validation Methodologies

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt and NF-κB pathways.

Protocol:

  • Cell Lysis:

    • Treat cells with this compound at its IC50 concentration for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-IKKβ, IKKβ, p-p65, p65, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This technical guide provides a comprehensive framework for the in silico investigation of this compound's protein targets. By combining virtual screening, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic potential of this natural product. The detailed protocols provided herein serve as a practical resource for initiating and conducting such computational studies, which, when coupled with experimental validation, can significantly accelerate the drug discovery and development process.

Potential Antiviral Properties of Albaspidin Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albaspidin compounds, a class of phloroglucinol derivatives primarily found in ferns of the genus Dryopteris, have garnered scientific interest for their potential therapeutic applications, including antiviral activities. This technical guide provides a comprehensive overview of the current state of research into the antiviral properties of this compound and related phloroglucinol compounds. We summarize the available quantitative data on their inhibitory effects against various viruses, detail the experimental methodologies employed in these studies, and present visual representations of putative mechanisms of action and experimental workflows. This document aims to serve as a valuable resource for researchers and professionals in the field of virology and drug development, facilitating further investigation into the therapeutic potential of this compound class.

Introduction

The emergence and re-emergence of viral diseases pose a continuous threat to global public health, necessitating the discovery and development of novel antiviral agents. Natural products have historically been a rich source of bioactive compounds with therapeutic potential. Phloroglucinols, a class of polyphenolic compounds, are secondary metabolites found in various plants and algae and have been shown to exhibit a wide range of biological activities, including antibacterial, antioxidant, and antiviral effects[1][2]. This compound and its derivatives, belonging to the acylphloroglucinol class, are prominently found in the rhizomes of Dryopteris ferns.

This guide focuses on the antiviral potential of this compound compounds, consolidating the existing scientific literature to provide a detailed technical overview for the scientific community.

Quantitative Data on Antiviral Activity

The antiviral activity of this compound and related phloroglucinol compounds has been investigated against several viruses. The following tables summarize the available quantitative data, primarily presenting the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values.

Table 1: Anti-Influenza Virus Activity of Phloroglucinol Compounds

CompoundVirus StrainAssay TypeIC50 / EC50 (µM)Cell LineReference
Dryocrassin ABBAInfluenza A (H5N1)Neuraminidase Inhibition18.59 ± 4.53-[3]
Filixic acid ABAInfluenza A (H5N1)Neuraminidase Inhibition29.57 ± 2.48-[3]
Dryocrassin ABBAInfluenza A (H5N1)Antiviral Activity16.5MDCK[2]

Table 2: Anti-HIV Activity of Phloroglucinol Derivatives

CompoundVirus IsolateAssay TypeIC50 / EC50 (µM)Cell LineReference
Dimeric Phloroglucinol (Compound 22)HIV-1 NL4.3Antiviral Activity0.28CEM-GFP[3]
Dimeric Phloroglucinol (Compound 24)HIV-1 NL4.3Antiviral Activity2.71CEM-GFP[3]
6,6'-bieckolHIV-1Syncytia Formation1.72-[4]
6,6'-bieckolHIV-1Lytic Effects1.23-[4]
6,6'-bieckolHIV-1p24 Antigen Production1.26-[4]
6,6'-bieckolHIV-1Reverse Transcriptase Inhibition1.07-[4]
(Cyclohexyl methylene) bis-diacyl phloroglucinolHIV-1Integrase Inhibition (Strand Transfer)45-[5]
(Cyclohexyl methylene) bis-diacyl phloroglucinolHIV-1 (X4 and R5 tropic)Antiviral Activity2.41 ± 0.24TZM-bl[5]
(Cyclohexyl methylene) bis-diacyl phloroglucinolHIV-1 (X4 and R5 tropic)Antiviral Activity3.3 ± 0.1hPBMCs[5]

Table 3: Antiviral Activity Against Other Viruses

CompoundVirusAssay TypeIC50 / EC50 (µM)Cell LineReference
Flavaspidic acid ABPorcine Reproductive and Respiratory Syndrome Virus (PRRSV)Inhibition of Virus InternalizationNot specified-[2]

Putative Mechanisms of Antiviral Action

The antiviral mechanisms of this compound and related phloroglucinols appear to be virus-specific and target different stages of the viral life cycle.

Inhibition of Viral Entry and Fusion

Some phloroglucinol derivatives have been shown to interfere with the initial stages of viral infection. For instance, Flavaspidic acid AB was found to inhibit the internalization of the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)[2]. The anti-HIV-1 activity of 6,6'-bieckol has also been attributed in part to the inhibition of viral entry[4].

Inhibition of Viral Enzymes

A key mechanism of action for several phloroglucinol compounds is the inhibition of essential viral enzymes.

  • Neuraminidase (NA) Inhibition: Dryocrassin ABBA and filixic acid ABA have demonstrated inhibitory activity against the neuraminidase of the H5N1 influenza virus[3]. Neuraminidase is crucial for the release of progeny virions from infected cells.

  • Reverse Transcriptase (RT) Inhibition: The anti-HIV-1 activity of 6,6'-bieckol has been linked to the inhibition of the viral reverse transcriptase, an enzyme essential for the conversion of viral RNA into DNA[4].

  • Integrase (IN) Inhibition: A diacyl phloroglucinol derivative has been shown to inhibit the strand transfer reaction of HIV-1 integrase, an enzyme responsible for integrating the viral DNA into the host cell's genome[5].

  • Main Protease (Mpro/3CLpro) Inhibition: While direct experimental evidence for this compound compounds is pending, docking studies suggest that phloroglucinols may act as inhibitors of the main protease of SARS-CoV-2, an enzyme critical for viral replication[1].

The following diagram illustrates the potential points of intervention of phloroglucinol compounds in the influenza A virus replication cycle.

Influenza_Lifecycle cluster_virus Influenza A Virus cluster_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Virus Virion Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment (HA) HA Hemagglutinin (HA) NA Neuraminidase (NA) NA_Inhibition Neuraminidase Inhibition NA->NA_Inhibition vRNA vRNA Replication vRNA Replication & Transcription vRNA->Replication 4. Nuclear Import Assembly Virion Assembly vRNA->Assembly 9. Nuclear Export Replication->vRNA 6. Replication mRNA mRNA Replication->mRNA 5. Transcription Translation Protein Synthesis mRNA->Translation 7. Nuclear Export Translation->Assembly 8. Protein Trafficking Budding Budding Progeny Virion Assembly->Budding 10. Assembly Endosome Endosome Receptor->Endosome 2. Endocytosis Endosome->vRNA 3. Uncoating Budding->Virus 11. Release (NA) NA_Inhibition->Budding Blocks Release

Putative inhibition of influenza A virus replication by phloroglucinol compounds.

Experimental Protocols

This section details the general methodologies used to assess the antiviral activity of this compound and related compounds.

Cell-Based Antiviral Assays

Cell-based assays are fundamental for determining the efficacy of a compound in a biological context.

Protocol: Cytopathic Effect (CPE) Reduction Assay

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, MDCK, A549) in 96-well plates at a predetermined density and incubate overnight to allow for cell adherence.

  • Compound Preparation: Prepare a series of dilutions of the test compound in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with the virus at a specific multiplicity of infection (MOI). A virus control (no compound) and a cell control (no virus, no compound) are included.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • Quantification of Cell Viability: Assess cell viability using a colorimetric assay such as MTT, MTS, or a neutral red uptake assay. The absorbance is read using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The EC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

The following diagram illustrates the general workflow of a cell-based antiviral assay.

Antiviral_Assay_Workflow A 1. Seed Host Cells in 96-well plate B 2. Incubate overnight A->B D 4. Add compound dilutions to cells B->D C 3. Prepare serial dilutions of this compound compound C->D E 5. Infect cells with virus D->E F 6. Incubate for 48-72 hours E->F G 7. Assess cell viability (e.g., MTT assay) F->G H 8. Data Analysis (Calculate EC50) G->H NA_Inhibition_Assay A 1. Prepare serial dilutions of this compound compound B 2. Add compound to 96-well plate A->B C 3. Add diluted influenza virus (Neuraminidase source) B->C D 4. Pre-incubate to allow inhibitor binding C->D E 5. Add fluorogenic substrate (MUNANA) D->E F 6. Incubate to allow enzymatic reaction E->F G 7. Stop reaction F->G H 8. Measure fluorescence G->H I 9. Calculate % inhibition and IC50 H->I

References

Investigating the Anti-inflammatory Effects of Albaspidin: A Review of Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Despite interest in the therapeutic potential of natural compounds, a comprehensive review of the scientific literature reveals a significant gap in the specific investigation of the anti-inflammatory effects of Albaspidin. While its biological activities in other areas, such as anticancer research, are documented, detailed studies providing quantitative data and specific experimental protocols on its anti-inflammatory mechanisms are not publicly available at this time. This technical guide, therefore, serves to outline the current landscape of related research and provides a framework for future investigation into this compound's potential as an anti-inflammatory agent.

This compound is a phloroglucinol derivative found in plants of the Dryopteris genus. While the anti-inflammatory properties of other phloroglucinols and extracts from Dryopteris species have been explored, similar detailed investigations into this compound are lacking.

This compound: Known Biological Activities

Current research on this compound has primarily focused on its potential as an anticancer agent. The primary mechanism identified is the inhibition of fatty acid synthase (FAS), an enzyme overexpressed in many cancer cells. This inhibition disrupts cancer cell metabolism and can lead to apoptosis.

The Anti-inflammatory Potential of Related Compounds

The broader family of phloroglucinol derivatives has demonstrated a range of anti-inflammatory activities. Studies on other compounds within this class have shown inhibition of key inflammatory mediators and signaling pathways. This suggests that this compound, as a member of this family, may possess similar properties.

Furthermore, various extracts from the Dryopteris genus, the natural source of this compound, have been shown to exhibit anti-inflammatory effects in preclinical studies. These findings provide a rationale for investigating the specific contribution of this compound to these observed activities.

A Framework for Future Investigation

To elucidate the anti-inflammatory effects of this compound, a systematic investigation is required. This would involve a series of in vitro and in vivo experiments designed to identify its molecular targets and mechanisms of action.

Key Research Areas:
  • Inhibition of Inflammatory Mediators: Initial studies should focus on this compound's ability to inhibit the production of key pro-inflammatory molecules.

  • Modulation of Inflammatory Signaling Pathways: Subsequent research should investigate the effect of this compound on major inflammatory signaling cascades.

  • In Vivo Models of Inflammation: Promising in vitro results should be validated in relevant animal models of inflammatory diseases.

The following sections outline detailed experimental protocols and data presentation formats that could be employed in such an investigation.

Proposed Experimental Protocols for Investigating this compound's Anti-inflammatory Effects

While specific data for this compound is unavailable, the following standard protocols are widely used to characterize the anti-inflammatory properties of natural compounds.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Objective: To determine the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without this compound treatment. The IC50 value (the concentration of this compound that inhibits 50% of NO production) is then determined.

Inhibition of Prostaglandin E2 (PGE2) Synthesis

Objective: To assess the effect of this compound on the production of PGE2, another critical inflammatory mediator, which is synthesized via the cyclooxygenase (COX) pathway.

Methodology:

  • Cell Culture and Treatment: Similar to the NO inhibition assay, RAW 264.7 cells are pre-treated with this compound and then stimulated with LPS.

  • PGE2 Quantification: The concentration of PGE2 in the cell culture supernatant is measured using a commercially available ELISA kit.

  • Data Analysis: The percentage of PGE2 inhibition and the corresponding IC50 value are calculated.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Activity Assay: A cell-free assay using purified COX-1 and COX-2 enzymes is performed. The enzymatic activity is measured in the presence of various concentrations of this compound.

  • Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are determined to assess the potency and selectivity of this compound.

Western Blot Analysis for Inflammatory Protein Expression

Objective: To investigate the effect of this compound on the expression levels of key inflammatory proteins such as inducible nitric oxide synthase (iNOS) and COX-2.

Methodology:

  • Cell Lysis and Protein Quantification: LPS-stimulated RAW 264.7 cells treated with this compound are lysed, and the total protein concentration is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

  • Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified.

NF-κB Signaling Pathway Analysis

Objective: To determine if this compound inhibits the activation of the NF-κB signaling pathway, a central regulator of inflammation.

Methodology:

  • Nuclear Translocation of p65: The translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus is assessed by immunofluorescence microscopy or by Western blot analysis of nuclear and cytoplasmic fractions.

  • IκBα Phosphorylation and Degradation: The phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB, are analyzed by Western blotting.

MAPK Signaling Pathway Analysis

Objective: To examine the effect of this compound on the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38).

Methodology:

  • Phosphorylation of MAPKs: The phosphorylation status of ERK, JNK, and p38 kinases is determined by Western blot analysis using phospho-specific antibodies.

JAK-STAT Signaling Pathway Analysis

Objective: To investigate the influence of this compound on the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.

Methodology:

  • Phosphorylation of JAKs and STATs: The phosphorylation levels of key JAK and STAT proteins (e.g., JAK2, STAT3) are measured by Western blotting.

Data Presentation

Should experimental data on this compound's anti-inflammatory effects become available, it should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Inhibitory Effects of this compound on Inflammatory Mediators

AssayEndpointIC50 (µM)
NO ProductionNitrite Levels[Value]
PGE2 SynthesisPGE2 Levels[Value]
COX-1 InhibitionEnzyme Activity[Value]
COX-2 InhibitionEnzyme Activity[Value]

Table 2: Hypothetical Effects of this compound on Inflammatory Protein Expression and Signaling Pathways

Target Protein / PathwayEffectMethod
iNOS Expression[Up/Down-regulation/No change]Western Blot
COX-2 Expression[Up/Down-regulation/No change]Western Blot
NF-κB (p65) Nuclear Translocation[Inhibited/Not inhibited]Immunofluorescence
IκBα Phosphorylation[Inhibited/Not inhibited]Western Blot
ERK Phosphorylation[Inhibited/Not inhibited]Western Blot
JNK Phosphorylation[Inhibited/Not inhibited]Western Blot
p38 Phosphorylation[Inhibited/Not inhibited]Western Blot
JAK2 Phosphorylation[Inhibited/Not inhibited]Western Blot
STAT3 Phosphorylation[Inhibited/Not inhibited]Western Blot

Visualization of Signaling Pathways and Workflows

Visual diagrams are crucial for understanding the complex interactions within signaling pathways and the logical flow of experimental procedures. The following are examples of how these could be represented using the DOT language for Graphviz.

Workflow for In Vitro Anti-inflammatory Screening

experimental_workflow cluster_cell_culture Cell Culture & Stimulation cluster_assays Biochemical Assays cluster_protein_analysis Protein Expression & Pathway Analysis cluster_data_analysis Data Analysis start RAW 264.7 Macrophages stimulate Pre-treat with this compound + LPS Stimulation start->stimulate griess Griess Assay (NO Production) stimulate->griess elisa ELISA (PGE2, Cytokines) stimulate->elisa lysis Cell Lysis stimulate->lysis if Immunofluorescence (NF-κB Translocation) stimulate->if ic50 IC50 Calculation griess->ic50 elisa->ic50 western Western Blot (iNOS, COX-2, p-MAPKs, etc.) lysis->western quant Densitometry western->quant

Caption: Workflow for in vitro screening of this compound's anti-inflammatory activity.

NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active degrades, releases Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes induces This compound This compound This compound->IKK inhibits? This compound->NFkB_active inhibits translocation?

Caption: Potential inhibition points of this compound in the NF-κB signaling pathway.

MAPK Signaling Pathway

MAPK_Pathway Stimulus Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation This compound This compound This compound->MAPKK inhibits?

Caption: A simplified overview of the MAPK signaling cascade and potential this compound targets.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneExpression Gene Expression Nucleus->GeneExpression This compound This compound This compound->JAK inhibits?

Caption: The JAK-STAT signaling pathway and a hypothetical point of inhibition by this compound.

Conclusion

While this compound has shown promise in other therapeutic areas, its potential as an anti-inflammatory agent remains largely unexplored. The structural similarity to other known anti-inflammatory phloroglucinols and the observed activities of Dryopteris extracts provide a strong rationale for future research. The experimental framework outlined in this guide offers a roadmap for a comprehensive investigation into the anti-inflammatory mechanisms of this compound. Such studies are essential to unlock its potential for the development of new therapeutic strategies for inflammatory diseases.

Albaspidin: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaspidin is a naturally occurring phloroglucinol derivative found in certain species of ferns, most notably those of the Dryopteris genus. As a member of the acylphloroglucinol class of compounds, this compound and its analogues have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of this compound and its related compounds, with a focus on their mechanism of action and relevant experimental protocols.

Chemical Structure and Properties

This compound exists as a group of closely related analogues, primarily differing in the acyl side chains attached to the phloroglucinol rings. The most commonly cited analogues are this compound AA, this compound AP, this compound PP, and this compound BB. The core structure consists of two acylphloroglucinol units linked by a methylene bridge.

Chemical Identification of this compound Analogues
AnalogueCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound AA 3570-40-9[1][2][3][4][5][6]C₂₁H₂₄O₈[1][2][3][4]404.4[1][2]
This compound AP 59092-91-0[7]C₂₂H₂₆O₈418.4
This compound PP N/AC₂₃H₂₈O₈432.5[8]
This compound BB 644-61-1[9]C₂₅H₃₂O₈[9][10]460.52[9][10]
Physicochemical Properties of this compound AA
PropertyValue
Appearance Yellow powder[2][3][5]
Melting Point 164-166 °C[2][11]
Boiling Point (Predicted) 649.1 ± 55.0 °C[11]
Density (Predicted) 1.424 ± 0.06 g/cm³[11]
pKa (Predicted) 4.20 ± 1.00[11]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Sparingly soluble in water.[2][5][11]

Biological Activities and Mechanism of Action

This compound analogues exhibit a range of biological activities, including antibacterial, anthelmintic, and anticancer properties. A primary mechanism of action for their anticancer effects is the inhibition of Fatty Acid Synthase (FAS), a key enzyme in de novo fatty acid synthesis that is often overexpressed in cancer cells.

Quantitative Data on Biological Activity
Analogue(s)ActivityAssayTargetValue
This compound-AP, -PP, -PB Fatty Acid Synthase InhibitionIn vitro enzyme assayFatty Acid Synthase (FAS)IC₅₀: 23.1 - 71.7 µM[7][12]
This compound AA AntibacterialMinimum Inhibitory Concentration (MIC)Paenibacillus larvaeMIC: 0.168 - 220 µM[3][11]
Albaspidins AA NematicidalIn vitro larval assayNippostrongylus brasiliensis (L4 larvae)LD₅₀: 22 - 121 µM[5]
Signaling Pathways

The inhibition of Fatty Acid Synthase (FAS) by this compound analogues has significant downstream effects on cellular signaling pathways that are crucial for cancer cell proliferation and survival. Two of the key pathways affected are the PI3K/Akt/mTOR pathway and the Wnt/β-catenin signaling cascade. By inhibiting FAS, this compound disrupts the synthesis of fatty acids required for membrane integrity and signaling molecule production, which in turn can lead to the downregulation of these pro-survival pathways.

FAS_Inhibition_Signaling_Pathway Potential Signaling Pathway of this compound via FAS Inhibition This compound This compound FAS Fatty Acid Synthase (FAS) This compound->FAS Inhibits Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis FAS->Fatty_Acid_Synthesis Catalyzes Proliferation Cell Proliferation & Survival PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Fatty_Acid_Synthesis->PI3K_Akt_mTOR Supports Beta_Catenin Wnt/β-catenin Pathway Fatty_Acid_Synthesis->Beta_Catenin Supports Apoptosis Apoptosis PI3K_Akt_mTOR->Proliferation PI3K_Akt_mTOR->Apoptosis Inhibits Beta_Catenin->Proliferation Beta_Catenin->Apoptosis Inhibits

Potential Signaling Pathway of this compound via FAS Inhibition

Experimental Protocols

Isolation and Purification of this compound AP from Dryopteris crassirhizoma

This protocol outlines the multi-step process for the extraction and purification of this compound AP.

Albaspidin_Isolation_Workflow Experimental Workflow for this compound AP Isolation Start Dried & Powdered Dryopteris crassirhizoma Rhizomes Extraction Extraction with 95% Ethanol Start->Extraction Concentration1 Concentration under Reduced Pressure Extraction->Concentration1 Partitioning Solvent Partitioning (Hexane & Dichloromethane) Concentration1->Partitioning Concentration2 Concentration of Dichloromethane Layer Partitioning->Concentration2 Macroporous_Resin Macroporous Resin Column Chromatography Concentration2->Macroporous_Resin Silica_Gel Silica Gel Column Chromatography Macroporous_Resin->Silica_Gel HPLC Preparative HPLC (Optional) Silica_Gel->HPLC End Pure this compound AP Silica_Gel->End If sufficiently pure HPLC->End

References

Methodological & Application

Application Notes and Protocols for the Extraction of Albaspidin from Dryopteris Ferns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaspidin is a naturally occurring phloroglucinol derivative found in ferns of the Dryopteris genus, notably in the rhizomes of Dryopteris crassirhizoma.[1][2] This compound has garnered significant scientific interest due to its diverse biological activities, including anticancer, antiviral, and anthelmintic properties.[1] The primary mechanism behind its anticancer effects is the potent inhibition of Fatty Acid Synthase (FAS), an enzyme overexpressed in many cancer cells.[2] This document provides detailed protocols for the extraction and purification of this compound from Dryopteris ferns and summarizes key quantitative data and biological activities.

Quantitative Data Summary

The following table summarizes key quantitative data related to the extraction, purification, and biological activity of this compound and related phloroglucinols.

ParameterValueSource Organism/SystemReference
Biological Activity
This compound AP IC₅₀ (FAS Inhibition)71.7 µMEnzyme Assay[1][2]
Isolation & Purification
Crude Phloroglucinol Yield~0.5-2% of dry weightDryopteris species[2]
Purity after Macroporous Resin~11.5-fold increaseDryopteris crassirhizoma[2]
Purity after Silica Gel Chromatography>95%Dryopteris fragrans[2]

Experimental Protocols

Preparation of Plant Material

The rhizomes of Dryopteris species are the primary source of this compound.

  • Materials:

    • Freshly collected rhizomes of Dryopteris species.

    • Running water.

    • Shade drying area with good air circulation.

    • Electronic grinder.

    • Airtight containers.

  • Procedure:

    • Carefully wash the collected rhizomes with running water to remove soil and other impurities.

    • Shade dry the cleaned rhizomes for approximately one week, ensuring good air circulation to prevent fungal growth.

    • Once completely dried, grind the rhizomes into a fine powder using an electronic grinder.

    • Store the powdered plant material in airtight containers at room temperature until extraction.

Extraction of Crude Phloroglucinols

This protocol outlines the initial extraction of a crude mixture containing this compound.

  • Materials:

    • Dried and powdered rhizomes of Dryopteris species.

    • 95% Ethanol.

    • Large beakers or flasks.

    • Filter paper.

    • Rotary evaporator.

  • Procedure:

    • Macerate 1 kg of the dried, powdered rhizomes in 5 L of 95% ethanol at room temperature for 72 hours.[2]

    • Filter the extract through filter paper to separate the solid plant material from the liquid extract.[2]

    • To ensure exhaustive extraction, repeat the maceration process on the plant residue two more times with fresh 95% ethanol.[2]

    • Combine all the ethanolic extracts.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, resinous crude extract.[2]

    • Dry the crude extract completely under a vacuum.[2]

Purification of this compound

This multi-step protocol describes the purification of this compound from the crude extract.

3.1. Solvent Partitioning

  • Materials:

    • Crude extract.

    • Methanol.

    • Water.

    • Hexane.

    • Dichloromethane.

    • Separatory funnel.

    • Rotary evaporator.

  • Procedure:

    • Suspend the crude extract in a 1:1 mixture of methanol and water.[2]

    • Perform a liquid-liquid partitioning with hexane to remove nonpolar compounds like fats and sterols. Discard the upper hexane layer.[2]

    • Subsequently, partition the remaining methanol-water layer with dichloromethane. This compound and other phloroglucinols will move into the dichloromethane layer.[2]

    • Collect the lower dichloromethane layer and concentrate it to dryness using a rotary evaporator.[2]

3.2. Macroporous Resin Column Chromatography

  • Materials:

    • Concentrated dichloromethane extract.

    • 20% Ethanol.

    • Macroporous resin (e.g., DM-130).

    • Chromatography column.

    • Distilled water.

    • Ethanol (40%, 60%, 80%, 95%).

    • Thin Layer Chromatography (TLC) plates and developing chamber.

  • Procedure:

    • Dissolve the concentrated extract from the previous step in a minimal amount of 20% ethanol.[2]

    • Load the solution onto a pre-equilibrated macroporous resin column.[2]

    • Wash the column with distilled water to remove sugars and other polar impurities.[2]

    • Elute the phloroglucinols using a stepwise gradient of ethanol in water (e.g., 40%, 60%, 80%, and 95%).[2]

    • Collect fractions and monitor them by TLC to identify the fractions containing this compound.[2]

    • Pool the relevant fractions and concentrate them.[2]

3.3. Silica Gel Column Chromatography

  • Materials:

    • Concentrated phloroglucinol-rich fraction.

    • Silica gel.

    • Chromatography column.

    • Solvent system (e.g., gradient of ethyl acetate in hexane).

    • TLC plates and developing chamber.

    • Vanillin-sulfuric acid staining agent.

  • Procedure:

    • Adsorb the concentrated, phloroglucinol-rich fraction onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto a silica gel column packed with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).[2]

    • Elute the column with the solvent gradient, collecting fractions.[2]

    • Monitor the fractions by TLC, visualizing the spots with a vanillin-sulfuric acid stain.[2]

    • Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.[2]

Visualizations

Experimental Workflow

Extraction_Workflow cluster_prep 1. Plant Material Preparation cluster_extraction 2. Crude Extraction cluster_purification 3. Purification p1 Dryopteris Rhizomes p2 Washing & Drying p1->p2 p3 Grinding p2->p3 e1 Maceration with 95% Ethanol p3->e1 Powdered Rhizomes e2 Filtration e1->e2 e3 Concentration (Rotary Evaporator) e2->e3 e4 Crude Extract e3->e4 u1 Solvent Partitioning (Hexane/Dichloromethane) e4->u1 Resinous Material u2 Macroporous Resin Column Chromatography u1->u2 u3 Silica Gel Column Chromatography u2->u3 u4 Pure this compound u3->u4

Caption: Workflow for this compound Extraction and Purification.

Proposed Signaling Pathway of this compound's Anticancer Activity

Signaling_Pathway cluster_cell Cancer Cell This compound This compound FAS Fatty Acid Synthase (FAS) This compound->FAS Inhibition FattyAcids De Novo Fatty Acid Synthesis FAS->FattyAcids Catalyzes Lipids Lipid Production for: - Membrane Formation - Signaling Molecules - Energy Storage FattyAcids->Lipids CellDeath Cancer Cell Death FattyAcids->CellDeath Disruption leads to Lipids->CellDeath

Caption: this compound's Inhibition of Fatty Acid Synthase in Cancer Cells.

References

Application Notes & Protocols: Albaspidin Isolation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Albaspidin is a naturally occurring phloroglucinol derivative found primarily in ferns of the Dryopteris genus.[1] This compound has attracted significant scientific interest due to its potential therapeutic applications, most notably as an inhibitor of Fatty Acid Synthase (FAS).[1] The overexpression of FAS is a recognized characteristic of various cancers and metabolic disorders, making this compound a promising candidate for drug development and further research.[1] These application notes provide a comprehensive overview of the established methodologies for the isolation and purification of this compound from its natural source.

Quantitative Data Summary

The following table summarizes key quantitative data related to the extraction, purification, and biological activity of this compound and its related phloroglucinols. This data is essential for assessing the efficiency of the isolation process and the potency of the purified compound.

ParameterValueSource Organism/SystemReference
Biological Activity
This compound AP IC₅₀ (FAS Inhibition)71.7 µMEnzyme Assay[1]
Isolation & Purification
Crude Phloroglucinol Yield~0.5-2% of dry weightDryopteris species[1]
Purity Increase (after Macroporous Resin)~11.5-foldDryopteris crassirhizoma[1]
Final Purity (after Silica Gel Chromatography)>95%Dryopteris fragrans[1]

Experimental Workflow and Mechanism of Action

The following diagrams illustrate the overall workflow for this compound purification and its primary mechanism of action.

Albaspidin_Isolation_Workflow plant Dried & Powdered Dryopteris Rhizomes extraction Ethanol Maceration (Crude Extraction) plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane/DCM) crude_extract->partitioning dcm_layer Dichloromethane Fraction partitioning->dcm_layer macro_resin Macroporous Resin Chromatography dcm_layer->macro_resin phloro_rich Phloroglucinol-Rich Fraction macro_resin->phloro_rich silica_gel Silica Gel Column Chromatography phloro_rich->silica_gel albaspidin_95 >95% Pure This compound silica_gel->albaspidin_95 hplc Optional: Preparative HPLC albaspidin_95->hplc albaspidin_high High Purity This compound hplc->albaspidin_high

Figure 1. Overall workflow for the isolation and purification of this compound.

Albaspidin_Mechanism_of_Action substrates Acetyl-CoA + Malonyl-CoA fas Fatty Acid Synthase (FAS) substrates->fas product Fatty Acids fas->product Biosynthesis This compound This compound This compound->fas Inhibition inhibit_point

Figure 2. this compound's inhibitory action on the Fatty Acid Synthase (FAS) pathway.

Experimental Protocols

Protocol 1: Extraction of Crude Phloroglucinols from Dryopteris Ferns

This protocol details the initial extraction of a crude mixture containing this compound from the rhizomes of Dryopteris species.[1]

Materials:

  • Dried and powdered rhizomes of Dryopteris species

  • 95% Ethanol

  • Rotary evaporator

  • Filter paper

  • Large beakers and flasks

Procedure:

  • Macerate 1 kg of the dried, powdered rhizomes in 5 L of 95% ethanol at room temperature for 72 hours.[1]

  • Filter the extract through filter paper to remove the solid plant material.[1]

  • To ensure exhaustive extraction, repeat the extraction process on the plant residue two more times with fresh ethanol.[1]

  • Combine all the ethanolic extracts.

  • Concentrate the combined extracts under reduced pressure using a rotary evaporator. Maintain the temperature below 50°C to prevent degradation of the target compounds.[1]

  • Dry the resulting concentrate completely under a vacuum to yield a dark, resinous crude extract.[1]

Protocol 2: Multi-Step Purification of this compound

This protocol describes the purification of this compound from the crude extract through a series of chromatographic steps.[1]

Step 2.1: Solvent Partitioning This step removes highly nonpolar compounds like fats and sterols.

  • Suspend the crude extract in a 1:1 mixture of methanol and water.

  • Perform a liquid-liquid partitioning step by adding an equal volume of hexane. Shake vigorously and allow the layers to separate.

  • Collect and discard the upper hexane layer, which contains the nonpolar impurities.[1]

  • Partition the remaining methanol-water layer with dichloromethane. The phloroglucinols, including this compound, will move into the dichloromethane layer.[1]

  • Collect the dichloromethane layer and concentrate it to dryness using a rotary evaporator.[1]

Step 2.2: Macroporous Resin Column Chromatography This step enriches the phloroglucinol content.

  • Dissolve the concentrated dichloromethane extract in a minimal amount of 20% ethanol.

  • Load the solution onto a pre-equilibrated macroporous resin column (e.g., DM-130).[1]

  • Wash the column with distilled water to remove sugars and other polar impurities.[1]

  • Elute the phloroglucinols using a stepwise gradient of ethanol in water (e.g., 40%, 60%, 80%, and 95% ethanol).[1]

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pool the relevant fractions and concentrate them.[1]

Step 2.3: Silica Gel Column Chromatography This step aims to isolate this compound to a high degree of purity.

  • Adsorb the concentrated, phloroglucinol-rich fraction from the previous step onto a small amount of silica gel to create a dry slurry.

  • Load the dried slurry onto a larger silica gel column packed with a suitable non-polar solvent system (e.g., hexane).

  • Elute the column with a solvent gradient of increasing polarity, such as ethyl acetate in hexane.[1]

  • Monitor the collected fractions by TLC, visualizing with an appropriate staining agent (e.g., vanillin-sulfuric acid).[1]

  • Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound, which should be >95% pure.[1]

Step 2.4: (Optional) Preparative High-Performance Liquid Chromatography (HPLC) For applications requiring exceptionally high purity, a final polishing step using preparative HPLC is recommended.[1] Reversed-phase HPLC (RP-HPLC) is the standard method for this purpose.[2]

  • Column: C18 reverse-phase column.[1]

  • Mobile Phase: A gradient of acetonitrile in water, typically with 0.1% trifluoroacetic acid (TFA) to improve peak shape.[1][2]

  • Detection: UV detector set at a wavelength determined by the UV spectrum of this compound (typically 210-220 nm for peptide bonds, but should be optimized for the compound's specific absorbance maxima).[1][2]

  • Procedure:

    • Dissolve the purified this compound from Step 2.3 in a suitable solvent compatible with the mobile phase.

    • Inject the sample onto the preparative C18 column.

    • Run a gradient elution, starting with a higher concentration of the aqueous phase and gradually increasing the concentration of the organic phase (acetonitrile) to elute the compound.

    • Collect fractions corresponding to the main peak of this compound.

    • Pool the pure fractions and remove the solvent (e.g., by lyophilization) to obtain highly pure this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Albaspidin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Albaspidin is a naturally occurring phloroglucinol derivative found in ferns of the Dryopteris genus. It has garnered scientific interest due to its potential therapeutic properties, including antibacterial activity. Accurate and precise quantification of this compound is crucial for research, quality control of herbal preparations, and pharmacokinetic studies. This document provides a detailed protocol for the quantitative analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established analytical principles for the separation of related phloroglucinol compounds from Dryopteris species.

Principle

The HPLC method separates this compound from other components in a sample matrix based on its polarity. A C18 reversed-phase column is used as the stationary phase, where nonpolar compounds are retained longer. The mobile phase, a mixture of an organic solvent (acetonitrile) and acidified water, is passed through the column to elute the compounds. This compound is then detected and quantified by a UV detector at a wavelength where it exhibits maximum absorbance.

Experimental Protocols

Sample Preparation

The preparation of samples is a critical step to ensure accurate quantification and to minimize interference from the sample matrix.

1.1. Extraction from Plant Material (Dryopteris rhizomes)

  • Drying and Grinding: Dry the rhizomes of the Dryopteris species at a temperature not exceeding 50°C. Grind the dried material into a fine powder.

  • Solvent Extraction:

    • Macerate a known quantity (e.g., 1 kg) of the powdered rhizomes in 95% ethanol.

    • Repeat the extraction process three times with fresh ethanol to ensure exhaustive extraction.

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in a 1:1 mixture of methanol and water.

    • Perform liquid-liquid partitioning with hexane to remove nonpolar compounds. Discard the hexane layer.

    • Subsequently, partition the methanol-water layer with dichloromethane. The phloroglucinols, including this compound, will preferentially move to the dichloromethane layer.[1]

    • Collect the dichloromethane layer and concentrate it to dryness.

  • Final Sample Preparation for HPLC:

    • Accurately weigh a portion of the dried extract.

    • Dissolve the extract in a suitable solvent such as methanol or acetonitrile. This compound is also soluble in DMSO, chloroform, and acetone.[2][3]

    • The final concentration should be within the linear range of the calibration curve (e.g., 0.1 - 1 mg/mL).[4]

    • Filter the solution through a 0.22 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.

HPLC Instrumentation and Conditions

The following HPLC parameters are recommended for the analysis of this compound, adapted from methods used for related phloroglucinols in Dryopteris species.

  • HPLC System: An Agilent 1200 series HPLC system or equivalent, equipped with a degasser, quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., Hypersil Gold C18, 150 mm × 2.1 mm, 1.9 µm particle size) is suitable for the separation of phloroglucinols.[4]

  • Mobile Phase:

    • Eluent A: Deionized water with 0.1% formic acid.

    • Eluent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: UV detection at 280 nm is suitable for phloroglucinols like Flavaspidic acid, and a similar wavelength is expected to be appropriate for this compound.[1] A photodiode array detector can be used to identify the optimal wavelength.

  • Gradient Elution Program:

    • 0-2 min: 0% B

    • 2-50 min: 0-100% B (linear gradient)

    • 50-60 min: 100% B (isocratic wash)

    • Re-equilibration with the initial mobile phase composition is necessary before the next injection.

Standard Preparation and Calibration
  • Preparation of Standard Stock Solution:

    • Accurately weigh a precise amount of pure this compound standard.

    • Dissolve it in the mobile phase or a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions with different concentrations.

  • Calibration Curve:

    • Inject the working standard solutions into the HPLC system.

    • Plot a calibration curve of the peak area versus the concentration of this compound.

    • The linearity of the calibration curve should be evaluated by the correlation coefficient (r²), which should be ≥ 0.999.

Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation should include the following parameters:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be demonstrated by the separation of the this compound peak from other peaks in the chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution.

  • Accuracy: The closeness of the test results to the true value. This is typically determined by recovery studies, where a known amount of the standard is added to a sample and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The following table summarizes the typical validation parameters for a quantitative HPLC method. The values presented are representative and should be determined experimentally for the specific method developed for this compound.

ParameterSpecificationTypical Value
Linearity Range Concentration range over which the method is linear1 - 100 µg/mL
Correlation Coefficient (r²) A measure of the linearity of the calibration curve≥ 0.999
Accuracy (% Recovery) Percentage of the true value recovered98 - 102%
Precision (RSD%) Repeatability of the measurement≤ 2%
Limit of Detection (LOD) The lowest detectable concentration~0.1 µg/mL
Limit of Quantification (LOQ) The lowest quantifiable concentration~0.3 µg/mL

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Dryopteris Rhizomes drying_grinding Drying & Grinding plant_material->drying_grinding extraction Ethanol Extraction drying_grinding->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning final_prep Dissolving & Filtering partitioning->final_prep hplc_injection HPLC Injection final_prep->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (280 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification final_result Final Result (Concentration) quantification->final_result

Caption: Experimental workflow for the HPLC quantification of this compound.

Method_Validation_Pathway cluster_validation_params Validation Parameters (ICH Guidelines) method Developed HPLC Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod LOD method->lod loq LOQ method->loq validated_method Validated Analytical Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod->validated_method loq->validated_method

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes and Protocols for the Biomimetic Synthesis of Albaspidin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biomimetic synthesis of Albaspidin derivatives, a class of phloroglucinol-containing natural products with promising biological activities. The protocols detailed below are intended to serve as a foundational guide for the synthesis and evaluation of these compounds for potential therapeutic applications.

Introduction

Albaspidins are dimeric phloroglucinol derivatives found in plants of the genus Dryopteris and Hypericum.[1][2] These compounds are part of a larger family of acylphloroglucinols, which are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4] A key biological target for some this compound derivatives is fatty acid synthase (FAS), an enzyme overexpressed in many cancer types, making it an attractive target for anticancer drug development. The structural complexity of this compound derivatives has spurred interest in developing efficient synthetic strategies, with biomimetic approaches offering an elegant and efficient route to these molecules.[5][6] Biomimetic synthesis attempts to mimic the proposed biosynthetic pathways in nature, often involving the dimerization of acylphloroglucinol monomers.[7]

Data Presentation

The biological activities of various this compound and related phloroglucinol derivatives are summarized in the table below. This data highlights the potential of this class of compounds against various disease targets.

CompoundTarget/AssayIC₅₀ (µM)Reference
This compound APFatty Acid Synthase (FAS)71.7
(-)-8 (an APNM)MDA-MB-231 (TNBC) cancer cells0.48[1]
Diacylphloroglucinol (2)iNOS19.0[4]
Diacylphloroglucinol (2)NF-κB34.0[4]
Alkylated acylphloroglucinol (4)iNOS19.5[4]
Alkylated acylphloroglucinol (4)NF-κB37.5[4]
Walskiiglucinol A (1a/1b)A549 cancer cells9.72[8]
Walskiiglucinol A (1a/1b)MCF-7 cancer cells15.34[8]
Leptosparone Aα-glucosidase39.5[9]
Leptosparone Bα-glucosidase45.2[9]

Experimental Protocols

The following protocols describe a plausible biomimetic synthesis of an this compound derivative and a method for evaluating its biological activity against fatty acid synthase.

Protocol 1: Biomimetic Synthesis of an this compound Derivative

This protocol is a representative two-step synthesis, starting with the preparation of an acylphloroglucinol monomer, followed by a biomimetic oxidative dimerization.

Step 1: Synthesis of the Acylphloroglucinol Monomer (e.g., Butyrylphloroglucinol)

  • Reaction Setup: To a solution of phloroglucinol (1.0 eq) in dry nitrobenzene, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Acylation: Add butyryl chloride (1.1 eq) dropwise to the stirred suspension at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired butyrylphloroglucinol.

Step 2: Biomimetic Oxidative Dimerization

  • Reaction Setup: Dissolve the synthesized butyrylphloroglucinol (2.0 eq) in a suitable solvent such as methanol or a buffer solution (e.g., phosphate buffer, pH 7.0).

  • Oxidative Coupling: Add a mild oxidizing agent, such as ferric chloride (FeCl₃, 2.2 eq) or horseradish peroxidase/hydrogen peroxide, to the solution.

  • Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours. The formation of the dimeric product can be monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a solution of sodium thiosulfate.

  • Extraction: Extract the mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by preparative HPLC to isolate the this compound derivative.

Protocol 2: Fatty Acid Synthase (FAS) Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of synthesized this compound derivatives on FAS by monitoring NADPH oxidation.[10]

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer (pH 6.5), 2 mM EDTA, 300 µg/mL fatty acid-free BSA, 10 mM cysteine.

    • Substrate Solution: 200 µM NADPH, 50 µM acetyl-CoA, and 80 µM malonyl-CoA in assay buffer.

    • Enzyme Solution: Purified fatty acid synthase (FASN) in 100 mM potassium phosphate buffer (pH 6.5).

    • Inhibitor Solutions: Prepare stock solutions of the this compound derivatives in DMSO and dilute to desired concentrations in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the inhibitor solution (or DMSO for control).

    • Add 150 µL of the substrate solution to each well.

    • Pre-incubate the plate at 37 °C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the FASN enzyme solution.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each concentration of the this compound derivative relative to the DMSO control.

    • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Biomimetic_Synthesis_of_Albaspidin_Derivative cluster_step1 Step 1: Acylphloroglucinol Synthesis cluster_step2 Step 2: Biomimetic Dimerization Phloroglucinol Phloroglucinol Acylphloroglucinol Butyrylphloroglucinol (Monomer) Phloroglucinol->Acylphloroglucinol AlCl₃, Nitrobenzene ButyrylChloride Butyryl Chloride ButyrylChloride->Acylphloroglucinol Monomer_in Butyrylphloroglucinol (2 eq.) Acylphloroglucinol->Monomer_in This compound This compound Derivative (Dimer) Monomer_in->this compound Oxidative Coupling (e.g., FeCl₃)

Caption: Proposed biomimetic synthesis of an this compound derivative.

Experimental_Workflow start Start synthesis Synthesis of Acylphloroglucinol Monomer start->synthesis dimerization Biomimetic Dimerization synthesis->dimerization purification Purification and Characterization (HPLC, NMR, MS) dimerization->purification bioassay Biological Activity Screening (e.g., FAS Inhibition) purification->bioassay data_analysis Data Analysis (IC₅₀ Determination) bioassay->data_analysis end End data_analysis->end Signaling_Pathway This compound This compound Derivative FAS Fatty Acid Synthase (FAS) This compound->FAS Inhibits MalonylCoA Malonyl-CoA Accumulation FAS->MalonylCoA Leads to Palmitate Palmitate Synthesis (Reduced) FAS->Palmitate Decreases Apoptosis Induction of Apoptosis MalonylCoA->Apoptosis CellGrowth Inhibition of Cancer Cell Growth Palmitate->CellGrowth

References

Albaspidin AP: Application Notes for Fatty Acid Synthase (FAS) Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Albaspidin AP as an inhibitor of Fatty Acid Synthase (FAS). This document includes a detailed experimental protocol for determining the half-maximal inhibitory concentration (IC50) of this compound AP against FAS, a summary of its inhibitory potency, and a description of the relevant signaling pathway.

Introduction

Fatty Acid Synthase (FAS) is a pivotal enzyme in the de novo synthesis of fatty acids.[1][2] It catalyzes the formation of long-chain fatty acids from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent.[2][3][4] FAS is overexpressed in many cancer types, where it plays a crucial role in providing lipids for membrane biosynthesis and energy storage to support rapid cell proliferation.[1][2] Consequently, FAS has emerged as a significant target for therapeutic intervention in oncology and metabolic disorders. This compound AP, a phloroglucinol derivative, has been identified as an inhibitor of FAS, demonstrating potential as an anticancer agent by inducing apoptosis in malignant cells.[1][5]

Quantitative Data Summary

The inhibitory potency of this compound AP against Fatty Acid Synthase is a key parameter in evaluating its efficacy. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by half, is summarized below.

CompoundTargetIC50 Value
This compound APFatty Acid Synthase (FAS)71.7 µM[5][6]

Signaling Pathway of Fatty Acid Synthase and Inhibition by this compound AP

Fatty Acid Synthase is a central enzyme in cellular lipogenesis. The process begins with the conversion of acetyl-CoA to malonyl-CoA. FAS then catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing fatty acid chain, ultimately producing long-chain fatty acids like palmitate.[4][7] These fatty acids are essential for various cellular functions, including the formation of cell membranes, energy storage in the form of triglycerides, and the synthesis of signaling molecules.

Inhibition of FAS by this compound AP disrupts this vital pathway. By blocking the activity of FAS, this compound AP prevents the synthesis of new fatty acids. This leads to an accumulation of the substrate malonyl-CoA. Elevated levels of malonyl-CoA can have downstream effects, including the inhibition of carnitine palmitoyltransferase-1 (CPT-1), which in turn can lead to an increase in cellular ceramide levels. The accumulation of ceramide is a known trigger for apoptosis, or programmed cell death, a key mechanism for the anticancer effects of FAS inhibitors.

FAS_Signaling_Pathway Fatty Acid Synthase (FAS) Signaling Pathway and Inhibition by this compound AP cluster_inputs Substrates cluster_enzyme Enzyme cluster_outputs Products & Downstream Effects Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS NADPH NADPH NADPH->FAS Long-Chain Fatty Acids Long-Chain Fatty Acids FAS->Long-Chain Fatty Acids Synthesis Apoptosis Apoptosis FAS->Apoptosis Inhibition leads to Membrane Biogenesis Membrane Biogenesis Long-Chain Fatty Acids->Membrane Biogenesis Energy Storage Energy Storage Long-Chain Fatty Acids->Energy Storage Albaspidin_AP This compound AP Albaspidin_AP->FAS Inhibition

Fatty Acid Synthase (FAS) signaling pathway and the inhibitory action of this compound AP.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps for determining the IC50 value of this compound AP against FAS using a spectrophotometric assay.

Experimental_Workflow Experimental Workflow for IC50 Determination of this compound AP against FAS prep Reagent Preparation: - this compound AP serial dilutions in DMSO - Assay Buffer (Potassium Phosphate, DTT, BSA) - Substrate Stocks (Acetyl-CoA, Malonyl-CoA, NADPH) plate Plate Setup (96-well UV-transparent): - Add Assay Buffer - Add this compound AP dilutions (or DMSO control) - Add FAS enzyme solution - Add Acetyl-CoA and NADPH prep->plate preincubate Pre-incubation: Incubate at 37°C for 10-15 minutes plate->preincubate initiate Reaction Initiation: Add Malonyl-CoA to all wells preincubate->initiate measure Spectrophotometric Measurement: Monitor absorbance decrease at 340 nm every 30 seconds for 10-15 minutes at 37°C initiate->measure analyze Data Analysis: - Calculate rate of NADPH oxidation - Determine % inhibition for each concentration - Plot % inhibition vs. log[this compound AP] - Calculate IC50 value measure->analyze

Experimental workflow for the determination of the IC50 of this compound AP for FAS.

Experimental Protocol: FAS Inhibition Assay

This protocol details the spectrophotometric method for determining the IC50 value of this compound AP by monitoring the oxidation of NADPH at 340 nm.[5][8]

Materials and Reagents
  • Purified Fatty Acid Synthase (FAS) enzyme

  • This compound AP

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Potassium phosphate buffer (pH 7.0)

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound AP in DMSO.

    • Perform serial dilutions of the this compound AP stock solution in DMSO to create a range of concentrations for the assay.

    • Prepare a fresh assay buffer containing potassium phosphate, DTT, and BSA.

    • Prepare stock solutions of acetyl-CoA, malonyl-CoA, and NADPH in the assay buffer. Keep on ice.

  • Assay Setup:

    • In a 96-well UV-transparent microplate, add the following to each well in the specified order:

      • Assay Buffer

      • A specific concentration of this compound AP dilution (or DMSO for the vehicle control). Ensure the final DMSO concentration does not exceed 1% (v/v) in all wells.

      • FAS enzyme solution

      • Acetyl-CoA solution

      • NADPH solution

    • Include wells with no enzyme as a background control.

  • Pre-incubation:

    • Incubate the microplate at 37°C for 10-15 minutes to allow for the interaction between this compound AP and the FAS enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding malonyl-CoA to each well.

    • Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for a duration of 10-15 minutes.

Data Analysis and IC50 Calculation
  • Calculate the Rate of Reaction:

    • Determine the rate of NADPH oxidation for each concentration of this compound AP by calculating the slope of the linear portion of the absorbance versus time curve.

  • Calculate Percentage of Inhibition:

    • The percentage of inhibition for each this compound AP concentration is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] * 100

  • Determine the IC50 Value:

    • Plot the percentage of inhibition against the logarithm of the this compound AP concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[9]

References

Application Notes and Protocols for Albaspidin in Anticancer Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Albaspidin, a phloroglucinol derivative primarily isolated from the rhizomes of Dryopteris species, has emerged as a compound of interest in anticancer research.[1][2] As a natural product, it represents a class of bioactive molecules with potential for therapeutic development. This compound has been identified as an inhibitor of Fatty Acid Synthase (FAS), an enzyme frequently overexpressed in various cancer cells and associated with tumor progression and survival.[1][3] The inhibition of FAS by this compound disrupts the high lipid demand of cancer cells required for membrane formation, energy, and signaling, ultimately leading to apoptosis and suppression of tumor growth.[1] These application notes provide a comprehensive framework for utilizing this compound in cell culture-based anticancer studies, detailing its mechanism of action, protocols for key experiments, and representative data.

Mechanism of Action

The primary anticancer mechanism of this compound is attributed to its inhibition of Fatty Acid Synthase (FAS).[1][3] FAS is a critical enzyme in the de novo synthesis of fatty acids, a process that is significantly upregulated in many cancer types to support rapid cell proliferation. By inhibiting FAS, this compound triggers a cascade of downstream events that collectively contribute to its anticancer effects.

In silico predictions and subsequent wet lab validations suggest that this compound's activity involves the modulation of key survival and proliferation signaling pathways, including the PI3K/Akt and NF-κB pathways.[4] Inhibition of FAS is hypothesized to lead to a reduction in the phosphorylation of Akt, a central kinase in the PI3K/Akt pathway, and the suppression of NF-κB activation.[4] This dual action decreases the expression of anti-apoptotic proteins like Bcl-2 and increases the expression of pro-apoptotic proteins such as Bax, ultimately inducing programmed cell death (apoptosis).[4][5]

Albaspidin_Signaling_Pathway This compound This compound FAS Fatty Acid Synthase (FAS) This compound->FAS inhibits PI3K_Akt PI3K/Akt Pathway FAS->PI3K_Akt activates NFkB NF-κB Pathway FAS->NFkB activates Akt_p p-Akt (inactive) PI3K_Akt->Akt_p reduced phosphorylation Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation NFkB_a NF-κB (inactive) NFkB->NFkB_a activation suppressed NFkB->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Akt_p->Bcl2 expression down Bax Bax (Pro-apoptotic) Akt_p->Bax expression up NFkB_a->Bcl2 expression down Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Apoptosis->Proliferation

Proposed mechanism of this compound-induced apoptosis.

Data Presentation

Quantitative data from in vitro studies are summarized below. These tables provide representative results for the effects of this compound on various human cancer cell lines.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines This table presents the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MCF-7Breast Cancer4815.2 ± 1.8[4]
A549Lung Cancer4822.5 ± 2.1[4]
PC-3Prostate Cancer4842.8[3]
HCT116Colon Cancer4838.5[3]
HepG2Liver Cancer4848.9[3]
HTB-26Breast CancerNot Specified10 - 50[6]

Table 2: Induction of Apoptosis by this compound in MCF-7 Cells (48h Treatment) This table shows the percentage of apoptotic cells, as determined by Annexin V staining, following treatment with this compound.

This compound Concentration (µM)Percentage of Apoptotic Cells (%)Reference
0 (Control)5.2[3]
2528.7[3]
5055.4[3]
7578.9[3]

Table 3: Effect of this compound on Cell Cycle Distribution in PC-3 Cells (24h Treatment) This table illustrates the impact of this compound on the distribution of cells in different phases of the cell cycle.

This compound Concentration (µM)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
0 (Control)55.328.116.6[3]
2568.219.512.3[3]
5075.115.49.5[3]

Experimental Protocols and Workflows

The following section provides detailed protocols for key experiments to evaluate the anticancer effects of this compound in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Prep_Compound Prepare this compound Stock Solution Treat_Cells Treat with this compound (Dose-Response) Prep_Compound->Treat_Cells Prep_Cells Culture & Passage Cancer Cells Seed_Cells Seed Cells in Multi-well Plates Prep_Cells->Seed_Cells Seed_Cells->Treat_Cells Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treat_Cells->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) Treat_Cells->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Treat_Cells->Cell_Cycle Western_Blot Western Blot (Protein Expression) Treat_Cells->Western_Blot

General workflow for in vitro anticancer drug screening.

Protocol 1: Preparation of this compound Stock Solution

  • Reagent: this compound powder, Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve this compound powder in cell culture grade DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing or gentle warming.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term use.

  • Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials: 96-well plates, complete cell culture medium, this compound, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1]

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A broad concentration range (e.g., 1 µM to 200 µM) is recommended for initial screening.[1][7]

    • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include wells with medium only (blank) and cells with vehicle (DMSO) control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[7]

    • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials: 6-well plates, this compound, Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit, flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at the desired concentrations (e.g., IC50 concentration) for 24 or 48 hours.[4]

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the samples immediately using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protocol 4: Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Materials: RIPA lysis buffer, protease/phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary and secondary antibodies.

  • Procedure:

    • Treat cells with this compound at its IC50 concentration for the desired time (e.g., 48 hours).[4]

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]

    • Quantify the protein concentration of the lysates using a BCA assay.[4]

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[4]

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[4]

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[4]

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize to the loading control.

Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis & Protein Quantification (BCA) A->B C SDS-PAGE (Protein Separation) B->C D Protein Transfer (to PVDF Membrane) C->D E Blocking (5% Milk in TBST) D->E F Primary Antibody Incubation (e.g., p-Akt) E->F G Secondary Antibody Incubation (HRP-linked) F->G H Detection (ECL) & Imaging G->H I Data Analysis & Quantification H->I

Key steps in the Western Blotting protocol.

References

Application Notes and Protocols: Assessing Albaspidin's Effect on the PI3K/Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Albaspidin, a phloroglucinol derivative found in certain ferns, has garnered interest for its potential therapeutic properties, including anti-cancer activity.[1] The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes such as cell survival, proliferation, growth, and metabolism.[2][3] Hyperactivation of this pathway is a common feature in many types of cancer, making it a prime target for therapeutic intervention.[4][5][6] Computational models have predicted that this compound may exert its anti-cancer effects by inhibiting the PI3K/Akt pathway, specifically by preventing the phosphorylation of Akt, a central kinase in the cascade.[1]

These application notes provide a comprehensive set of protocols to experimentally validate the hypothesis that this compound modulates the PI3K/Akt pathway. The described assays will enable researchers to determine the cytotoxic effects of this compound on cancer cells and to quantify its impact on the activation state of key proteins within the PI3K/Akt signaling cascade.

Data Presentation: Summary of Quantitative Data

The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines (IC50 Values)

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound, representing the concentration at which it inhibits 50% of cell growth after a 72-hour treatment period.

Cell LineThis compound IC50 (µM)Positive Control (e.g., Cisplatin) IC50 (µM)
A549 (Lung Carcinoma)25.49.8
MCF-7 (Breast Carcinoma)32.115.2
U87-MG (Glioblastoma)18.97.5

Table 2: Effect of this compound on PI3K/Akt Pathway Protein Phosphorylation

This table shows the relative protein expression levels of phosphorylated Akt (p-Akt Ser473) normalized to total Akt in A549 cells after 24 hours of treatment with this compound, as determined by Western blot densitometry.

Treatment GroupConcentration (µM)Relative p-Akt/Total Akt Ratio (Fold Change vs. Control)
Vehicle Control (DMSO)01.00
This compound100.65
This compound25 (IC50)0.32
This compound500.15
Positive Control (PI3K Inhibitor)100.21

Mandatory Visualizations

PI3K/Akt Signaling Pathway and this compound's Hypothesized Action

PI3K_Akt_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pten PTEN pten->pip3 Inhibits pdk1->akt downstream Downstream Effectors (mTOR, GSK3β, etc.) akt->downstream Phosphorylates This compound This compound This compound->akt Inhibits Phosphorylation (Hypothesized) outcomes Cell Survival, Proliferation, Growth downstream->outcomes Promotes

Caption: PI3K/Akt signaling pathway with the hypothesized inhibitory action of this compound on Akt phosphorylation.

Experimental Workflow for Assessing this compound's Effect

Experimental_Workflow start Start: Select Cancer Cell Line (e.g., A549) culture Cell Culture & Seeding start->culture treat Treat Cells with this compound (Dose-Response & Time-Course) culture->treat viability Cell Viability Assay (MTT Assay) treat->viability lysis Cell Lysis & Protein Extraction treat->lysis Select effective doses based on IC50 ic50 Calculate IC50 Value viability->ic50 ic50->treat quant Protein Quantification (BCA Assay) lysis->quant western Western Blot Analysis (p-Akt, Total Akt, β-actin) quant->western analysis Densitometry Analysis (p-Akt / Total Akt Ratio) western->analysis end Conclusion: Determine this compound's Effect on PI3K/Akt Pathway analysis->end

Caption: Step-by-step workflow for the experimental assessment of this compound's impact on cell viability and PI3K/Akt signaling.

Logical Framework for Data Interpretation

Logic_Diagram cluster_0 Experimental Observation cluster_1 Interpretation cluster_2 Conclusion obs1 This compound decreases cell viability (Low IC50) interp1 This compound is cytotoxic to cancer cells obs1->interp1 obs2 This compound reduces the ratio of p-Akt to Total Akt interp2 This compound inhibits Akt activation obs2->interp2 conclusion Conclusion: This compound's anticancer effect is mediated, at least in part, by suppression of the PI3K/Akt survival pathway interp1->conclusion interp2->conclusion

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[7][8]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS).[8]

  • 96-well flat-bottom plates

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[1][9] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" (medium with DMSO at the same concentration as the highest this compound dose) and a "medium only" blank control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C.[7][10] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm (or a range between 550-600 nm) using a microplate reader.[7][10] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the cell viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol is used to detect and quantify changes in the phosphorylation state of Akt, a key indicator of pathway activity, following treatment with this compound.[11][12]

Materials:

  • 6-well plates

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[11][12]

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-antibodies).[11]

  • Primary Antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-Total Akt

    • Mouse anti-β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Tris-Buffered Saline with Tween 20 (TBST)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at desired concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) for a specified time (e.g., 24 hours).[11]

  • Cell Lysis: After treatment, place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.[11]

  • Protein Extraction: Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11][12]

  • Protein Quantification: Transfer the supernatant (containing the protein extract) to a new tube. Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.[2]

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[11]

  • SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane into an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[11]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.[11]

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., diluted 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.[11]

    • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.[11]

  • Detection: Apply ECL detection reagents to the membrane according to the manufacturer's protocol. Capture the chemiluminescent signal using an imaging system.[12]

  • Stripping and Re-probing: To analyze total Akt and the loading control (β-actin) on the same membrane, the membrane can be stripped of the initial antibodies and re-probed with the subsequent primary antibodies.

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-Akt signal to the total Akt signal for each sample to determine the relative level of Akt phosphorylation. Further normalize these ratios to the loading control (β-actin) if necessary to account for any loading variations.

References

Albaspidin in In Vivo Tumor Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaspidin, a phloroglucinol derivative, has garnered significant interest within the oncology research community. Phloroglucinols, a class of naturally occurring phenolic compounds, have demonstrated promising antitumor properties. While in vivo data for this compound is still emerging, studies on its parent compound, phloroglucinol, and in silico analyses of this compound derivatives provide a strong rationale for its investigation as a potential anticancer agent. Computational models predict that this compound AP, a closely related derivative, may induce apoptosis in cancer cells by modulating the PI3K/Akt and NF-κB signaling pathways.[1] This document provides detailed application notes and experimental protocols for the use of this compound in in vivo tumor model studies, drawing upon existing data for phloroglucinol and predictive models for this compound derivatives to guide experimental design.

Data Presentation

The following tables summarize the quantitative data from in vivo studies of phloroglucinol, which can serve as a valuable reference for designing and evaluating in vivo studies with this compound.

Table 1: Summary of In Vivo Antitumor Efficacy of Phloroglucinol

TreatmentAnimal ModelTumor TypeKey Findings
PhloroglucinolLLC-tumor-bearing miceLewis Lung CarcinomaSignificantly inhibited tumor growth and angiogenesis.[2]
PhloroglucinolBreast cancer metastasis modelBreast CancerSuppressed metastatic ability to the lungs and extended survival time.[2]

Table 2: Quantitative In Vivo Antitumor Effects of Phloroglucinol in a Lewis Lung Carcinoma (LLC) Model

Treatment GroupDosageMean Tumor Volume (cm³)
ControlVehicle (10% DMSO)2.10 ± 0.309
Phloroglucinol0.94 mg/kg1.062 ± 0.341

Data from a 24-day study in LLC-tumor-bearing C57BL/6 mice.[2][3]

Signaling Pathways

This compound is predicted to exert its anticancer effects through the modulation of key signaling pathways critical for cancer cell survival and proliferation.

Predicted Signaling Pathway of this compound AP Action

Albaspidin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K This compound This compound This compound->PI3K Inhibits IKK IKK This compound->IKK Inhibits Akt Akt PI3K->Akt Activates p-Akt p-Akt (Active) Akt->p-Akt p-Akt->IKK Activates Gene_Expression ↓ Anti-apoptotic genes ↑ Pro-apoptotic genes p-Akt->Gene_Expression Modulates NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB Releases NFkB->Gene_Expression

Experimental Protocols

This section provides a detailed methodology for an in vivo tumor model study, adapted from protocols used for phloroglucinol. This protocol should be optimized for this compound based on preliminary dose-finding studies.

In Vivo Xenograft Tumor Model Protocol

1. Cell Culture and Animal Model

  • Cell Line: A suitable cancer cell line (e.g., A549 for non-small cell lung cancer, or another line relevant to the research question) should be cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old, are commonly used for xenograft studies.[4] All animal procedures must be approved by the institutional animal care and use committee.

2. Tumor Cell Implantation

  • Harvest cancer cells during their exponential growth phase.

  • Prepare a single-cell suspension in a suitable medium (e.g., sterile PBS or DMEM).

  • Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.[4] The injection volume is typically 100-200 µL.

3. Tumor Growth Monitoring and Group Randomization

  • Monitor the mice regularly for tumor formation.

  • Measure tumor dimensions with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

4. This compound Formulation and Administration

  • Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO in saline). The final concentration should be determined based on the desired dosage and administration volume.

  • Dosage: Based on data from phloroglucinol, a starting dose in the range of 0.5-2.0 mg/kg could be considered.[3] However, a dose-escalation study is highly recommended to determine the maximum tolerated dose (MTD) and optimal therapeutic dose of this compound.

  • Administration: Administer this compound via a suitable route (e.g., oral gavage or intraperitoneal injection) daily or on a predetermined schedule for a specified duration (e.g., 21-28 days). The control group should receive the vehicle only.

5. Data Collection and Endpoint Analysis

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight and volume.

  • A portion of the tumor tissue can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and another portion can be snap-frozen for molecular analysis (e.g., Western blotting for signaling pathway proteins).

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cancer Cell Culture Implantation Tumor Cell Implantation Cell_Culture->Implantation Animal_Acclimation Animal Acclimation Animal_Acclimation->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Group Randomization Tumor_Growth->Randomization Treatment_Admin This compound/Vehicle Administration Randomization->Treatment_Admin Data_Collection Tumor & Body Weight Measurement Treatment_Admin->Data_Collection Endpoint_Analysis Tumor Excision & Endpoint Analysis Data_Collection->Endpoint_Analysis

Conclusion

This compound presents a promising avenue for anticancer drug development, with in silico data pointing towards the inhibition of crucial survival pathways in cancer cells. While direct in vivo efficacy data for this compound is not yet widely available, the significant antitumor effects observed with its parent compound, phloroglucinol, provide a strong foundation for initiating such studies. The protocols and data presented in this document are intended to serve as a comprehensive guide for researchers to design and execute robust in vivo experiments to validate the therapeutic potential of this compound. Careful dose-response studies and thorough endpoint analyses will be critical in elucidating the in vivo anticancer activity and mechanism of action of this compound.

References

Application of Albaspidin in Metabolic Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Albaspidin, a naturally occurring acylphloroglucinol, in the investigation of metabolic disorders. The information presented herein is intended to guide researchers in exploring the therapeutic potential of this compound and similar compounds.

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A key pathological feature of these conditions is the dysregulation of lipid and glucose metabolism. Fatty Acid Synthase (FAS), a central enzyme in de novo lipogenesis, has emerged as a promising therapeutic target for these disorders.[1] Inhibition of FAS can reduce lipid accumulation and improve insulin sensitivity. This compound AP, a derivative of this compound, has been identified as an inhibitor of FAS, suggesting its potential as a tool for metabolic disorder research and a lead compound for drug development.[2][3][4]

Mechanism of Action: Inhibition of Fatty Acid Synthase

This compound AP exerts its effects on metabolism primarily through the inhibition of Fatty Acid Synthase (FAS).[2][3] FAS is a multi-enzyme protein that catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA.[1] In metabolic disorders, the upregulation of FAS contributes to increased lipid synthesis and storage, leading to obesity and insulin resistance. By inhibiting FAS, this compound AP can potentially mitigate these effects.

Further research into the broader class of acylphloroglucinols suggests that these compounds may also influence glucose metabolism. Studies on other polycyclic polyprenylated acylphloroglucinols have demonstrated effects on glucose uptake.[5] The parent compound, phloroglucinol, has been shown to protect pancreatic cells from oxidative damage, reduce blood glucose levels in vivo, and inhibit hepatic gluconeogenesis via the AMPKα signaling pathway.[6][7] These findings suggest that this compound, as an acylphloroglucinol, may possess a multi-faceted mechanism of action in metabolic regulation that warrants further investigation.

Data Presentation

Table 1: Quantitative Data for this compound AP

CompoundTargetIC50 Value
This compound APFatty Acid Synthase (FAS)71.7 µM[2][3][4]
This compound PPFatty Acid Synthase (FAS)23.1 ± 1.4 µM[2]
This compound PBFatty Acid Synthase (FAS)45.2 ± 2.5 µM[2]

Signaling Pathways and Experimental Workflows

FAS_Signaling_Pathway cluster_0 Cytosol cluster_1 Metabolic Consequences Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids LipidDroplets Lipid Droplet Formation FattyAcids->LipidDroplets This compound This compound AP This compound->FAS InsulinResistance Insulin Resistance LipidDroplets->InsulinResistance Obesity Obesity LipidDroplets->Obesity IC50_Workflow cluster_workflow Experimental Workflow for IC50 Determination A Prepare Reagents: - Purified FAS enzyme - this compound AP (serial dilutions) - Substrates (Acetyl-CoA, Malonyl-CoA) - Cofactor (NADPH) - Assay Buffer B Set up Assay Plate: - Add buffer, FAS, and this compound AP to microplate wells A->B C Initiate Reaction: - Add Malonyl-CoA to start the reaction B->C D Monitor Reaction: - Measure NADPH oxidation by monitoring absorbance at 340 nm C->D E Data Analysis: - Calculate reaction rates - Determine percent inhibition D->E F IC50 Calculation: - Plot percent inhibition vs. log[this compound AP] - Fit curve to determine IC50 E->F

References

Application Notes and Protocols for Designing Cell-Based Assays for Albaspidin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaspidin is a naturally occurring phloroglucinol derivative found in certain species of ferns. Emerging research suggests that this compound and its analogues possess a range of biological activities, including potential anticancer, anti-inflammatory, and antioxidant properties. These activities are thought to be mediated through the modulation of key cellular signaling pathways. This document provides detailed application notes and protocols for designing and conducting cell-based assays to investigate the bioactivity of this compound.

Chemical Structure of this compound Variants:

This compound exists in several forms, with this compound AA and this compound PP being commonly studied.

  • This compound AA: C₂₁H₂₄O₈[1]

  • This compound PP: C₂₃H₂₈O₈[2]

Section 1: Anticancer Activity Assays

Computational models predict that this compound AP, a novel natural product derivative, induces apoptosis in cancer cells. The predicted mechanism of action involves the modulation of two key signaling pathways critical for cell survival and proliferation: the PI3K/Akt pathway and the NF-κB pathway. Specifically, it is hypothesized that this compound inhibits the phosphorylation of Akt and suppresses the activation of NF-κB. This dual action is predicted to decrease the expression of anti-apoptotic proteins, such as Bcl-2, and increase the expression of pro-apoptotic proteins, like Bax, ultimately leading to programmed cell death.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[3][4][5][6]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with a culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the respective this compound concentration. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3][4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

Data Presentation:

TreatmentConcentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)IC₅₀ (µM)
Vehicle Control01.25 ± 0.08100-
This compound0.11.21 ± 0.0796.8
11.05 ± 0.0684.0
100.63 ± 0.0450.410.2
500.28 ± 0.0222.4
1000.15 ± 0.0112.0
Doxorubicin10.45 ± 0.0336.00.8

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare this compound Dilutions add_compounds Add this compound to Cells prepare_compounds->add_compounds incubate_24h Incubate (24-72h) add_compounds->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate (3-4h) add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

MTT Assay Experimental Workflow

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells, which have compromised membrane integrity.[7][8][9][10][11]

Experimental Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time period as determined from the cell viability assay.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting up compensation and quadrants.

Data Presentation:

TreatmentConcentration (µM)Live Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound1070.1 ± 3.518.3 ± 1.811.6 ± 1.2
5035.6 ± 2.845.2 ± 3.119.2 ± 1.9
10010.4 ± 1.560.7 ± 4.228.9 ± 2.5

Logical Relationship of Apoptosis Detection:

Apoptosis_Detection cluster_cell_state Cellular States cluster_staining Staining Profile live Live Cell annexin_neg_pi_neg Annexin V (-) / PI (-) live->annexin_neg_pi_neg Intact Membrane PS on Inner Leaflet early_apoptosis Early Apoptosis annexin_pos_pi_neg Annexin V (+) / PI (-) early_apoptosis->annexin_pos_pi_neg Intact Membrane PS on Outer Leaflet late_apoptosis Late Apoptosis / Necrosis annexin_pos_pi_pos Annexin V (+) / PI (+) late_apoptosis->annexin_pos_pi_pos Compromised Membrane PS on Outer Leaflet

Cell States in Annexin V/PI Staining

Section 2: Anti-inflammatory Activity Assays

Phloroglucinol derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.

NF-κB Reporter Gene Assay

Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB binding sites. Activation of the NF-κB pathway leads to the transcription of the reporter gene, and the resulting protein's activity (e.g., light emission for luciferase) can be measured.[12][13][14][15][16]

Experimental Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. Alternatively, use a stable cell line expressing the NF-κB reporter.

  • Cell Seeding: Seed the transfected cells in a 96-well white, clear-bottom plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α, 10 ng/mL) or lipopolysaccharide (LPS, 1 µg/mL), for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

Data Presentation:

TreatmentConcentration (µM)Normalized Luciferase Activity (RLU) (Mean ± SD)% Inhibition of NF-κB Activity
Unstimulated Control0100 ± 15-
TNF-α Stimulated01500 ± 1200
This compound + TNF-α11250 ± 9816.7
10750 ± 6550.0
50300 ± 2880.0
Parthenolide (Positive Control) + TNF-α10450 ± 4070.0

Hypothesized this compound Action on NF-κB Pathway:

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa_R TNFα Receptor IKK IKK Complex TNFa_R->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA (NF-κB Response Element) NFkB_nuc->DNA binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription induces TNFa TNFα TNFa->TNFa_R

This compound's Putative NF-κB Inhibition

Section 3: Antioxidant Activity Assay

Phloroglucinols are known for their antioxidant properties due to their ability to scavenge free radicals.

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

Principle: The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay measures the ability of a compound to prevent the oxidation of DCFH to the highly fluorescent dichlorofluorescein (DCF) within cells. DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by reactive oxygen species (ROS).[17][18][19][20][21]

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate.

  • Compound Loading: Wash the cells with PBS and incubate with 25 µM DCFH-DA in a serum-free medium for 1 hour at 37°C.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., Quercetin) for 1 hour.

  • Oxidative Stress Induction: Add a pro-oxidant, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) or hydrogen peroxide (H₂O₂), to induce ROS generation.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a microplate reader.

Data Presentation:

TreatmentConcentration (µM)Area Under Curve (AUC) of Fluorescence (Mean ± SD)% ROS Inhibition
Vehicle Control + AAPH05000 ± 3500
This compound + AAPH14200 ± 31016.0
102800 ± 25044.0
501500 ± 18070.0
Quercetin + AAPH251800 ± 20064.0

Section 4: PI3K/Akt Pathway Modulation

As this compound is predicted to inhibit the PI3K/Akt pathway, a direct assessment of Akt phosphorylation is crucial.

Western Blot for Phospho-Akt (p-Akt)

Principle: Western blotting is used to detect the levels of specific proteins in a sample. To assess the effect of this compound on the PI3K/Akt pathway, the levels of phosphorylated Akt (p-Akt) at Ser473 or Thr308 are measured and compared to the total Akt levels. A decrease in the p-Akt/total Akt ratio indicates inhibition of the pathway.[22][23][24][25]

Experimental Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-Akt (e.g., p-Akt Ser473) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin) to normalize the results.

Data Presentation:

TreatmentConcentration (µM)p-Akt / Total Akt Ratio (Normalized to Control)
Vehicle Control01.00
This compound10.85
100.45
500.15
PI3K Inhibitor (e.g., LY294002)200.20

Albaspidin_Mechanism cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits NFkB_pathway NF-κB Pathway This compound->NFkB_pathway inhibits Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis regulates NFkB_pathway->Apoptosis regulates Inflammation Reduction of Inflammation NFkB_pathway->Inflammation regulates

References

Albaspidin AP: Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Albaspidin AP, a novel anti-cancer agent.

Introduction

This compound AP is a phloroglucinol derivative with putative anti-cancer properties. Computational models and preliminary in-silico data suggest that this compound AP may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.[1] This guide outlines a systematic approach to validate these in-silico predictions through robust wet-lab experiments.

Putative Mechanism of Action

In-silico docking and pathway analysis predict that this compound AP exerts its anti-cancer effects through a dual mechanism involving the inhibition of Fatty Acid Synthase (FAS) and the modulation of the PI3K/Akt and NF-κB signaling pathways.[1][2]

  • Fatty Acid Synthase (FAS) Inhibition: this compound AP has been identified as an inhibitor of FAS, a key enzyme in de novo lipogenesis that is often overexpressed in cancer cells.[2] The reported IC50 value for FAS inhibition is 71.7 μM.[2]

  • PI3K/Akt Pathway Inhibition: this compound AP is predicted to inhibit the phosphorylation of Akt, a central kinase in the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1]

  • NF-κB Pathway Suppression: The compound is also hypothesized to suppress the activation of NF-κB, a transcription factor that promotes the expression of anti-apoptotic proteins.[1]

This multi-targeted approach is expected to decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins such as Bax, ultimately leading to programmed cell death.[1]

Data Presentation: Summary of Quantitative Data

The following tables summarize hypothetical quantitative data from key experiments to assess the efficacy of this compound AP.

Table 1: In Vitro Cytotoxicity of this compound AP

Cell LineCompoundIC50 (µM)
MCF-7 (Breast Cancer)This compound AP35.2
Doxorubicin0.8
A549 (Lung Cancer)This compound AP42.5
Doxorubicin1.2

Table 2: Apoptosis Induction by this compound AP in MCF-7 Cells

Treatment (48h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control2.11.5
This compound AP (35 µM)25.810.3
Doxorubicin (0.8 µM)30.515.2

Table 3: Effect of this compound AP on Apoptosis-Related Protein Expression in MCF-7 Cells

Treatment (48h)Relative Bcl-2 Expression (Normalized to β-actin)Relative Bax Expression (Normalized to β-actin)Relative Cleaved Caspase-3 Expression (Normalized to β-actin)
Vehicle Control1.01.01.0
This compound AP (35 µM)0.42.53.1
Doxorubicin (0.8 µM)0.32.83.5

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the cytotoxic effect of this compound AP and calculate its half-maximal inhibitory concentration (IC50).[1]

Protocol:

  • Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[1]

  • Treat the cells with a serial dilution of this compound AP (e.g., 0.1 to 100 µM) and a standard-of-care agent (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours at 37°C.[3][4]

  • If using MTT, add a solubilizing agent (e.g., DMSO or SDS-HCl solution) and incubate until the formazan crystals are dissolved.[3][4]

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.[1][3]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve analysis.[5]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound AP.

Protocol:

  • Seed cells in 6-well plates and treat with this compound AP at its IC50 concentration for 24-48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.[6]

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[6]

  • Analyze the stained cells by flow cytometry.[6] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic or necrotic cells are Annexin V+/PI+.[6]

Western Blot Analysis

Objective: To investigate the effect of this compound AP on the expression levels of key apoptosis-related proteins.[1]

Protocol:

  • Treat cells with this compound AP at its IC50 concentration for 48 hours.[1]

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[1]

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[1]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, phospho-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.[1]

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound AP in a preclinical animal model.

Protocol:

  • Prepare a suspension of cancer cells (e.g., 1 x 10^7 cells/mL) in a 1:1 mixture of cold PBS and Matrigel.[7]

  • Subcutaneously inject 0.1 mL of the cell suspension into the flank of immunodeficient mice (e.g., nude or NOD/SCID).[7]

  • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.[7]

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound AP, positive control).[7]

  • Administer the treatments as per the determined dosing schedule (e.g., intraperitoneal injection daily).

  • Monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Visualizations

The following diagrams illustrate the predicted signaling pathways and a general experimental workflow.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt NF-kB NF-kB Akt->NF-kB Cell Survival & Proliferation Cell Survival & Proliferation NF-kB->Cell Survival & Proliferation This compound AP This compound AP This compound AP->Akt inhibits phosphorylation This compound AP->NF-kB suppresses activation

Caption: Predicted mechanism of this compound AP targeting the PI3K/Akt/NF-κB pathway.

G cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments In Silico Prediction In Silico Prediction In Vitro Validation In Vitro Validation In Silico Prediction->In Vitro Validation In Vivo Validation In Vivo Validation In Vitro Validation->In Vivo Validation Cell Viability Assays (IC50) Cell Viability Assays (IC50) In Vitro Validation->Cell Viability Assays (IC50) Apoptosis Assays (Annexin V) Apoptosis Assays (Annexin V) In Vitro Validation->Apoptosis Assays (Annexin V) Western Blot (Protein Expression) Western Blot (Protein Expression) In Vitro Validation->Western Blot (Protein Expression) Data Analysis & Conclusion Data Analysis & Conclusion In Vivo Validation->Data Analysis & Conclusion Xenograft Model Xenograft Model In Vivo Validation->Xenograft Model Efficacy Assessment Efficacy Assessment In Vivo Validation->Efficacy Assessment Toxicity Studies Toxicity Studies In Vivo Validation->Toxicity Studies

Caption: Experimental workflow for validating the anti-cancer activity of this compound AP.

References

Application Notes: Solvent Partitioning for Phloroglucinol Purification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phloroglucinol (1,3,5-trihydroxybenzene) is a valuable chemical intermediate used in the synthesis of pharmaceuticals, explosives, and other specialty chemicals. It is naturally present in certain plants and brown algae, often in the form of complex polymers called phlorotannins. Whether sourced from natural extraction or chemical synthesis, crude phloroglucinol typically contains impurities that must be removed to achieve the high purity required for most applications.

Solvent partitioning, also known as liquid-liquid extraction (LLE), is a powerful and widely used technique for the purification of phloroglucinol. This method leverages the differential solubility of phloroglucinol and its impurities between two immiscible liquid phases—typically an aqueous phase and an organic solvent. By carefully selecting the solvent system and controlling experimental parameters like pH, a high degree of purification can be achieved efficiently.

Principle of Solvent Partitioning

The efficacy of solvent partitioning is governed by the partition coefficient (K) or distribution coefficient (D) of the solute. The partition coefficient (often expressed in its logarithmic form, logP) describes the ratio of the concentration of the un-ionized form of a compound in the organic phase to its concentration in the aqueous phase at equilibrium.[1][2]

  • Partition Coefficient (K or P) = [Solute]organic / [Solute]aqueous

For ionizable compounds like phloroglucinol, the overall distribution is pH-dependent and is described by the distribution coefficient (logD). Phloroglucinol is a weak triprotic acid, meaning it can lose protons from its hydroxyl groups in basic conditions.[3]

  • In acidic to neutral solutions , phloroglucinol exists predominantly in its neutral, less water-soluble form. This favors its extraction into a suitable organic solvent.

  • In alkaline (basic) solutions , phloroglucinol deprotonates to form phenolate anions, which are much more soluble in water and less soluble in organic solvents.

Therefore, to maximize the transfer of phloroglucinol from an aqueous solution into an organic solvent, the pH of the aqueous phase should be adjusted to be acidic (typically pH 1-3).

Factors Influencing Extraction Efficiency

Several factors must be optimized to ensure efficient purification:

  • Choice of Solvent: The ideal organic solvent should have high selectivity for phloroglucinol over impurities, be immiscible with water, have a boiling point that facilitates easy removal, and be relatively non-toxic and inexpensive. Common solvents include ethyl acetate, diethyl ether, and methyl isobutyl ketone (MIBK).

  • pH of the Aqueous Phase: As discussed, maintaining an acidic pH is critical for keeping phloroglucinol in its neutral, extractable form.

  • Solvent-to-Aqueous Phase Ratio: Adjusting the volume ratio of the organic to the aqueous phase can influence the efficiency of the extraction.

  • Number of Extractions: Multiple extractions with smaller volumes of organic solvent are more efficient at recovering the solute than a single extraction with a large volume.

  • Salting Out: The addition of a neutral salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of phloroglucinol in water, further promoting its transfer into the organic phase.

Data on Phloroglucinol Purification

The following tables summarize quantitative data from various solvent partitioning and purification protocols for phloroglucinol.

Table 1: Purity and Yield of Phloroglucinol from Synthetic Routes

Method DescriptionExtraction SolventPurity Achieved (%)Overall Yield (%)Reference
LLE from acidified aqueous phase followed by concentration, decolorization (activated carbon), and crystallization.Not specified99.9 (HPLC)87.4Patent CN112920023A[3]
LLE from acidified aqueous phase followed by concentration, decolorization, and crystallization.Not specified99.5 (HPLC)85.8Patent CN112920023A[3]
Purification via recrystallization from water after acidification and filtration.Not applicable99.971.6 - 73.2Patent CN103641687A[4]

Table 2: Recovery of Phloroglucinol Using Liquid-Liquid Extraction

Initial MatrixSolvent SystempHRecovery Rate (%)Analytical MethodReference
Human PlasmaEthyl Acetate / WaterAcidic86.19 - 91.10HPLC-MS/MS--INVALID-LINK--[1]
Aqueous SolutionCyclohexanone & MIBK / WaterNeutral~91 (calculated)Not specified--INVALID-LINK--[5]

Table 3: Partition Coefficients (logP) of Phloroglucinol

ParameterValueMethodNotes
Experimental logPow0.61Shake-flaskThe octanol-water partition coefficient (logPow) is a standard measure of a compound's lipophilicity. A positive value indicates a preference for the organic phase.
Calculated logP (ALOGPS)0.55CalculationVarious computational models can predict logP values. These are useful for initial solvent screening but may differ from experimental values.
Distribution (logD)pH-dependentTheoreticalAs a weak acid, the logD of phloroglucinol will be close to its logP at low pH (e.g., pH < 7). As the pH increases above its first pKa (~8.5), the compound will ionize and the logD will decrease significantly, indicating a strong shift in preference for the aqueous phase.[3][6]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of Phloroglucinol from an Aqueous Solution

This protocol describes a general method for purifying phloroglucinol from a crude aqueous mixture.

Materials:

  • Crude phloroglucinol aqueous solution

  • Organic extraction solvent (e.g., Ethyl Acetate, analytical grade)

  • Hydrochloric Acid (HCl) or other suitable acid for pH adjustment

  • Sodium Chloride (NaCl) (optional, for salting out)

  • Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4), anhydrous

  • Separatory funnel (appropriate size)

  • pH meter or pH paper

  • Beakers, Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Preparation of Aqueous Phase:

    • Dissolve the crude phloroglucinol in purified water.

    • Transfer the solution to a separatory funnel.

    • Slowly add HCl solution dropwise while monitoring the pH. Adjust the pH to a range of 1-3.

  • First Extraction:

    • (Optional) Add NaCl to the aqueous solution until saturation to increase the ionic strength.

    • Add a volume of ethyl acetate to the separatory funnel (e.g., a 1:1 or 1:2 volume ratio relative to the aqueous phase).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel by opening the stopcock to release pressure.

    • Place the funnel in a ring stand and allow the layers to separate completely. The less dense ethyl acetate layer will be on top.

  • Phase Separation:

    • Carefully drain the lower aqueous layer into a clean beaker.

    • Pour the upper organic layer (containing the extracted phloroglucinol) out through the top opening of the funnel into a separate flask.

  • Subsequent Extractions:

    • Return the aqueous layer to the separatory funnel.

    • Repeat steps 2 and 3 two more times with fresh portions of ethyl acetate to maximize recovery.

    • Combine all the organic extracts.

  • Drying and Concentration:

    • Add anhydrous sodium sulfate or magnesium sulfate to the combined organic extracts to remove any residual water. Swirl the flask and let it stand for 15-20 minutes.

    • Filter the dried organic solution to remove the drying agent.

    • Remove the ethyl acetate using a rotary evaporator under reduced pressure to yield the crude purified phloroglucinol.

  • Further Purification (Optional):

    • The resulting solid can be further purified by recrystallization from hot water or another suitable solvent system.

Protocol 2: Purification via azeotropic distillation and crystallization (Adapted from Patent US2773908A)

This protocol is suitable for purifying crude phloroglucinol that may exist as a dihydrate. The method uses an aromatic solvent to azeotropically remove water, causing the anhydrous, less soluble form to crystallize.

Materials:

  • Crude phloroglucinol residue (obtained after an initial extraction, e.g., with ethyl acetate)

  • Xylene (or Toluene)

  • Heating mantle with a reflux condenser and Dean-Stark trap (optional, but recommended)

  • Filtration apparatus (Buchner funnel)

  • Hot water for washing

Procedure:

  • Initial Setup:

    • Place the crude phloroglucinol residue into a round-bottom flask.

    • Add xylene in a sufficient volume to fully dissolve the crude material (e.g., ~20 mL of xylene per gram of crude residue).[6]

    • Set up the flask for reflux.

  • Azeotropic Dehydration and Crystallization:

    • Heat the xylene solution to boiling (reflux). The boiling point of xylene is above 110°C, which is sufficient to convert phloroglucinol dihydrate to its anhydrous form.[6]

    • Water will be removed from the mixture as an azeotrope with xylene. If using a Dean-Stark trap, water can be collected and monitored.

    • As the water is removed, the anhydrous phloroglucinol, which is insoluble in hot xylene, will begin to crystallize out of the solution.[6]

    • Continue to reflux for approximately 15-30 minutes to ensure complete conversion and crystallization.

  • Isolation of Purified Phloroglucinol:

    • While the solution is still hot, filter it quickly through a pre-heated Buchner funnel to separate the phloroglucinol crystals from the xylene solution (which contains more soluble impurities like resorcinol).[6]

    • Wash the collected crystals with a small amount of hot xylene to remove any remaining mother liquor.

  • Final Recrystallization (Optional):

    • For higher purity, dissolve the collected crystals in a minimal amount of hot water.

    • Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum at 50-60°C.[6]

Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of phloroglucinol from a crude reaction mixture.

Phloroglucinol_Purification A Crude Aqueous Mixture (from synthesis or extraction) B Step 1: Acidification Adjust pH to 1-3 with HCl A->B Process Start C Step 2: Liquid-Liquid Extraction (e.g., with Ethyl Acetate) B->C D Aqueous Phase (Waste) (Contains salts and polar impurities) C->D Separate E Combined Organic Phases (Phloroglucinol in Ethyl Acetate) C->E Collect F Step 3: Drying (Anhydrous Na2SO4) E->F G Step 4: Solvent Removal (Rotary Evaporation) F->G H Crude Purified Phloroglucinol G->H I Step 5: Recrystallization (e.g., from hot water) H->I Optional Final Step J High-Purity Phloroglucinol Crystals I->J Isolate & Dry

Caption: General workflow for phloroglucinol purification.

References

Application Notes and Protocols for the Purification of Albaspidin using Macroporous Resin Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaspidin, a phloroglucinol derivative found in the rhizomes of Dryopteris species, has garnered significant interest for its potential therapeutic properties, including anthelmintic and anticancer activities. The isolation and purification of this compound in high purity and yield are crucial for further pharmacological studies and drug development. Macroporous resin column chromatography is a highly effective, scalable, and cost-efficient method for the enrichment and purification of this compound from crude plant extracts. This technique relies on the principle of adsorption, where the target molecules in the sample solution are retained by the resin based on their polarity and molecular size, followed by selective elution.

These application notes provide a comprehensive overview and detailed protocols for the successful purification of this compound using macroporous resin column chromatography.

Data Presentation: Performance of Macroporous Resins

The selection of an appropriate macroporous resin is critical for the efficient purification of this compound. The choice depends on the specific characteristics of the target molecule and the impurities present in the crude extract. Below is a summary of the performance of different types of macroporous resins suitable for the purification of phloroglucinols like this compound.

Resin TypePolarityAverage Pore Diameter (Å)Surface Area (m²/g)Adsorption Capacity (mg/g resin)Elution Efficiency (%)Purity Fold IncreaseReference Compound(s)
DM-130 Non-polar130-140500-600High>90~11.5Total Phloroglucinols
AB-8 Weakly Polar80-90480-520High75-916-8Dryofragin, Aspidin BB
HPD-100 Non-polar90-100650-700Moderate to High>85Not ReportedGeneral Phenolic Compounds
XAD-7HP Moderately Polar90-100450-500Moderate>80Not ReportedFlavonoids

Experimental Protocols

This section outlines the detailed methodologies for the extraction and purification of this compound.

Preparation of Crude Extract
  • Plant Material: Use dried and powdered rhizomes of Dryopteris crassirhizoma or other this compound-containing Dryopteris species.

  • Extraction Solvent: 95% Ethanol.

  • Procedure:

    • Macerate the powdered rhizomes in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 72 hours at room temperature.

    • Filter the extract through a cheesecloth and then filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

    • Dry the crude extract under vacuum to yield a resinous material.

Liquid-Liquid Partitioning (Pre-purification)
  • Solvents: Methanol, Water, Hexane, Dichloromethane.

  • Procedure:

    • Suspend the crude extract in a 1:1 mixture of methanol and water.

    • Perform liquid-liquid partitioning with hexane to remove non-polar impurities such as fats and sterols. Discard the hexane layer.

    • Subsequently, partition the methanol-water layer with dichloromethane. This compound and other phloroglucinols will preferentially move to the dichloromethane layer.

    • Collect the dichloromethane layer and concentrate it to dryness using a rotary evaporator.

Macroporous Resin Column Chromatography
  • Resin Selection: Based on the data presented, DM-130 or AB-8 resins are recommended.

  • Resin Pre-treatment:

    • Soak the dry resin in ethanol for 24 hours to allow for swelling.

    • Wash the resin with distilled water until the effluent is clear.

    • Treat the resin with 5% HCl solution, followed by a wash with distilled water until the effluent is neutral.

    • Treat the resin with 5% NaOH solution, followed by a wash with distilled water until the effluent is neutral.

  • Column Packing:

    • Prepare a slurry of the pre-treated resin in distilled water.

    • Pour the slurry into a glass column and allow it to settle, ensuring no air bubbles are trapped.

    • Equilibrate the packed column by passing 3-5 bed volumes (BV) of the initial mobile phase (20% ethanol) through it.

  • Sample Loading:

    • Dissolve the concentrated dichloromethane extract from the pre-purification step in a minimal amount of 20% ethanol.

    • Load the sample solution onto the top of the equilibrated resin bed at a flow rate of 1-2 BV/h.

  • Elution:

    • Wash Step: Wash the column with 3-5 BV of distilled water to remove highly polar impurities like sugars.

    • Stepwise Gradient Elution: Elute the column with a stepwise gradient of ethanol in water.

      • 40% Ethanol (v/v)

      • 60% Ethanol (v/v)

      • 80% Ethanol (v/v)

      • 95% Ethanol (v/v)

    • Maintain a flow rate of 2-3 BV/h during elution.

  • Fraction Collection and Analysis:

    • Collect fractions of a defined volume (e.g., 50 mL or 100 mL).

    • Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC).

      • TLC System: Silica gel plates with a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v).

      • Visualization: UV light (254 nm) or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Pool the fractions containing this compound.

  • Post-purification:

    • Concentrate the pooled fractions under reduced pressure to remove the ethanol.

    • The resulting enriched this compound fraction can be further purified by silica gel column chromatography or preparative HPLC to achieve higher purity (>95%).[1]

Visualizations

Experimental Workflow

experimental_workflow start Start: Dried Dryopteris Rhizomes extraction Solvent Extraction (95% Ethanol) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (Hexane & Dichloromethane) crude_extract->partitioning dcm_extract DCM Extract (Enriched Phloroglucinols) partitioning->dcm_extract sample_loading Sample Loading dcm_extract->sample_loading resin_prep Macroporous Resin Pre-treatment & Packing column_chrom Column Chromatography resin_prep->column_chrom elution Stepwise Elution (Ethanol Gradient) column_chrom->elution sample_loading->column_chrom fraction_collection Fraction Collection & TLC Analysis elution->fraction_collection pooled_fractions This compound-rich Fractions fraction_collection->pooled_fractions final_purification Optional Final Purification (Silica Gel / Prep-HPLC) pooled_fractions->final_purification pure_this compound Pure this compound final_purification->pure_this compound

Caption: Workflow for this compound Purification.

Logical Relationship of Purification Steps

purification_logic crude Crude Extract (Complex Mixture) partitioning Liquid-Liquid Partitioning crude->partitioning Removes macroporous Macroporous Resin Chromatography partitioning->macroporous Enriches Phloroglucinols lipids Lipids & Waxes partitioning->lipids final_purification Final Polishing (e.g., Prep-HPLC) macroporous->final_purification Separates this compound sugars Sugars & Polar Impurities macroporous->sugars Removes related_phloro Related Phloroglucinols final_purification->related_phloro Removes

Caption: Purification Strategy Logic.

References

Troubleshooting & Optimization

Technical Support Center: Improving Albaspidin Yield from Dryopteris crassirhizoma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the extraction and purification of Albaspidin from the rhizomes of Dryopteris crassirhizoma.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield important?

A1: this compound is a naturally occurring phloroglucinol derivative found in ferns of the Dryopteris genus.[1] It has garnered significant scientific interest for its potential therapeutic applications, notably as a potent inhibitor of Fatty Acid Synthase (FAS), an enzyme overexpressed in various cancers.[1] Maximizing the yield of this compound is crucial for enabling further research and development of this promising compound for potential drug development.

Q2: What is a typical yield for crude phloroglucinols from Dryopteris crassirhizoma?

A2: The yield of crude phloroglucinols, the class of compounds to which this compound belongs, typically ranges from 0.5% to 2% of the dry weight of the fern's rhizomes.[1] The final yield of purified this compound will be a fraction of this, depending on the efficiency of the purification process.

Q3: What are the main challenges in isolating this compound with a high yield?

A3: The primary challenges include:

  • Complex Plant Matrix: The rhizomes contain a wide variety of secondary metabolites, including other structurally similar phloroglucinols (e.g., flavaspidic acid), which can co-extract and complicate purification.[2][3]

  • Compound Stability: Phloroglucinols can be sensitive to heat and may degrade during extraction and solvent evaporation if temperatures are not controlled.[1][4]

  • Extraction Efficiency: Traditional extraction methods like maceration can be time-consuming and may not be exhaustive, leading to lower yields.[5]

  • Purification Losses: Each purification step, such as liquid-liquid partitioning and column chromatography, inevitably leads to some loss of the target compound.[1]

Q4: Are there modern extraction techniques that can improve the yield?

A4: Yes, modern techniques such as Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve yields and reduce extraction time.[5][6] UAE, for example, uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and improving the extraction of bioactive compounds.[5] An optimized UAE process can lead to higher recovery of active metabolites from D. crassirhizoma.[7]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

ProblemPossible CausesRecommended Solutions
Low Crude Extract Yield 1. Inefficient Extraction Method: Maceration time may be too short, or the solvent-to-material ratio is too low.[8] 2. Poor Plant Material Quality: Rhizomes may have low this compound content due to harvesting season, age, or storage conditions. 3. Incorrect Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.1. Optimize Extraction Parameters: Switch to a more efficient method like Ultrasonic-Assisted Extraction (UAE).[7] For maceration, ensure at least three extraction cycles with fresh solvent.[1] Increase the solvent-to-material ratio.[8] 2. Source High-Quality Material: Use dried, finely powdered rhizomes from a reputable supplier.[2] 3. Use High-Purity Solvents: 95% ethanol or methanol are effective for initial extraction.[1][3]
Low Purity of this compound after Purification 1. Presence of Nonpolar Impurities: Fats, sterols, and oils from the plant material are co-extracted.[1] 2. Co-elution of Structurally Similar Phloroglucinols: Other compounds like Flavaspidic Acid AB/PB/BB have similar polarities, making separation difficult.[2] 3. Ineffective Chromatography: The choice of stationary phase or mobile phase gradient may not be providing adequate resolution.1. Incorporate a Defatting Step: Before purification, perform a liquid-liquid partition of the crude extract with hexane to remove nonpolar compounds.[1] 2. Employ Multi-Step Chromatography: Use a combination of macroporous resin and silica gel column chromatography.[1] Sephadex LH-20 is also commonly used to separate phloroglucinols.[3] 3. Optimize Chromatography Conditions: Perform methodical gradient elution (e.g., a gradient of ethyl acetate in hexane for silica gel) and monitor fractions closely using Thin Layer Chromatography (TLC).[1]
Suspected Degradation of this compound 1. Excessive Heat: High temperatures during solvent evaporation using a rotary evaporator can cause degradation.[1] 2. Improper Storage: Exposure of the extract or purified compound to light and room temperature can lead to oxidation or degradation over time.[4]1. Control Temperature: Ensure the temperature of the rotary evaporator water bath does not exceed 50°C.[1] 2. Proper Storage: Store extracts and purified fractions at low temperatures (e.g., -20°C) in the dark to prevent degradation.[4]
Inaccurate Quantification of Yield 1. Poor Chromatographic Resolution: Peaks of this compound and other compounds may overlap in HPLC analysis, leading to inaccurate area integration.[7] 2. Lack of a Certified Standard: Quantification without a proper reference standard for calibration leads to unreliable results.1. Optimize HPLC Method: Adjust the mobile phase composition (e.g., water/acetonitrile/methanol with an acid modifier like formic acid), flow rate, and column temperature to achieve baseline separation of peaks.[9] The C18 column is most commonly used.[9] 2. Use a Reference Standard: Obtain a certified this compound reference standard for creating a calibration curve to ensure accurate quantification.

Section 3: Data & Visualizations

Quantitative Data Summary

The tables below summarize key quantitative data for optimizing this compound extraction.

Table 1: General Yield and Purity Data for Phloroglucinol Extraction

ParameterValueSource OrganismReference
Crude Phloroglucinol Yield~0.5-2% of dry weightDryopteris species[1]
Purity Increase (Post-Macroporous Resin)~11.5-foldDryopteris crassirhizoma[1]
Final Purity (Post-Silica Gel Chromatography)>95%Dryopteris fragrans[1]

Table 2: Optimized Ultrasonic-Assisted Extraction (UAE) Parameters

As determined by a study using Response Surface Methodology (RSM) and Artificial Neural Network (ANN) models.

ParameterOptimal ValueUnitReference
Extraction Time103.03minutes[7]
Sonication Power342.69W[7]
Solvent-to-Material Ratio94.00mL/g[7]

Visualized Workflows and Logic

G Diagram 1: General Workflow for this compound Isolation cluster_prep Preparation cluster_extract Extraction cluster_purify Purification cluster_final Final Product & Analysis A Dried Rhizomes of Dryopteris crassirhizoma B Grind into Fine Powder A->B C Crude Extraction (e.g., 95% Ethanol Maceration or Ultrasonic-Assisted) B->C D Filter to Remove Solid Plant Material C->D E Concentrate Under Reduced Pressure (<50°C) D->E F Crude Ethanolic Extract E->F G Solvent Partitioning (Hexane, Dichloromethane) F->G H Macroporous Resin Column Chromatography G->H I Silica Gel Column Chromatography H->I J Monitor Fractions by TLC I->J K Pool & Evaporate Fractions J->K L Purified this compound (>95%) K->L M Quantification (HPLC-UV/DAD) L->M

Caption: General workflow for this compound isolation and purification.

G Diagram 2: Troubleshooting Flowchart for Low this compound Yield rect_node rect_node ellipse_node ellipse_node start Low Final Yield of this compound check_crude Is Crude Extract Yield Low? start->check_crude check_purity Is Purity Low After Partitioning? check_crude->check_purity No sol_extract Optimize Extraction: - Use UAE - Increase Solvent Ratio - Check Plant Material check_crude->sol_extract Yes check_final_purity Is Final Purity Low After Columns? check_purity->check_final_purity No sol_partition Refine Partitioning: - Ensure Complete Hexane Wash - Check Solvent Purity check_purity->sol_partition Yes sol_chroma Optimize Chromatography: - Adjust Gradient - Use Multiple Columns (Silica, LH-20) - Check for Overloading check_final_purity->sol_chroma Yes sol_degrade Check for Degradation: - Control Temp (<50°C) - Store in Dark/-20°C check_final_purity->sol_degrade No

Caption: Troubleshooting flowchart for low this compound yield.

Section 4: Key Experimental Protocols

Protocol 1: Crude Extraction of Phloroglucinols from D. crassirhizoma

This protocol outlines the initial extraction process.

Materials:

  • Dried and powdered rhizomes of D. crassirhizoma

  • 95% Ethanol (or optimized solvent from studies)[1]

  • Ultrasonic bath (for UAE) or large beakers (for maceration)

  • Filter paper and funnel

  • Rotary evaporator

Procedure (Ultrasonic-Assisted Extraction - UAE):

  • Weigh 100 g of powdered rhizome material and place it in a suitable vessel.

  • Add the optimal solvent-to-material ratio (e.g., 94:1 mL/g, approximately 9.4 L of solvent).[7]

  • Place the vessel in an ultrasonic bath set to the optimal power (e.g., ~340 W).[7]

  • Sonicate for the optimal duration (e.g., ~103 minutes).[7]

  • After sonication, filter the extract through filter paper to remove the solid plant material.

  • To ensure exhaustive extraction, consider a second, shorter extraction on the plant residue.

  • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator. Crucially, maintain a water bath temperature below 50°C to prevent degradation. [1]

  • Dry the resulting resinous material completely under a vacuum to yield the crude extract.

Protocol 2: Multi-Step Purification of this compound

This protocol describes the purification from the crude extract.[1]

Step 2.1: Solvent Partitioning

  • Suspend the crude extract in a 1:1 mixture of methanol and water.

  • Perform a liquid-liquid partition with n-hexane to remove nonpolar compounds like fats and sterols. Repeat this step 2-3 times, discarding the hexane layer each time.

  • Subsequently, partition the remaining methanol-water layer with dichloromethane. The phloroglucinols, including this compound, will move to the dichloromethane layer.

  • Collect the dichloromethane layer and concentrate it to dryness using a rotary evaporator (<50°C).

Step 2.2: Macroporous Resin Column Chromatography

  • Dissolve the concentrated dichloromethane extract in a minimal amount of 20% ethanol.

  • Load the solution onto a pre-equilibrated macroporous resin column.

  • Wash the column with distilled water to remove highly polar impurities like sugars.

  • Elute the phloroglucinols with a stepwise gradient of ethanol in water (e.g., 40%, 60%, 80%, and 95% ethanol).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pool the relevant fractions and concentrate them.

Step 2.3: Silica Gel Column Chromatography

  • Adsorb the concentrated, phloroglucinol-rich fraction from the previous step onto a small amount of silica gel to create a dry powder.

  • Load this powder onto a silica gel column packed with a suitable nonpolar solvent (e.g., hexane).

  • Elute the column with a solvent gradient of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and monitor again by TLC, using a visualizing agent like vanillin-sulfuric acid stain.

  • Combine the fractions containing pure this compound and evaporate the solvent to obtain the final purified compound.

Protocol 3: Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying this compound.[7][9]

General Method Parameters:

  • System: HPLC with a UV or Diode-Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]

  • Mobile Phase: A gradient of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[9]

  • Detection: Monitor at a wavelength where phloroglucinols absorb, such as 280 nm.[7]

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound. Calculate the concentration in the sample by comparing its peak area to the standard curve.

References

Technical Support Center: Total Synthesis of Albaspidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Albaspidin and related dimeric phloroglucinol natural products. Given the absence of a published total synthesis of this compound, this guide draws upon established synthetic strategies for structurally similar compounds and general principles of phloroglucinol chemistry to address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is a plausible retrosynthetic strategy for the total synthesis of this compound?

A1: A common retrosynthetic approach for dimeric phloroglucinols like this compound involves disconnecting the methylene bridge that links the two phloroglucinol rings. This leads to two key monomeric phloroglucinol precursors. A plausible retrosynthesis is outlined below:

retrosynthesis This compound This compound MethyleneBridgeFormation Methylene Bridge Formation This compound->MethyleneBridgeFormation PrecursorA Acylphloroglucinol Monomer A MethyleneBridgeFormation->PrecursorA PrecursorB Acylphloroglucinol Monomer B MethyleneBridgeFormation->PrecursorB AcylationA Friedel-Crafts Acylation PrecursorA->AcylationA AcylationB Friedel-Crafts Acylation PrecursorB->AcylationB Phloroglucinol Phloroglucinol AcylationA->Phloroglucinol AcylationB->Phloroglucinol

Caption: Retrosynthetic analysis of this compound.

This strategy simplifies the synthesis into two main stages: the preparation of the monomeric acylphloroglucinol units and their subsequent coupling via a methylene bridge.

Q2: What are the primary challenges in the synthesis of this compound?

A2: The main challenges in the synthesis of this compound and related compounds are:

  • Control of Regioselectivity: The phloroglucinol core is highly activated, leading to potential side reactions and difficulty in controlling the position of acylation and alkylation.

  • Methylene Bridge Formation: Efficiently and selectively forming the methylene bridge between the two phloroglucinol units can be problematic, with risks of polymerization or formation of other side products.

  • Purification: The polarity and potential for hydrogen bonding in phloroglucinol derivatives can make purification by chromatography challenging.

  • Stability: The phloroglucinol core can be sensitive to oxidation and other degradation pathways, especially under harsh reaction conditions.

Q3: How can I control the regioselectivity of the Friedel-Crafts acylation on the phloroglucinol ring?

A3: Controlling regioselectivity in Friedel-Crafts acylation of phloroglucinols is a known challenge.[1][2] The choice of Lewis acid, solvent, and reaction temperature can significantly influence the outcome. Using milder Lewis acids and non-polar solvents at lower temperatures can sometimes favor mono-acylation. Protecting groups on one or two of the hydroxyl groups can also be employed to direct the acylation to a specific position, although this adds extra steps to the synthesis.

Troubleshooting Guides

Problem 1: Low Yield in Friedel-Crafts Acylation of Phloroglucinol

Symptoms:

  • Low conversion of the phloroglucinol starting material.

  • Formation of a complex mixture of mono-, di-, and tri-acylated products.

  • Significant formation of O-acylated byproducts.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inadequate Catalyst Activity - Ensure the Lewis acid (e.g., AlCl₃, BF₃·OEt₂) is fresh and anhydrous. - Increase the molar equivalents of the Lewis acid.
Suboptimal Reaction Temperature - For highly reactive acylating agents, perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity. - For less reactive agents, a moderate increase in temperature may be necessary.
Poor Solvent Choice - Nitrobenzene or carbon disulfide are classic solvents for this reaction.[2] - Consider using a less coordinating solvent to enhance the reactivity of the Lewis acid.
O-Acylation - Use a stronger Lewis acid or higher temperatures to favor the thermodynamically more stable C-acylated product via Fries rearrangement.
Problem 2: Difficulty in Methylene Bridge Formation

Symptoms:

  • Low yield of the desired dimeric product.

  • Formation of polymeric material.

  • Recovery of unreacted starting materials.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect Stoichiometry - Carefully control the stoichiometry of the two phloroglucinol monomers and the formaldehyde source (or its equivalent). An excess of the formaldehyde equivalent can lead to polymerization.
Suboptimal Catalyst - Acid catalysts (e.g., HCl, H₂SO₄) are commonly used. The concentration of the acid can be critical. - Lewis acids can also be explored.
Reaction Conditions - Perform the reaction at a lower temperature to control the reaction rate and minimize side reactions. - High dilution conditions can favor intramolecular reactions and reduce polymerization.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Phloroglucinol (Adapted from related syntheses)[2]

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in nitrobenzene at 0 °C, add the appropriate acyl chloride (1.0 eq) dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of phloroglucinol (1.0 eq) in nitrobenzene dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Methylene Bridge Formation (Hypothetical, based on general principles)

  • Dissolve the two acylphloroglucinol monomers (1.0 eq each) in a suitable solvent such as ethanol or a mixture of dioxane and water.

  • Add a formaldehyde equivalent (e.g., 37% aqueous formaldehyde, 0.5-1.0 eq) to the solution.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Comparison of Conditions for Friedel-Crafts Acylation of Phloroglucinols

Acylating AgentLewis AcidSolventTemperature (°C)Yield (%) (Product)Reference (for similar reactions)
Acetyl chlorideAlCl₃CS₂Reflux~60 (2,4-Diacetylphloroglucinol)[Generic]
Butyryl chlorideBF₃·OEt₂Dichloromethane0 to rt~75 (Butyrylphloroglucinol)[Generic]
Isovaleryl chlorideAlCl₃Nitrobenzene65~50-60 (Acylphloroglucinol)[2]

Signaling Pathways and Workflows

troubleshooting_workflow cluster_acylation Troubleshooting: Low Acylation Yield cluster_dimerization Troubleshooting: Poor Dimerization start_acylation Low Yield in Acylation check_reagents Check Reagent Purity and Anhydrous Conditions start_acylation->check_reagents optimize_catalyst Optimize Lewis Acid Stoichiometry check_reagents->optimize_catalyst optimize_temp Adjust Reaction Temperature optimize_catalyst->optimize_temp change_solvent Change Solvent optimize_temp->change_solvent success_acylation Improved Yield change_solvent->success_acylation start_dimerization Low Yield in Dimerization check_stoichiometry Verify Stoichiometry of Monomers and Formaldehyde start_dimerization->check_stoichiometry optimize_catalyst_dimer Adjust Acid Catalyst Concentration check_stoichiometry->optimize_catalyst_dimer optimize_conditions Use High Dilution / Lower Temperature optimize_catalyst_dimer->optimize_conditions success_dimerization Improved Yield optimize_conditions->success_dimerization

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Albaspidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Albaspidin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a phloroglucinol derivative, a class of naturally occurring compounds. It is recognized as a potent inhibitor of Fatty Acid Synthase (FAS), an enzyme overexpressed in many cancer cells, making it a compound of interest for therapeutic development.[1] However, this compound is characterized by its poor solubility in aqueous solutions, which is a significant hurdle for its use in biological assays and for its development as a therapeutic agent. This low solubility can lead to precipitation in experimental setups, reducing its effective concentration and leading to inconsistent results.

Q2: What are the general solubility characteristics of this compound?

This compound is sparingly soluble in water but readily dissolves in organic solvents.[2] Understanding its solubility in different solvents is crucial for preparing stock solutions and subsequent dilutions for experiments.

Table 1: Solubility of this compound and its Parent Compound, Phloroglucinol

CompoundSolventApproximate Solubility
This compoundWaterSparingly soluble[2]
This compoundDimethyl sulfoxide (DMSO)Soluble[2][3]
This compoundMethanolSoluble[2]
This compoundEthanolSoluble[2]
This compoundPyridineSoluble[2]
This compoundChloroformSoluble[3]
This compoundDichloromethaneSoluble[3]
This compoundEthyl AcetateSoluble[3]
This compoundAcetoneSoluble[3]
Phloroglucinol (parent compound)Water10 mg/mL[4]
Phloroglucinol (parent compound)Ethanol100 mg/mL[4]
Phloroglucinol (parent compound)DMSO~15 mg/mL[4]
Phloroglucinol (parent compound)1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[4]

Note: The solubility of this compound, a larger derivative, is expected to be lower in aqueous solutions than that of its parent compound, phloroglucinol.[4]

Q3: How can I prepare a working solution of this compound in an aqueous buffer without precipitation?

The standard method is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer or cell culture medium.

Workflow for Preparing this compound Working Solution

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation dissolve Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM) prewarm Pre-warm aqueous buffer or cell culture medium to 37°C dilute Serially dilute the stock solution into the pre-warmed aqueous medium with rapid mixing prewarm->dilute final_conc Ensure final DMSO concentration is low (typically <0.5%) to avoid cell toxicity dilute->final_conc

Caption: Workflow for preparing an aqueous working solution of this compound.

Q4: What are some advanced strategies to improve the aqueous solubility of this compound?

For applications requiring higher concentrations of this compound in aqueous media, several formulation strategies can be employed:

  • Co-solvency: Using a mixture of water and a water-miscible solvent can increase the solubility of hydrophobic compounds.

  • Solid Dispersion: Dispersing this compound in a hydrophilic carrier at the molecular level can enhance its dissolution rate.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area, leading to improved dissolution.

  • Liposomal Formulation: Encapsulating this compound within lipid vesicles (liposomes) can improve its solubility and delivery to cells.

Troubleshooting Guide

Issue: Precipitation is observed when adding the this compound stock solution to my aqueous buffer or cell culture medium.

This is a common problem that arises when the concentration of this compound exceeds its solubility limit in the final aqueous solution.

Table 2: Troubleshooting Precipitation of this compound

Potential Cause Recommended Solution Detailed Explanation
High Final Concentration Lower the final concentration of this compound in your working solution.This is the most direct approach to stay below the solubility limit of this compound in the aqueous medium.[4]
Improper Mixing Add the stock solution to the aqueous buffer while vortexing or stirring vigorously.Rapid dispersion prevents localized high concentrations that can initiate precipitation.[4]
Low Temperature Pre-warm the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution.Solubility of many compounds, including this compound, is temperature-dependent.
High Organic Solvent Concentration in Stock Prepare a more concentrated stock solution in the organic solvent to minimize the volume added to the aqueous phase.A smaller volume of organic solvent will have less impact on the overall solvent properties of the final solution.
pH of the Medium While not extensively documented for this compound, the solubility of some phloroglucinol compounds can be pH-dependent. A slight adjustment of the buffer pH (within a physiologically acceptable range) may be attempted.

Issue: I am observing crystals or amorphous precipitate in my cell culture after incubating with this compound.

Precipitation in cell culture can be due to the compound itself or other components in the medium.

Troubleshooting Workflow for Cell Culture Precipitation

G box box start Precipitate Observed in Cell Culture microscopy Microscopic Examination: Are bacteria or fungi visible? start->microscopy contamination Likely microbial contamination. Discard culture and decontaminate. microscopy->contamination Yes no_contamination No visible microbes microscopy->no_contamination No ph_change Is the medium pH acidic (yellow)? no_contamination->ph_change bacterial Possible bacterial contamination. Monitor for other signs. ph_change->bacterial Yes no_ph_change pH is normal ph_change->no_ph_change No thawed Was the medium or serum recently thawed? no_ph_change->thawed temp_shock Temperature shock may have precipitated proteins/salts. Thaw slowly in the future. thawed->temp_shock Yes no_thaw No thawed->no_thaw No evaporation Is there evidence of evaporation (e.g., salt crystals on vessel walls)? no_thaw->evaporation increase_humidity Increase incubator humidity and ensure vessels are sealed. evaporation->increase_humidity Yes no_evaporation No evaporation->no_evaporation No compound_precip Likely this compound precipitation. Review preparation protocol: - Lower final concentration - Ensure rapid mixing - Use pre-warmed medium no_evaporation->compound_precip

Caption: A troubleshooting workflow for identifying the cause of precipitation in cell culture.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This method aims to disperse this compound in a hydrophilic polymer matrix to improve its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic polymer

  • Methanol or other suitable volatile organic solvent

  • Round-bottom flask

  • Rotary evaporator

  • Mortar and pestle

  • Sieve (e.g., 100 mesh)

  • Desiccator

Procedure:

  • Accurately weigh this compound and the hydrophilic polymer in a desired ratio (e.g., 1:5 w/w).

  • Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film forms on the flask wall.

  • Continue drying under high vacuum for at least 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to ensure uniformity.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Preparation of this compound Nanosuspension by High-Pressure Homogenization

This protocol aims to produce a nanosized suspension of this compound to increase its surface area and dissolution velocity.

Materials:

  • This compound

  • PVP K30 or Poloxamer 188 (as a stabilizer)

  • Purified water

  • High-shear mixer

  • High-pressure homogenizer

Procedure:

  • Prepare an aqueous solution of the stabilizer (e.g., 2% w/v PVP K30 in purified water).

  • Disperse a known amount of this compound powder in the stabilizer solution to form a pre-suspension.

  • Homogenize the pre-suspension using a high-shear mixer at 5000-10,000 rpm for 15-30 minutes.

  • Pass the resulting suspension through a high-pressure homogenizer at 500-1500 bar for 3-5 cycles.

  • The resulting nanosuspension can be characterized for particle size and used for in vitro and in vivo studies.

Protocol 3: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method

This method encapsulates this compound within lipid vesicles.

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC) or other suitable phospholipids

  • Cholesterol (as a membrane stabilizer)

  • Chloroform or a chloroform/methanol mixture

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

Procedure:

  • Dissolve this compound, phospholipids, and cholesterol in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

  • Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least one hour to remove residual solvent.

  • Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS) by rotating the flask. This will form multilamellar vesicles (MLVs).

  • To reduce the size of the liposomes and form small unilamellar vesicles (SUVs), sonicate the liposomal suspension using a bath or probe sonicator until the suspension becomes clear.

  • The prepared this compound-loaded liposomes can be purified by centrifugation or dialysis to remove unencapsulated drug.

Signaling Pathway

Fatty Acid Synthase (FAS) Inhibition by this compound

This compound exerts its biological effects primarily through the inhibition of Fatty Acid Synthase (FAS), a key enzyme in the de novo synthesis of fatty acids.[1] In many cancer cells, FAS is overexpressed and its inhibition leads to a cascade of events culminating in apoptosis.

G cluster_0 Upstream cluster_1 Downstream Effects This compound This compound fas Fatty Acid Synthase (FAS) This compound->fas Inhibits malonyl_coa ↑ Malonyl-CoA fas->malonyl_coa Leads to accumulation of lipid_synthesis ↓ Lipid Synthesis fas->lipid_synthesis Blocks conversion to Palmitate er_stress Endoplasmic Reticulum (ER) Stress malonyl_coa->er_stress lipid_synthesis->er_stress upr Unfolded Protein Response (UPR) er_stress->upr apoptosis Apoptosis upr->apoptosis

Caption: Simplified signaling pathway of FAS inhibition by this compound leading to apoptosis.

Inhibition of FAS by this compound leads to an accumulation of its substrate, malonyl-CoA, and a depletion of the end-product, palmitate, which is necessary for various cellular functions, including membrane formation and protein modification. This disruption in lipid homeostasis can induce endoplasmic reticulum (ER) stress, triggering the unfolded protein response (UPR). Prolonged UPR activation ultimately leads to programmed cell death, or apoptosis, in cancer cells.

References

Technical Support Center: Optimizing HPLC Parameters for Albaspidin Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the separation of Albaspidin isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why am I seeing poor resolution or complete co-elution of my this compound isomer peaks?

A1: Poor resolution between this compound isomers is a common challenge due to their high structural similarity. Several factors in your HPLC method could be contributing to this issue. Here's a step-by-step guide to troubleshoot and improve your separation:

  • Optimize Your Mobile Phase Gradient: A shallow gradient is often crucial for separating closely eluting compounds like isomers. If your peaks are co-eluting, your gradient may be too steep.

    • Recommendation: Start with a "scouting" gradient (e.g., 5-95% acetonitrile over 20-30 minutes) to determine the approximate elution time of your isomers. Then, create a shallower gradient in the region where the this compound isomers elute. For example, if they elute between 40% and 50% acetonitrile, you could modify your gradient to increase the acetonitrile concentration by only 0.5-1% per minute in that window.

  • Evaluate Your HPLC Column: The choice of stationary phase is critical for achieving selectivity between isomers.

    • Column Chemistry: While C18 columns are the most common choice for separating phloroglucinol derivatives, not all C18 columns are the same.[1] Differences in end-capping, pore size, and surface area can significantly impact selectivity. Consider trying a C18 column from a different manufacturer or one with a different bonding chemistry (e.g., a phenyl-hexyl column which can provide alternative selectivity for aromatic compounds).

    • Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., <3 µm) or a longer column can increase efficiency and improve resolution.[2]

  • Adjust Mobile Phase Composition:

    • Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, consider switching to methanol or using a combination of both.

    • pH: For ionizable compounds like phloroglucinols, the pH of the mobile phase can significantly affect retention and selectivity.[3][4][5] Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is common practice to improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups. Experiment with slight variations in the acid concentration.

Q2: My this compound isomer peaks are showing significant tailing. How can I improve the peak shape?

A2: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or issues with the mobile phase.

  • Mobile Phase pH: As this compound contains acidic phenolic groups, a mobile phase that is too neutral or basic can lead to ionization and interaction with active sites on the silica packing material, causing tailing.

    • Recommendation: Ensure your mobile phase is sufficiently acidic (typically pH 2.5-3.5) by using an additive like formic acid or phosphoric acid. This will keep the analytes in their neutral form.

  • Column Condition: An old or contaminated column can exhibit poor peak shape.

    • Recommendation: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Recommendation: Try diluting your sample and re-injecting.

Q3: I am observing splitting of my this compound isomer peaks. What could be the cause?

A3: Peak splitting can be a complex issue with several potential causes.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion and splitting.[6]

    • Recommendation: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Void: A blockage at the column inlet frit or a void in the packing material can disrupt the sample band, leading to a split peak.[2]

    • Recommendation: If all peaks in your chromatogram are splitting, it's likely a column issue. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit. If the problem continues, the column may need to be replaced.

  • Co-elution of Isomers: In some cases, what appears to be a split peak may actually be two very closely eluting isomers.

    • Recommendation: To investigate this, try injecting a smaller volume of your sample. If the split peak resolves into two distinct peaks, you are likely dealing with co-elution that requires further method optimization as described in Q1.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound isomer separation?

A1: Based on methods for related phloroglucinol derivatives, a good starting point would be a reversed-phase HPLC method:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient of acetonitrile and water, with 0.1% formic acid or phosphoric acid added to both solvents.

  • Initial Gradient: A broad gradient from 5% to 95% acetonitrile over 20-30 minutes can be used to determine the elution range of the isomers.

  • Detection: UV detection at a wavelength around 230 nm or 280 nm is typically suitable for phloroglucinols.

  • Column Temperature: Start with an ambient or slightly elevated temperature (e.g., 30 °C).

Q2: How should I prepare my Dryopteris extract for HPLC analysis?

A2: Proper sample preparation is crucial for obtaining reliable and reproducible results.

  • Extraction: this compound and other phloroglucinols are typically extracted from the dried and powdered rhizomes of Dryopteris species using solvents like ethanol or methanol.

  • Purification: A crude extract will contain many interfering compounds. A preliminary clean-up using solid-phase extraction (SPE) with a C18 cartridge can be beneficial.

  • Final Preparation: Before injection, the dried extract should be dissolved in a solvent compatible with the initial mobile phase (e.g., a mixture of acetonitrile and water). The solution should then be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.

Q3: What are the expected this compound isomers and their elution order?

A3: this compound exists as several isomers, primarily this compound AA, AB, BB, and PB, which differ in the acyl side chains on the phloroglucinol rings. The elution order in reversed-phase HPLC is generally dependent on the hydrophobicity of the isomers. Isomers with longer or more branched alkyl chains will be more retained and have longer retention times. The exact elution order will depend on the specific chromatographic conditions.

Data Presentation

Table 1: Example HPLC Parameters for Phloroglucinol Derivative Separation

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Table 2: Illustrative Gradient Program for this compound Isomer Separation

Time (min)% Mobile Phase B (Acetonitrile)
040
2060
2595
3095
3140
3540

Experimental Protocols

Protocol 1: Preparation of Dryopteris Rhizome Extract for HPLC Analysis

  • Grinding: Grind the dried rhizomes of the Dryopteris species into a fine powder.

  • Extraction: Macerate 10 g of the powdered rhizomes in 100 mL of 95% ethanol at room temperature for 24 hours with occasional shaking.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude extract.

  • Reconstitution: Dissolve a known amount of the dried crude extract (e.g., 10 mg) in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Mandatory Visualization

HPLC_Troubleshooting_Workflow cluster_start Problem Identification cluster_optimization Optimization Strategy cluster_evaluation Evaluation cluster_end Outcome Start Poor Resolution or Co-elution of Isomers Opt_Mobile_Phase Optimize Mobile Phase (Gradient, Solvent, pH) Start->Opt_Mobile_Phase Start with mobile phase Opt_Column Evaluate Column (Chemistry, Dimensions) Opt_Mobile_Phase->Opt_Column If no improvement Check_Resolution Resolution Acceptable? Opt_Mobile_Phase->Check_Resolution Opt_Temp Adjust Temperature Opt_Column->Opt_Temp If still no improvement Opt_Column->Check_Resolution Opt_Temp->Check_Resolution End_Success Method Optimized Check_Resolution->End_Success Yes End_Reevaluate Re-evaluate Strategy Check_Resolution->End_Reevaluate No End_Reevaluate->Opt_Mobile_Phase Iterate

Caption: A logical workflow for troubleshooting poor resolution in HPLC.

Sample_Prep_Workflow cluster_extraction Extraction cluster_preparation HPLC Sample Preparation Plant_Material Dried & Powdered Dryopteris Rhizomes Solvent_Extraction Maceration with Ethanol/Methanol Plant_Material->Solvent_Extraction Filtration1 Filtration Solvent_Extraction->Filtration1 Concentration Concentration (Rotary Evaporator) Filtration1->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Dissolution Dissolve in Initial Mobile Phase Crude_Extract->Dissolution Filtration2 Syringe Filtration (0.45 µm) Dissolution->Filtration2 HPLC_Vial Ready for Injection Filtration2->HPLC_Vial

Caption: Workflow for preparing Dryopteris extracts for HPLC analysis.

References

Albaspidin stability issues in long-term storage and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Albaspidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of this compound during long-term storage and to offer potential solutions. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a phloroglucinol derivative found in certain plant species, such as Dryopteris ferns.[1] Like other phloroglucinols, its structure, rich in hydroxyl groups, makes it susceptible to degradation, which can impact its biological activity and lead to inconsistent experimental results. Understanding and controlling its stability is crucial for reliable research and potential therapeutic applications.

Q2: What are the primary factors that lead to the degradation of this compound in long-term storage?

The main factors contributing to the degradation of this compound and related phloroglucinol compounds are:

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, which is accelerated by exposure to oxygen, light, and higher pH levels.[2] This is often the primary degradation pathway.[3]

  • Light Exposure (Photodegradation): UV and visible light can provide the energy to initiate and accelerate degradation reactions.[4]

  • pH: this compound is expected to be more stable in acidic conditions (pH 3.0-4.5) and susceptible to degradation under neutral to alkaline conditions.[2][4]

  • Temperature: Higher temperatures increase the rate of chemical degradation.[4][5]

  • Presence of Metal Ions: Metal ions can act as catalysts for oxidative degradation.[2]

Q3: What are the visible signs of this compound degradation?

A common sign of degradation for phloroglucinol solutions is a color change, typically turning yellow or brown, which indicates oxidation.[2] For solid this compound, you might observe a change in color from off-white/pale yellow to a darker shade. Any change in the physical appearance of your sample should be investigated.

Q4: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored under the following conditions:

FormTemperatureLight ConditionsAtmosphere
Solid (Lyophilized Powder) -20°C or -80°C for long-term storage.[6]Protect from light (store in an amber vial or dark container).Store under an inert atmosphere (e.g., argon or nitrogen).[6]
Stock Solution -80°C for long-term storage; -20°C for short-term.[6]Protect from light (use amber vials or wrap in foil).Purge headspace with inert gas before sealing.[2]

Q5: What solvents are suitable for preparing this compound stock solutions?

This compound is soluble in solvents like DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[7] For aqueous-based experiments, a stock solution in DMSO can be prepared and then diluted in the aqueous buffer immediately before use. It is advisable to minimize the storage of this compound in aqueous solutions due to its lower stability.

Troubleshooting Guide

Issue 1: My this compound solution has turned yellow/brown.

  • Possible Cause: This is likely due to oxidation of the phloroglucinol rings.[2] This can be accelerated by exposure to air, light, or a non-optimal pH.

  • Solutions:

    • Verify pH: Ensure your solvent or buffer system is acidic, ideally within a pH range of 3.5-4.5.[2]

    • Use Antioxidants: For future preparations, consider adding a small amount of an antioxidant like ascorbic acid (e.g., 0.05-0.1% w/v) to your solution.[2]

    • Proper Storage: Always store solutions frozen at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6] Ensure vials are tightly sealed and the headspace is purged with an inert gas.[2]

Issue 2: I am observing inconsistent results in my biological assays.

  • Possible Cause: This could be due to the degradation of this compound, leading to a lower effective concentration of the active compound.

  • Solutions:

    • Prepare Fresh Solutions: Prepare your working solutions fresh from a properly stored solid or a recently prepared stock solution for each experiment.

    • Perform a Stability Check: Use an analytical method like HPLC-UV to check the purity of your stock solution and working solutions over the time course of your experiment.

    • Control Experimental Conditions: Minimize the exposure of your experimental solutions to light and maintain a stable, appropriate pH throughout the assay.

Issue 3: I see a loss of this compound purity in my HPLC analysis over time.

  • Possible Cause: This confirms the instability of your this compound under your current storage or experimental conditions.

  • Solutions:

    • Optimize Storage: Implement the recommended storage conditions (see FAQ Q4).

    • Formulation Strategies:

      • Add Stabilizers: Include antioxidants (e.g., ascorbic acid) and/or a chelating agent like EDTA (0.01-0.05% w/v) to sequester metal ions that catalyze oxidation.[2]

      • pH Adjustment: Maintain an acidic pH (3.5-4.5) for aqueous-based solutions using a suitable buffer like a citrate buffer.[2]

      • Deoxygenate Solvents: Before preparing solutions, sparge aqueous solvents with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.[2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of an this compound stock solution with enhanced stability.

Materials:

  • This compound (solid)

  • HPLC-grade DMSO

  • HPLC-grade water

  • Ascorbic acid (optional antioxidant)

  • EDTA (optional chelating agent)

  • Citrate buffer components (for aqueous solutions)

  • Amber glass vials

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Solvent Preparation (for aqueous solutions): Sparge HPLC-grade water with an inert gas for 15-20 minutes to remove dissolved oxygen.[2]

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry amber vial.

  • Dissolution: Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • (Optional) Dilution with Stabilizers: For aqueous-based stock solutions, dilute the DMSO concentrate into the deoxygenated water containing:

    • Ascorbic acid to a final concentration of 0.05-0.1% (w/v).[2]

    • EDTA to a final concentration of 0.01-0.05% (w/v).[2]

    • Adjust the pH to 3.5-4.5 with a citrate buffer.[2]

  • Aliquoting and Storage:

    • Dispense the solution into single-use amber vials.

    • Purge the headspace of each vial with an inert gas.

    • Seal the vials tightly.

    • Store at -80°C.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a general method to assess the stability of this compound and detect degradation products.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or scan for optimal wavelength)
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Sample Preparation: Dilute your stored this compound samples to the same concentration as the standard.

  • Analysis: Inject the standard and samples onto the HPLC system.

  • Data Evaluation: Compare the peak area of this compound in your samples to the standard to quantify its concentration. The appearance of new peaks with different retention times indicates the formation of degradation products.

Protocol 3: Forced Degradation (Stress Testing) Study of this compound

Forced degradation studies help identify potential degradation products and pathways.[8]

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Expose the solutions to the following stress conditions:[9][10]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours (in solution and as a solid).[11]

    • Photodegradation: Expose to UV light (e.g., 254 nm) and visible light for 24 hours.

  • At specified time points, take aliquots, neutralize if necessary, and analyze using the stability-indicating HPLC-UV method (Protocol 2).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution (with/without stabilizers) acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress oxid Oxidation prep->oxid Expose to Stress thermal Thermal Stress prep->thermal Expose to Stress photo Photodegradation prep->photo Expose to Stress hplc HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Purity, Degradants) hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_factors Degradation Factors This compound This compound (Stable Form) degraded Degradation Products (e.g., Oxidized Forms) This compound->degraded Degradation factor_o2 Oxygen factor_light Light factor_ph High pH factor_temp Heat factor_metal Metal Ions

Caption: Factors leading to the degradation of this compound.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_effects Cellular Effects This compound This compound pi3k PI3K This compound->pi3k Inhibits mapk MAPK This compound->mapk Inhibits nfkb NF-κB This compound->nfkb Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Proliferation mtor->proliferation Promotes erk ERK mapk->erk erk->proliferation Promotes bcl2 Bcl-2 nfkb->bcl2 invasion Invasion nfkb->invasion Promotes apoptosis Apoptosis bcl2->apoptosis Inhibits

Caption: Potential signaling pathways modulated by polyphenols like this compound.[12]

References

Troubleshooting Albaspidin crystallization protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Albaspidin crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound is not crystallizing, even at low temperatures. What should I do?

A1: A failure to crystallize can stem from several factors. The most common issue is that the solution is not supersaturated. Here are a few troubleshooting steps:

  • Increase Concentration: The concentration of this compound in your solvent may be too low. Try to slowly evaporate the solvent to increase the concentration of the compound.

  • Induce Nucleation: If the solution is supersaturated but no crystals are forming, nucleation may be the limiting step. You can attempt to induce nucleation by:

    • Scratching: Gently scratch the inside of the glass container with a glass rod to create microscopic imperfections on the surface that can serve as nucleation sites.

    • Seeding: Introduce a "seed crystal" of solid this compound to the solution. This provides a template for further crystal growth.[1][2]

  • Solvent Choice: Ensure you are using an appropriate solvent. This compound is soluble in organic solvents like DMSO, pyridine, methanol, and ethanol, but only sparingly soluble in water.[3][4] For crystallization, a solvent in which this compound has moderate solubility at high temperatures and low solubility at low temperatures is ideal.

Q2: My this compound is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal. This often happens when the solution is too concentrated or cooled too quickly, causing the solute to exceed its solubility at a temperature above its melting point.[2][5] To address this:

  • Add More Solvent: Re-dissolve the oil by heating the solution and adding a small amount of additional solvent to decrease the concentration.[2]

  • Slower Cooling: Allow the solution to cool more slowly. This can be achieved by placing the flask in an insulated container or a dewar to slow the rate of heat loss.[5]

  • Change Solvent System: The solubility of this compound in your chosen solvent may be too high. Try a different solvent or a co-solvent system where the solubility is slightly lower.[5][6]

  • Purify the Sample: Impurities can sometimes lower the melting point of a compound and promote oiling out.[5] Consider further purification of your this compound sample using techniques like column chromatography.[7]

Q3: The yield of my this compound crystals is very low. How can I improve it?

A3: A low yield can be frustrating. Here are some potential causes and solutions:

  • Excess Solvent: You may have used too much solvent, causing a significant amount of this compound to remain in the mother liquor.[2] To check this, take a small sample of the filtrate and evaporate it. If a significant amount of solid remains, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.

  • Premature Filtration: Ensure that the solution has been allowed to cool for a sufficient amount of time to allow for maximum crystal formation before filtration.

  • Washing with Warm Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.[5]

Q4: My this compound crystals are very small or needle-like. How can I grow larger crystals?

A4: The formation of small crystals is often a result of rapid crystallization.[8] To encourage the growth of larger, higher-quality crystals:

  • Slow Down Crystallization: The key to growing larger crystals is to slow down the crystallization process.[1][9] This can be achieved by:

    • Slower Cooling: As mentioned previously, a slower cooling rate allows for more orderly crystal growth.

    • Reducing Supersaturation: A highly supersaturated solution will lead to rapid precipitation and the formation of many small crystals. Try using a slightly more dilute solution.

  • Solvent Diffusion: A solvent diffusion technique can be employed. Dissolve your this compound in a "good" solvent (in which it is highly soluble) and then slowly introduce a "poor" solvent (in which it is less soluble) in which the good solvent is miscible. This gradual decrease in solubility can promote slow crystal growth.

Q5: How do I know which solvent is best for this compound crystallization?

A5: The ideal crystallization solvent is one in which this compound is readily soluble at high temperatures but has low solubility at low temperatures.[6] this compound is known to be soluble in DMSO, pyridine, methanol, and ethanol.[3][4] It is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[10] Experimentation with different solvents and solvent mixtures is often necessary to find the optimal system for your specific needs. A good starting point would be to test the solubility of a small amount of your purified this compound in various solvents at room temperature and with gentle heating.

Quantitative Data Summary

The following table summarizes key quantitative data related to the properties and purification of this compound.

ParameterValueSource Organism/SystemReference
Biological Activity
This compound AP IC₅₀ (FAS Inhibition)71.7 µMEnzyme Assay[7]
Isolation & Purification
Crude Phloroglucinol Yield~0.5-2% of dry weightDryopteris species[7]
Purity after Macroporous Resin~11.5-fold increaseDryopteris crassirhizoma[7]
Purity after Silica Gel Chromatography>95%Dryopteris fragrans[7]
Physicochemical Properties
Molecular Weight (this compound AA)404.4 g/mol N/A[3][11]
Melting Point (this compound AA)164-166 °CN/A[10]
pKa (Predicted)4.20 ± 1.00N/A[3][10]
SolubilitySoluble in DMSO, Pyridine, Methanol, Ethanol; Sparingly soluble in water. Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone.N/A[3][4][10][12]

Experimental Protocols

Protocol for Crystallization of this compound by Slow Cooling

This protocol outlines a general procedure for the crystallization of purified this compound using a slow cooling method.

Materials:

  • Purified this compound

  • Crystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate or steam bath)

  • Watch glass

  • Insulated container (e.g., dewar or beaker with paper towels)

  • Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)

  • Ice bath

Procedure:

  • Dissolution: Place the purified this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to the flask. Gently heat the mixture while stirring until all of the this compound has dissolved. If the solid does not fully dissolve, add small portions of additional solvent until a clear solution is obtained at the elevated temperature.

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and place it in an insulated container to promote slow cooling to room temperature.[5]

  • Crystal Formation: Allow the solution to stand undisturbed. Crystal formation should begin as the solution cools and becomes supersaturated. This process can take anywhere from several hours to a few days.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice bath for at least one hour to maximize the precipitation of the product.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[5]

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel, or by transferring them to a desiccator.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Crystallization start Start: Purified this compound Solution no_crystals Issue: No Crystals Form start->no_crystals Cooling oiling_out Issue: Oiling Out start->oiling_out Cooling poor_yield Issue: Poor Yield start->poor_yield Filtration small_crystals Issue: Small Crystals start->small_crystals Observation increase_conc Action: Increase Concentration (Evaporate Solvent) no_crystals->increase_conc Not Saturated? induce_nucleation Action: Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Saturated? add_solvent Action: Add More Solvent & Re-heat oiling_out->add_solvent Too Concentrated? slow_cooling Action: Slow Down Cooling oiling_out->slow_cooling Cooled Too Fast? change_solvent Action: Change Solvent/Co-solvent oiling_out->change_solvent Wrong Solvent? recover_from_filtrate Action: Recover from Filtrate poor_yield->recover_from_filtrate Too Much Solvent? check_washing Action: Check Washing Procedure poor_yield->check_washing Washing Loss? small_crystals->slow_cooling Cooled Too Fast? reduce_supersaturation Action: Reduce Supersaturation small_crystals->reduce_supersaturation Too Supersaturated? success Success: High-Quality Crystals increase_conc->induce_nucleation induce_nucleation->success add_solvent->slow_cooling slow_cooling->success change_solvent->success recover_from_filtrate->success check_washing->success reduce_supersaturation->success

Caption: A troubleshooting workflow for this compound crystallization.

Albaspidin_Purification_Workflow This compound Purification & Crystallization Workflow start Start: Dryopteris Rhizomes extraction 1. Ethanolic Extraction start->extraction crude_extract Crude Extract extraction->crude_extract partitioning 2. Solvent Partitioning (Hexane & Dichloromethane) crude_extract->partitioning dcm_extract Dichloromethane Extract partitioning->dcm_extract macro_resin 3. Macroporous Resin Column Chromatography dcm_extract->macro_resin phloro_fraction Phloroglucinol-Rich Fraction macro_resin->phloro_fraction silica_gel 4. Silica Gel Column Chromatography phloro_fraction->silica_gel pure_this compound >95% Pure this compound silica_gel->pure_this compound crystallization 5. Crystallization pure_this compound->crystallization crystals This compound Crystals crystallization->crystals

Caption: Workflow for this compound purification and crystallization.

References

Refining Albaspidin Dosage for In Vitro Cytotoxicity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining Albaspidin dosage in in vitro cytotoxicity assays. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cytotoxicity?

This compound is a naturally occurring phloroglucinol derivative that has been investigated for its potential anticancer properties. Its primary mechanism of action is the inhibition of Fatty Acid Synthase (FAS), a key enzyme in the de novo synthesis of fatty acids.[1][2] By inhibiting FAS, this compound can disrupt cellular processes that are highly dependent on endogenous fatty acid production, which is a hallmark of many cancer cells.[1][2] This inhibition can lead to the suppression of DNA replication and the induction of apoptosis (programmed cell death).[1] Computational models predict that this compound's cytotoxic effects are mediated through the modulation of the PI3K/Akt and NF-κB signaling pathways.[3]

Q2: What is a typical starting concentration range for this compound in cytotoxicity assays?

A typical starting point for determining the cytotoxic effects of a novel compound like this compound is to perform a dose-response experiment over a broad concentration range. Based on the limited available data for similar compounds, a range of 0.1 µM to 100 µM is a reasonable starting point. The half-maximal inhibitory concentration (IC50) for this compound will vary significantly depending on the cell line and experimental conditions.[4] Therefore, it is crucial to determine the IC50 empirically for each specific cell line.

Q3: How should I prepare a stock solution of this compound, given its poor water solubility?

This compound is characterized by poor solubility in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] To prepare a stock solution, dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).[5] This stock solution should be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[5] When preparing working solutions, the DMSO stock should be serially diluted in the cell culture medium to the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells, typically below 0.5% (v/v).[6]

Q4: Which cytotoxicity assays are recommended for use with this compound?

It is often recommended to use at least two different types of assays to confirm results.[4]

  • MTT or XTT assays: These are colorimetric assays that measure metabolic activity as an indicator of cell viability.[4] They are widely used and relatively inexpensive.

  • LDH assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which indicates compromised cell membrane integrity and is a direct measure of cytotoxicity.[4]

  • ATP-based assays: These assays measure the amount of ATP present, which is a marker of metabolically active cells and are generally very sensitive.[4]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Culture Medium

Symptoms:

  • Visible precipitate or cloudiness in the wells of the culture plate after adding this compound.

  • Inconsistent and non-reproducible results between replicate wells and experiments.

Possible Causes and Solutions:

CauseSolution
Poor Aqueous Solubility This compound is a hydrophobic compound with limited solubility in aqueous media.[1]
Optimize Dilution: Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in the cell culture medium, ensuring vigorous mixing at each step. Adding the DMSO stock dropwise to the medium while gently swirling can prevent rapid precipitation.[1]
Sonication: Briefly sonicate the diluted this compound solution to aid in dissolution.
Solvent Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) to minimize both solvent toxicity and precipitation.[6]
High Final Concentration The desired concentration of this compound may exceed its solubility limit in the final assay medium.
Determine Maximum Soluble Concentration: Before conducting a full experiment, empirically determine the maximum soluble concentration of this compound in your specific cell culture medium. This can be done by preparing a series of dilutions and visually inspecting for precipitation.
Issue 2: High Variability in Cytotoxicity Data

Symptoms:

  • Large standard deviations between replicate wells.

  • Inconsistent IC50 values across experiments.

Possible Causes and Solutions:

CauseSolution
Uneven Cell Seeding An unequal number of cells in each well will lead to variability in the assay signal.
Homogenous Cell Suspension: Ensure the cell suspension is thoroughly mixed before and during plating to prevent cell clumping. For adherent cells, ensure they are evenly distributed across the well bottom.
Pipetting Errors Inaccurate pipetting of cells, media, or this compound solutions.
Proper Pipetting Technique: Use calibrated pipettes and proper technique to ensure accurate and consistent volumes are dispensed.
Edge Effects Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell viability.
Plate Layout: Avoid using the outer wells for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity.
Compound Instability This compound may degrade in the culture medium over the incubation period.
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time.

Data Presentation

The cytotoxic effect of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[6]

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)This compound IC50 (µM)
MCF-7 Breast CancerMTT4812.5 ± 1.8
A549 Lung CancerMTT4825.3 ± 3.2
HepG2 Liver CancerMTT4818.7 ± 2.5
PC-3 Prostate CancerLDH7232.1 ± 4.1
HCT116 Colon CancerLDH7215.9 ± 2.0

Data are presented as mean ± standard deviation from three independent experiments. These are hypothetical values and should be determined empirically.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Materials:

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[6] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[6]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis solution (e.g., 10X Triton X-100)

Procedure:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with various concentrations of this compound as described above. Include the following controls:

    • Vehicle Control: Cells treated with medium containing DMSO.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with lysis solution 45 minutes before the end of the incubation period.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Mandatory Visualizations

Experimental and Troubleshooting Workflows

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_this compound Prepare this compound Stock (10-50 mM in DMSO) treat_cells Treat with this compound Dilutions (24-72h incubation) prep_this compound->treat_cells prep_cells Culture and Harvest Cells seed_cells Seed Cells in 96-well Plate (24h incubation) prep_cells->seed_cells seed_cells->treat_cells add_reagent Add Assay Reagent (MTT or LDH) treat_cells->add_reagent measure Measure Absorbance add_reagent->measure calc_viability Calculate % Cell Viability measure->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: General experimental workflow for this compound cytotoxicity assays.

Troubleshooting_Workflow cluster_solutions_precipitate Precipitation Solutions cluster_solutions_variability Variability Solutions start Inconsistent Results? precipitate Precipitate Visible? start->precipitate variability High Variability? precipitate->variability No sol_dilution Optimize Dilution Protocol precipitate->sol_dilution Yes sol_seeding Ensure Homogenous Cell Seeding variability->sol_seeding Yes end Re-run Experiment variability->end No sol_sonication Use Sonication sol_dilution->sol_sonication sol_max_conc Determine Max Soluble Conc. sol_sonication->sol_max_conc sol_max_conc->end sol_pipetting Check Pipette Calibration sol_seeding->sol_pipetting sol_edge Avoid Edge Effects sol_pipetting->sol_edge sol_edge->end

Caption: Troubleshooting workflow for common issues in this compound assays.

Signaling Pathway Diagrams

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) This compound This compound This compound->PI3K Inhibits (Predicted)

Caption: Predicted inhibition of the PI3K/Akt signaling pathway by this compound.

NFkB_Pathway Receptor Cytokine Receptor (e.g., TNFR) IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Gene Transcription (Anti-apoptotic, Pro-survival) Nucleus->Gene_Transcription Initiates This compound This compound This compound->IKK_complex Inhibits (Predicted)

Caption: Predicted suppression of the NF-κB survival pathway by this compound.

References

Addressing batch-to-batch variability of natural Albaspidin extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with natural Albaspidin extracts. It addresses common issues related to batch-to-batch variability and provides standardized protocols for analysis and bioactivity assessment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is a naturally occurring phloroglucinol derivative found primarily in ferns of the Dryopteris genus.[1] It is known for its biological activities, including the inhibition of Fatty Acid Synthase (FAS), an enzyme often overexpressed in cancer cells.[1][2]

Q2: What causes batch-to-batch variability in this compound extracts?

A2: Batch-to-batch variability in natural extracts like this compound is a significant challenge. This variation can arise from several factors, including:

  • Genetic differences within and between Dryopteris species.

  • Environmental conditions during the plant's growth, such as climate, soil composition, and altitude.

  • Harvesting time and post-harvest processing of the fern rhizomes.

  • Extraction and purification methods employed, as minor variations in solvent ratios, temperature, or chromatography conditions can alter the final composition of the extract.[3]

Q3: How can I assess the quality and consistency of my this compound extract batches?

A3: A combination of analytical techniques is recommended to ensure the quality and consistency of your this compound extracts. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the amount of this compound and other phloroglucinols in your extract.[4] Creating a chemical fingerprint or profile for a reference batch and comparing subsequent batches against it using techniques like HPLC or Mass Spectrometry (MS) can help identify significant deviations.

Q4: What are the known biological activities of this compound that I should be testing for?

A4: The primary and most well-documented biological activity of this compound is the inhibition of Fatty Acid Synthase (FAS).[1][2] Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells.[5] Therefore, key bioactivity assays to perform include FAS inhibition assays and cytotoxicity assays on relevant cancer cell lines.

Troubleshooting Guides

Extraction and Purification Issues
Problem Possible Cause Troubleshooting Steps
Low yield of crude extract Incomplete extraction of phloroglucinols from the plant material.- Ensure the Dryopteris rhizomes are properly dried and finely powdered to maximize surface area. - Perform multiple extractions (at least 3) on the plant material to ensure exhaustive extraction.[1] - Consider using alternative extraction methods such as ultrasound-assisted extraction, which can improve efficiency.
Precipitation of this compound during aqueous dilutions This compound has poor solubility in aqueous solutions. The compound is likely precipitating when the concentration of the organic solvent from the stock solution is diluted.[5]- Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO or ethanol. - For working solutions, dilute the stock solution in a stepwise manner, ensuring vigorous mixing at each step. - Avoid preparing aqueous working solutions at concentrations that exceed the solubility limit of this compound.
Co-elution of impurities during column chromatography Similar polarities of this compound and other phloroglucinols in the extract.- Optimize the solvent gradient for your silica gel column chromatography. A shallow gradient of ethyl acetate in hexane is often effective.[1] - Employ a multi-step purification process, including solvent partitioning and macroporous resin chromatography, before the final silica gel chromatography step.[1]
Analytical Issues (HPLC)
Problem Possible Cause Troubleshooting Steps
Poor peak resolution Inappropriate mobile phase composition or column degradation.- Adjust the mobile phase composition. For phloroglucinols, a mobile phase of methanol and water is commonly used.[6] - Ensure the column is properly equilibrated before each run. - If the column is old or has been used with harsh solvents, consider replacing it.
Baseline noise or drift Contaminated mobile phase, detector instability, or system leaks.[7]- Use HPLC-grade solvents and freshly prepare your mobile phase.[6] - Degas the mobile phase to remove dissolved air bubbles.[7] - Check for any leaks in the pump, injector, or detector fittings.
Inconsistent retention times Fluctuations in pump pressure, temperature variations, or changes in mobile phase composition.[8]- Ensure the pump is delivering a consistent flow rate and that there are no pressure fluctuations. - Use a column oven to maintain a constant temperature. - Prepare a large batch of mobile phase to ensure consistency across multiple runs.

Experimental Protocols

Extraction and Purification of this compound

This protocol describes a multi-step process for the isolation and purification of this compound from Dryopteris fern rhizomes.[1]

Materials:

  • Dried and powdered rhizomes of Dryopteris species

  • 95% Ethanol

  • Methanol

  • Hexane

  • Dichloromethane

  • Macroporous resin (e.g., DM-130)

  • Silica gel for column chromatography

  • Rotary evaporator

  • Filter paper

  • Glassware (beakers, flasks, chromatography columns)

Procedure:

  • Crude Extraction:

    • Macerate 1 kg of the dried, powdered rhizomes in 5 L of 95% ethanol at room temperature for 72 hours.

    • Filter the extract to remove solid plant material.

    • Repeat the extraction process on the plant residue two more times with fresh ethanol.

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator.

  • Solvent Partitioning:

    • Suspend the crude extract in a 1:1 mixture of methanol and water.

    • Perform liquid-liquid partitioning with hexane to remove nonpolar compounds. Discard the hexane layer.

    • Partition the methanol-water layer with dichloromethane. Collect the dichloromethane layer, which contains the phloroglucinols.

  • Macroporous Resin Column Chromatography:

    • Dissolve the concentrated dichloromethane extract in a minimal amount of 20% ethanol.

    • Load the solution onto a pre-equilibrated macroporous resin column.

    • Wash the column with distilled water to remove polar impurities.

    • Elute the phloroglucinols with a stepwise gradient of ethanol in water (e.g., 40%, 60%, 80%, and 95% ethanol).

  • Silica Gel Column Chromatography:

    • Adsorb the concentrated phloroglucinol-rich fraction onto a small amount of silica gel.

    • Load the dried silica gel onto a silica gel column packed with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Elute the column and collect fractions, monitoring by Thin Layer Chromatography (TLC).

    • Combine the fractions containing pure this compound and evaporate the solvent.

Fatty Acid Synthase (FAS) Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on FAS activity.[9]

Materials:

  • Purified Fatty Acid Synthase (FAS)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Phosphate buffer

  • This compound extract (dissolved in DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrates (acetyl-CoA, malonyl-CoA, NADPH), and this compound in phosphate buffer.

  • Add the FAS enzyme, phosphate buffer, and various concentrations of the this compound extract to the wells of a 96-well plate. Include a DMSO control.

  • Pre-incubate the plate for 30 minutes at 37°C.

  • Initiate the reaction by adding the substrates to each well.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each this compound concentration and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability.[5][10]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium

  • This compound extract (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.[5]

  • Treat the cells with various concentrations of the this compound extract. Include a vehicle-only control (DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Data Presentation

Table 1: Quantitative Data Summary for this compound AP

ParameterValueSource Organism/SystemReference
Biological Activity
This compound AP IC₅₀ (FAS Inhibition)71.7 µMEnzyme Assay[1]
Isolation & Purification
Crude Phloroglucinol Yield~0.5-2% of dry weightDryopteris species[1]
Purity after Macroporous Resin~11.5-fold increaseDryopteris crassirhizoma[1]
Purity after Silica Gel Chromatography>95%Dryopteris fragrans[1]

Visualizations

Experimental and Analytical Workflows

Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis & QC cluster_bioactivity Bioactivity Assays Crude\nExtraction Crude Extraction Solvent\nPartitioning Solvent Partitioning Crude\nExtraction->Solvent\nPartitioning Crude Extract Macroporous Resin\nChromatography Macroporous Resin Chromatography Solvent\nPartitioning->Macroporous Resin\nChromatography Phloroglucinol-rich Fraction Silica Gel\nChromatography Silica Gel Chromatography Macroporous Resin\nChromatography->Silica Gel\nChromatography Partially Purified Fraction Pure this compound Pure this compound Silica Gel\nChromatography->Pure this compound >95% Purity HPLC_Analysis HPLC_Analysis Pure this compound->HPLC_Analysis Quantification FAS_Assay FAS_Assay Pure this compound->FAS_Assay Target Engagement Cytotoxicity_Assay Cytotoxicity_Assay Pure this compound->Cytotoxicity_Assay Cellular Effect Batch Comparison Batch Comparison HPLC_Analysis->Batch Comparison Consistency Check IC50_Determination IC50_Determination FAS_Assay->IC50_Determination Cytotoxicity_Assay->IC50_Determination Dryopteris\nRhizomes Dryopteris Rhizomes Dryopteris\nRhizomes->Crude\nExtraction

Caption: General experimental workflow for this compound extraction, analysis, and bioactivity assessment.

Signaling Pathways

Computational models predict that this compound AP may exert its anticancer effects by modulating the PI3K/Akt and NF-κB signaling pathways.[5]

Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_NFkB NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt activates Anti-apoptosis Anti-apoptosis Akt->Anti-apoptosis promotes Cell Survival Cell Survival Anti-apoptosis->Cell Survival Albaspidin_PI3K This compound Albaspidin_PI3K->Akt inhibits phosphorylation NF-kB NF-kB Pro-survival genes Pro-survival genes NF-kB->Pro-survival genes activates transcription Pro-survival genes->Cell Survival Albaspidin_NFkB This compound Albaspidin_NFkB->NF-kB suppresses activation

Caption: Predicted modulation of PI3K/Akt and NF-κB signaling pathways by this compound.

References

Technical Support Center: Enhancing the Purity of Synthesized Albaspidin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of Albaspidin derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of these valuable phloroglucinol compounds. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to enhance the purity of your synthesized this compound derivatives.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound derivatives.

Synthesis & Impurity Formation

Q1: My Friedel-Crafts acylation of phloroglucinol with butyryl chloride is yielding a complex mixture of products, not just the desired mono-acylated product. What is happening and how can I improve the selectivity?

A1: Phloroglucinol has a highly activated aromatic ring with three chemically equivalent positions for electrophilic substitution. This makes it susceptible to polysubstitution during Friedel-Crafts acylation, leading to the formation of mono-, di-, and tri-acylated byproducts.[1][2] While the first acyl group is deactivating, the high reactivity of the starting material can still lead to multiple acylations.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar ratio of reactants. Use a 1:1 molar ratio of phloroglucinol to butyryl chloride to favor mono-acylation.

  • Reaction Temperature: Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity.

  • Catalyst Choice and Amount: While AlCl₃ is a common catalyst, its high activity can promote polysubstitution.[3] Consider using a milder Lewis acid or a heterogeneous catalyst like silica sulfuric acid.[4] Use a stoichiometric amount of the catalyst, as excess can lead to side reactions.

  • Solvent System: The choice of solvent can influence the reaction. A combination of nitromethane and dichloromethane has been used in the acylation of phloroglucinol.[3]

Purification Challenges

Q2: I am having difficulty separating the different acylated phloroglucinol derivatives (mono-, di-, and tri-acylated) by column chromatography. What conditions can I optimize?

A2: The similar polarity of these derivatives can make their separation challenging. Here are some optimization strategies:

  • Stationary Phase: Standard silica gel is commonly used. Consider using a silica gel with a smaller particle size for higher resolution.

  • Mobile Phase Gradient: A shallow gradient elution is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A slow, linear gradient will provide better separation than a step gradient.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation than loading the sample dissolved in a solvent.

  • Alternative Chromatography: Consider reverse-phase chromatography (C18) if normal-phase is not effective. High-Performance Liquid Chromatography (HPLC) or Counter-Current Chromatography (CCC) can also provide superior separation for closely related compounds.

Q3: My purified this compound derivative appears pure by TLC, but NMR analysis shows the presence of impurities. What could these be?

A3: TLC can sometimes be misleading for closely related isomers or compounds that co-elute. Potential impurities that might not be visible on TLC include:

  • Regioisomers: During the synthesis of more complex this compound derivatives, acylation or alkylation might occur at different positions on the phloroglucinol ring, leading to isomeric impurities.

  • Residual Solvents: Solvents used in the reaction or purification may be trapped in the final product.

  • Catalyst Residues: Traces of the Lewis acid catalyst or its hydrolysis products might remain.

  • O-acylated vs. C-acylated products: Under certain conditions, O-acylation can occur, leading to ester byproducts that might be difficult to separate from the desired C-acylated product.

Q4: My this compound derivative is an oil or a waxy solid and is difficult to crystallize. What can I do?

A4: "Oiling out" is a common problem with phenolic compounds. Here are some tips for successful recrystallization:[5][6][7][8][9]

  • Solvent Selection: The key is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents with varying polarities.

  • Two-Solvent System: If a single solvent is not effective, try a two-solvent system. Dissolve your compound in a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

  • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil.

Quantitative Data on Purification Methods

The following table summarizes the effectiveness of different purification techniques for phloroglucinol derivatives. Note that the purity enhancement can vary depending on the specific derivative and the initial purity of the crude product.

Purification MethodStarting MaterialInitial PurityFinal PurityKey ParametersReference
Recrystallization Crude synthetic phloroglucinolNot specified>99.9%Solvent: Water with activated carbon treatment.[10]
Silica Gel Column Chromatography Crude 2,4-diacetylphloroglucinolNot specifiedHighGradient elution with hexane/ethyl acetate.[4]
Preparative HPLC Partially purified synthetic oligonucleotides<50%>90%Reversed-phase C18 column with a volatile mobile phase.[11]

Experimental Protocols

Protocol 1: Synthesis of Butyrylphloroglucinol (A key intermediate for this compound Derivatives)

This protocol is based on the principles of Friedel-Crafts acylation of phloroglucinol.[3]

Materials:

  • Phloroglucinol

  • Butyryl chloride

  • Aluminum chloride (anhydrous)

  • Nitromethane

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with a magnetic stirrer and a reflux condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.5 to 2 molar equivalents relative to phloroglucinol) in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Add nitromethane (1.5 to 2.5 molar equivalents) dropwise to the stirred suspension.

  • In a separate flask, dissolve phloroglucinol (1 molar equivalent) in anhydrous dichloromethane.

  • Add the phloroglucinol solution dropwise to the cooled catalyst suspension.

  • Add butyryl chloride (1 molar equivalent) dropwise to the reaction mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of Butyrylphloroglucinol by Silica Gel Column Chromatography

Materials:

  • Crude butyrylphloroglucinol

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Fraction collector (optional)

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude butyrylphloroglucinol in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder.

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the concentration of ethyl acetate. A suggested gradient is:

    • 100% Hexane (2 column volumes)

    • 2-10% Ethyl acetate in Hexane (10 column volumes, shallow gradient)

    • 10-30% Ethyl acetate in Hexane (5 column volumes)

  • Collect fractions and monitor them by TLC. Visualize the spots under UV light or by staining with a suitable reagent (e.g., potassium permanganate).

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 3: Recrystallization of Butyrylphloroglucinol

Materials:

  • Purified butyrylphloroglucinol

  • Ethanol

  • Water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Place the purified butyrylphloroglucinol in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Visualizations

Synthesis_Workflow Phloroglucinol Phloroglucinol Reaction Friedel-Crafts Acylation Phloroglucinol->Reaction ButyrylChloride Butyryl Chloride ButyrylChloride->Reaction Catalyst AlCl3 / Nitromethane Dichloromethane Catalyst->Reaction CrudeProduct Crude Butyrylphloroglucinol (Mixture of acylated products) Reaction->CrudeProduct Purification Purification (Column Chromatography / Recrystallization) CrudeProduct->Purification PureProduct Pure Butyrylphloroglucinol Purification->PureProduct AlbaspidinDerivative Further Synthesis Steps to This compound Derivative PureProduct->AlbaspidinDerivative

Caption: Synthetic workflow for this compound derivative intermediate.

Troubleshooting_Purification Start Crude Product ColumnChromatography Column Chromatography Start->ColumnChromatography PurityCheck1 Check Purity (TLC/NMR) ColumnChromatography->PurityCheck1 Impure1 Co-eluting Impurities ColumnChromatography->Impure1 Recrystallization Recrystallization PurityCheck1->Recrystallization Impure PureProduct Pure this compound Derivative PurityCheck1->PureProduct Pure PurityCheck2 Check Purity (NMR/HPLC) Recrystallization->PurityCheck2 Impure2 Oiling Out / Poor Crystallization Recrystallization->Impure2 PrepHPLC Preparative HPLC PurityCheck2->PrepHPLC Impure PurityCheck2->PureProduct Pure PrepHPLC->PureProduct

Caption: Logical workflow for the purification of this compound derivatives.

References

Solving matrix effects in LC-MS analysis of Albaspidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Albaspidin.

Troubleshooting Guide: Overcoming Matrix Effects

Issue: Poor reproducibility and accuracy in this compound quantification.

This is often a primary indicator of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound, leading to ion suppression or enhancement.[1][2]

Initial Assessment Workflow

cluster_assessment Initial Assessment of Matrix Effects A Observe Poor Reproducibility/ Accuracy in QC Samples B Perform Post-Extraction Spike Experiment A->B Suspect Matrix Effect C Calculate Matrix Effect (%) B->C D Determine Nature of Effect C->D E Ion Suppression (<100%) D->E Value < 100% F Ion Enhancement (>100%) D->F Value > 100% G Proceed to Mitigation Strategies E->G F->G

Caption: Workflow for the initial assessment of matrix effects in this compound LC-MS analysis.

Troubleshooting Steps & Solutions

Potential Cause Recommended Solution Detailed Protocol/Further Steps
Insufficient Sample Cleanup Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3][4][5]See "Experimental Protocols" section for detailed SPE and LLE procedures for this compound analysis.
Co-elution of Matrix Components Optimize chromatographic conditions to better separate this compound from interfering compounds. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.Refer to the "Chromatographic Optimization" FAQ.
Inadequate Compensation for Signal Variability Utilize a suitable internal standard (IS), preferably a stable isotope-labeled (SIL) version of this compound, to compensate for signal fluctuations caused by matrix effects.[6][7][8][9]See the FAQ on selecting an appropriate internal standard.
High Concentration of Matrix Components Dilute the sample extract to reduce the concentration of interfering components. This is a simple and effective strategy if the resulting this compound concentration remains above the lower limit of quantification (LLOQ).[6][10]See the FAQ on the pros and cons of sample dilution.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of matrix effects in my this compound analysis?

A: Common indicators include poor reproducibility of quality control (QC) samples, inaccurate quantification, inconsistent peak areas for the same concentration across different sample batches, and a significant difference in response between a neat standard and a standard spiked into an extracted matrix.[1][2]

Q2: How can I quantitatively assess the matrix effect for this compound?

A: The most common method is the post-extraction spike experiment.[11] You compare the peak area of this compound in a solution spiked into an extracted blank matrix (A) with the peak area of this compound in a neat solution (B). The matrix effect is calculated as: Matrix Effect (%) = (A / B) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[1]

Q3: Which sample preparation method is best for minimizing matrix effects for this compound?

A: The choice of sample preparation method depends on the complexity of your matrix.

  • Protein Precipitation (PPT): A simple and fast method, but often provides the least effective cleanup, making it more susceptible to matrix effects.[12]

  • Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind.[3][13]

  • Solid-Phase Extraction (SPE): Generally provides the most thorough cleanup by utilizing specific sorbent chemistries to retain this compound while washing away interfering compounds.[4][12] This is often the most effective method for complex matrices.

Q4: What are the key considerations for selecting an internal standard for this compound analysis?

A: An ideal internal standard should co-elute with the analyte and experience similar ionization effects.[6][7]

  • Stable Isotope-Labeled (SIL) this compound: This is the "gold standard" as it has nearly identical chemical and physical properties to this compound, ensuring it behaves similarly during extraction, chromatography, and ionization.[8][9]

  • Structural Analog: If a SIL standard is unavailable, a structural analog with similar properties can be used. However, it may not perfectly compensate for matrix effects.[7]

Q5: Can I just dilute my sample to solve matrix effect issues?

A: Sample dilution can be a very effective and simple way to reduce the concentration of matrix components to a level where they no longer significantly interfere with this compound's ionization.[6][10] However, this approach is only feasible if the concentration of this compound in the diluted sample remains well above the lower limit of quantification (LLOQ) of your assay.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on this compound Matrix Effect

Preparation Method Matrix Mean Matrix Effect (%) RSD (%) (n=6)
Protein PrecipitationRat Plasma65.218.5
Liquid-Liquid ExtractionRat Plasma88.98.2
Solid-Phase ExtractionRat Plasma97.44.1

Data is illustrative. A matrix effect closer to 100% with a lower RSD indicates better mitigation.

Table 2: Effect of Internal Standard on Quantification Accuracy in the Presence of Matrix Effects

Internal Standard Type Matrix Mean Accuracy (%) RSD (%) (n=6)
NoneHuman Plasma72.821.3
Structural AnalogHuman Plasma91.59.8
SIL-AlbaspidinHuman Plasma101.23.5

Data is illustrative. Accuracy closer to 100% with a lower RSD indicates better compensation for matrix effects.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

cluster_spe SPE Protocol Workflow A 1. Condition SPE Cartridge (e.g., C18) with Methanol, then Water B 2. Load Pre-treated Plasma Sample A->B C 3. Wash Cartridge (e.g., with 5% Methanol in Water) B->C D 4. Elute this compound (e.g., with Acetonitrile) C->D E 5. Evaporate Eluate and Reconstitute D->E F 6. Inject into LC-MS E->F

Caption: A typical Solid-Phase Extraction workflow for this compound analysis.

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of acetonitrile.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma

  • Sample Preparation: To 200 µL of plasma, add the internal standard.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS system.

Logical Relationship: Mitigation Strategy Selection

cluster_logic Decision Logic for Mitigating Matrix Effects Start Matrix Effect Confirmed Check_LLOQ Is this compound Conc. >> LLOQ? Start->Check_LLOQ Dilute Strategy: Dilute Sample Check_LLOQ->Dilute Yes Check_Cleanup Is Cleanup Sufficient? Check_LLOQ->Check_Cleanup No End Matrix Effect Mitigated Dilute->End Improve_Cleanup Strategy: Improve Sample Prep (SPE or LLE) Check_Cleanup->Improve_Cleanup No Check_IS Is an IS Being Used? Check_Cleanup->Check_IS Yes Improve_Cleanup->Check_IS Use_IS Strategy: Implement SIL-IS Check_IS->Use_IS No Optimize_LC Strategy: Optimize Chromatography Check_IS->Optimize_LC Yes Use_IS->Optimize_LC Optimize_LC->End

References

Technical Support Center: Optimization of Solvent Systems for Albaspidin Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of solvent systems in Albaspidin chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic purification and analysis of this compound.

Issue Possible Cause Solution
Poor Separation/Resolution on Silica Gel Column Inappropriate solvent polarity.Adjust Solvent Ratio: If compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., decrease the ethyl acetate to hexane ratio). If they are eluting too slowly (low Rf), increase the polarity.[1] Try a Different Solvent System: Consider alternative solvent systems. For polar compounds, a methanol/dichloromethane system may be effective.[1]
Peak Tailing in HPLC Secondary Interactions: The hydroxyl groups in this compound can interact with residual silanol groups on the silica-based C18 column.[2] Column Overload: Injecting too concentrated a sample.[2] Inappropriate Mobile Phase pH: The pH can affect the ionization state of this compound.Acidify Mobile Phase: Add a small amount of an acid modifier like formic acid (e.g., 0.1%) to the mobile phase to suppress the ionization of silanol groups.[3] Use an End-Capped Column: These columns have fewer free silanol groups.[2] Reduce Sample Concentration: Dilute the sample and reinject.[2]
Peak Fronting in HPLC Sample Overload: Injecting too much sample can lead to peak fronting.[4][5] Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase.[5]Decrease Injection Volume/Concentration: Reduce the amount of sample loaded onto the column.[5] Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[5]
Irreproducible Retention Times in HPLC Mobile Phase Preparation: Inconsistent preparation of the mobile phase.[2] Column Temperature Fluctuations: Changes in temperature can affect retention time.[2][6] Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[2]Ensure Accurate Preparation: Use precise measurements for all mobile phase components.[2] Use a Column Oven: Maintain a constant and controlled column temperature.[2][6] Adequate Equilibration: Ensure a stable baseline is achieved before injecting the sample.[2]
This compound Degradation during Purification Exposure to High pH, Light, or Oxygen: Phloroglucinols like this compound can be susceptible to oxidation and degradation under certain conditions.Control pH: Maintain a slightly acidic pH if possible. Protect from Light: Use amber vials or cover glassware with aluminum foil. Work Efficiently: Minimize the duration of the purification process.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for Thin Layer Chromatography (TLC) of an this compound-containing extract?

A1: A common and effective starting point for the TLC analysis of phloroglucinols on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] A gradient of ethyl acetate in hexane is often used for column chromatography of this compound.[3] You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to find the optimal separation.

Q2: How do I choose between isocratic and gradient elution for the HPLC analysis of this compound?

A2: For complex mixtures containing this compound and other related compounds with a wide range of polarities, a gradient elution is generally preferred. This allows for the separation of all compounds in a reasonable time with good resolution. An isocratic elution (constant mobile phase composition) may be suitable for the analysis of already purified this compound or for separating it from a small number of closely related impurities.

Q3: What type of HPLC column is most suitable for this compound analysis?

A3: A C18 reversed-phase column is a common and good starting choice for the separation of phloroglucinols like this compound.[3] These columns separate compounds based on their hydrophobicity.

Q4: My this compound sample is not pure after silica gel column chromatography. What should be the next step?

A4: If silica gel chromatography does not yield pure this compound, an optional step is to use preparative High-Performance Liquid Chromatography (HPLC).[3] A C18 column with a mobile phase gradient of acetonitrile in water (with 0.1% formic acid) is a recommended system.[3]

Q5: Can I use methanol instead of acetonitrile in my reversed-phase HPLC mobile phase for this compound?

A5: Yes, methanol can often be used as a substitute for acetonitrile in reversed-phase HPLC. However, it is a weaker solvent, so you may need to use a higher proportion of methanol to achieve similar retention times. Methanol can also result in different selectivity, which might be advantageous for separating specific impurities.

Data Presentation: Recommended Solvent Systems

The following tables summarize recommended solvent systems for different chromatographic techniques used in the purification and analysis of this compound.

Table 1: Solvent Systems for Thin Layer Chromatography (TLC) and Silica Gel Column Chromatography

Chromatography Type Stationary Phase Solvent System (v/v) Notes
TLC / ColumnSilica GelEthyl Acetate / HexaneA standard system for compounds of moderate polarity. Start with a low percentage of ethyl acetate and increase for more polar compounds.[1][3]
TLC / ColumnSilica GelMethanol / DichloromethaneSuitable for more polar phloroglucinols.[1]
TLCSilica GelXylene / Toluene / Petroleum Ether (70:20:10)A less polar system that can be useful for initial separations of crude extracts.
TLCSilica GelHexane / Methanol (85:15)Another option for initial screening.

Table 2: Solvent Systems for High-Performance Liquid Chromatography (HPLC)

HPLC Mode Column Type Mobile Phase Detection Notes
Reversed-PhaseC18Acetonitrile / Water with 0.1% Formic Acid (Gradient)UVA common system for the analysis and preparative purification of this compound.[3] The formic acid helps to improve peak shape.
Reversed-PhaseCNAqueous H3PO4 / Acetonitrile (Isocratic)UV (220 nm)This system has been used for the related compound Phloroglucinol and may be adapted for this compound.[5]

Experimental Protocols

Protocol 1: General Purification of this compound AP from Crude Extract

This protocol describes a multi-step process for the isolation and purification of this compound AP.[3]

1. Solvent Partitioning: a. Suspend the crude extract in a 1:1 mixture of methanol and water. b. Perform a liquid-liquid extraction with hexane to remove nonpolar compounds. Discard the hexane layer. c. Extract the methanol-water layer with dichloromethane. The this compound will move to the dichloromethane layer. d. Collect the dichloromethane layer and concentrate it to dryness.

2. Macroporous Resin Column Chromatography: a. Dissolve the concentrated dichloromethane extract in a small amount of 20% ethanol. b. Load the solution onto a pre-equilibrated macroporous resin column. c. Wash the column with distilled water to remove polar impurities. d. Elute the phloroglucinols with a stepwise gradient of ethanol in water (e.g., 40%, 60%, 80%, and 95% ethanol). e. Monitor the collected fractions by TLC.

3. Silica Gel Column Chromatography: a. Pool the this compound-containing fractions from the previous step and concentrate them. b. Adsorb the concentrated fraction onto a small amount of silica gel. c. Load the dried, adsorbed sample onto a silica gel column packed with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). d. Elute the column with the solvent gradient, collecting fractions. e. Monitor the fractions by TLC and combine the fractions containing pure this compound AP. f. Evaporate the solvent to obtain the purified compound.

4. (Optional) Preparative HPLC: a. For higher purity, dissolve the product from the silica gel column in a suitable solvent. b. Purify using a C18 reversed-phase column with a mobile phase gradient of acetonitrile in water containing 0.1% formic acid. c. Monitor the elution with a UV detector at the appropriate wavelength for this compound. d. Collect the pure fractions and remove the solvent.

Mandatory Visualization

Solvent_System_Optimization_Workflow start Start: Crude this compound Extract tlc TLC Screening with Multiple Solvent Systems (e.g., EtOAc/Hexane, MeOH/DCM) start->tlc eval_tlc Evaluate Rf and Spot Separation tlc->eval_tlc eval_tlc->tlc Poor Separation (Adjust Polarity) col_chrom Silica Gel Column Chromatography (using optimized TLC solvent system) eval_tlc->col_chrom Good Separation purity_check1 Assess Purity of Fractions (TLC/HPLC) col_chrom->purity_check1 hplc_dev HPLC Method Development (C18 Column, ACN/Water +/- Acid) purity_check1->hplc_dev Not Pure end End: Pure this compound purity_check1->end Pure impure1 Impure Fractions purity_check1->impure1 hplc_optim Optimize HPLC Parameters (Gradient, Flow Rate, Temperature) hplc_dev->hplc_optim purity_check2 Final Purity Analysis hplc_optim->purity_check2 purity_check2->end Pure impure2 Further Purification Needed purity_check2->impure2 impure1->col_chrom Re-chromatograph impure2->hplc_optim Re-optimize

Caption: Workflow for optimizing a solvent system for this compound chromatography.

References

Validation & Comparative

A Comparative Guide to the Anticancer Effects of Albaspidin AP and Alternative Fatty Acid Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the predicted anticancer properties of Albaspidin AP, a novel phloroglucinol derivative, against established Fatty Acid Synthase (FASN) inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the validation of new chemical entities targeting cancer metabolism. While comprehensive NCI-60 screening data for this compound is not publicly available, this guide utilizes predictive data for "this compound AP" as a framework for outlining a validation strategy and for comparison with known FASN inhibitors, Orlistat and TVB-2640.

Introduction to this compound and Fatty Acid Synthase Inhibition

This compound AP is a derivative of a natural phloroglucinol, a class of compounds known for their diverse biological activities. Computational models predict that this compound AP may exert its anticancer effects by inhibiting Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. In many cancers, FASN is overexpressed and plays a crucial role in providing lipids for cell membrane formation, energy storage, and signaling, making it a promising target for cancer therapy.[1] Inhibition of FASN can lead to an induction of apoptosis and suppression of tumor growth.[1]

This guide compares the predicted activity of this compound AP with two other FASN inhibitors:

  • Orlistat: A well-known lipase inhibitor that also exhibits FASN inhibitory activity.[1]

  • TVB-2640 (Denifanstat): A potent and selective FASN inhibitor currently in clinical trials for various cancers.[2][3]

Comparative Analysis of Anticancer Activity

The following tables summarize the available quantitative data for this compound AP and its alternatives. It is important to note that the data for this compound AP is based on in silico predictions and requires experimental validation.

Table 1: Comparison of IC50 Values (μM) in Selected Cancer Cell Lines

CompoundTargetMCF-7 (Breast Cancer)A549 (Non-Small Cell Lung Cancer)Additional Cell Line Data
This compound AP (Predicted) FASN15.2 ± 1.8[4]25.5 ± 2.9[4]Data not available
Orlistat FASN, Lipases~20-100 (varies by study)~50-150 (varies by study)NCI-60 data available, showing broad but modest activity.
TVB-2640 FASNPotent activity reportedPotent activity reportedActive in multiple solid tumors, including NSCLC.[2]

Note: IC50 values for Orlistat and TVB-2640 are approximate ranges derived from various preclinical studies and may not be directly comparable due to different experimental conditions.

Predicted Mechanism of Action: this compound AP

Computational models suggest that this compound AP induces apoptosis in cancer cells by modulating two critical signaling pathways: the PI3K/Akt and NF-κB pathways.[4] It is hypothesized to inhibit the phosphorylation of Akt and suppress the activation of NF-κB, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax.[4]

Experimental Protocols for Validation

To validate the predicted anticancer effects of a novel compound like this compound AP, a series of standard in vitro assays are required.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound and calculate its half-maximal inhibitory concentration (IC50).

Protocol:

  • Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for 48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 values using non-linear regression analysis.[4]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells induced by the compound.

Protocol:

  • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of the compound on the expression levels of key proteins in the predicted signaling pathways.

Protocol:

  • Treat cells with the compound at its IC50 concentration for 48 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-IκBα, IκBα, Bcl-2, Bax, and a loading control like β-actin).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[4]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G Experimental Workflow for Validation of this compound AP's Anticancer Effects cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Comparison a MTT Assay (IC50 Determination) b Apoptosis Assay (Annexin V/PI) a->b c Western Blot (Protein Expression) b->c d FASN Activity Assay c->d e Signaling Pathway Analysis (PI3K/Akt, NF-κB) d->e f Compare with Known FASN Inhibitors e->f g Evaluate Therapeutic Potential f->g

Caption: A streamlined workflow for the experimental validation of this compound AP's anticancer activity.

Predicted Signaling Pathway of this compound AP

G Predicted Mechanism of this compound AP in Cancer Cells cluster_0 This compound AP Action cluster_1 Signaling Pathways cluster_2 Apoptosis Regulation This compound This compound AP akt Akt This compound->akt Inhibition nfkb NF-κB This compound->nfkb Inhibition pi3k PI3K pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activates bax Bax (Pro-apoptotic) akt->bax Inhibits nfkb->bcl2 Activates apoptosis Apoptosis bcl2->apoptosis bax->apoptosis

Caption: Predicted dual inhibition of PI3K/Akt and NF-κB pathways by this compound AP, leading to apoptosis.

Conclusion

This compound AP, as a representative phloroglucinol, shows promise as a potential anticancer agent through the inhibition of Fatty Acid Synthase and modulation of key survival pathways. However, the current understanding is largely based on predictive models. Rigorous experimental validation, as outlined in this guide, is essential to confirm these predictions. Comparative analysis with established FASN inhibitors like Orlistat and TVB-2640 will be crucial in determining the therapeutic potential and novelty of this compound and related compounds in the landscape of cancer therapeutics. The provided experimental framework serves as a roadmap for researchers to systematically evaluate such novel chemical entities.

References

A Comparative Analysis of Albaspidin and Flavaspidic Acid AB for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals, this document provides an objective comparison of the biological activities of Albaspidin and Flavaspidic acid AB. The information is supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant pathways and workflows.

Introduction

This compound and Flavaspidic acid AB are both phloroglucinol derivatives, a class of natural compounds found in various plants, particularly ferns of the Dryopteris genus. While structurally related, these compounds exhibit distinct primary biological activities, positioning them as interesting candidates for different therapeutic applications. This compound has garnered attention for its anticancer properties, primarily attributed to its inhibition of fatty acid synthase (FAS). In contrast, Flavaspidic acid AB is recognized for its antibacterial efficacy, particularly against Gram-positive bacteria. This guide aims to provide a comparative overview of these two compounds to aid researchers in their potential applications.

Comparative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and Flavaspidic acid AB. It is important to note that this data is compiled from separate studies, and direct head-to-head comparative studies are limited.

Table 1: Anticancer Activity
Compound Assay IC50 Value
This compound APFatty Acid Synthase (FAS) Inhibition71.7 μM[1]
This compound APCytotoxicity (MCF-7 breast cancer cells, 48h)15.2 ± 1.8 µM (hypothetical value based on in silico modeling and proposed wet lab validation)[1]
Flavaspidic acid ABNot extensively studied for anticancer activityData not available
Table 2: Antibacterial Activity
Compound Bacterial Strain(s) Minimum Inhibitory Concentration (MIC)
This compoundLimited data availableNot widely reported
Flavaspidic acid ABGram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)12-20 μg/ml[2]
Table 3: Antioxidant Activity
Compound Assay IC50 Value
This compoundLimited data availableData not available
Flavaspidic acid ABLipid Peroxidation (LPO) Inhibitory Test13.1 mM[2]

Mechanism of Action and Signaling Pathways

This compound: Targeting Cancer Cell Metabolism

The primary mechanism of action for this compound's anticancer effect is the inhibition of Fatty Acid Synthase (FAS), a key enzyme in the de novo synthesis of fatty acids.[1] Cancer cells often overexpress FAS to meet the high demand for lipids for membrane formation, energy storage, and signaling molecule synthesis. By inhibiting FAS, this compound disrupts these processes, leading to cancer cell death.[1]

The inhibition of FAS by this compound is believed to trigger a cascade of events within cancer cells. The accumulation of malonyl-CoA, a FAS substrate, can have cytotoxic effects. Furthermore, the depletion of fatty acid products can impact critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and β-catenin pathways.[3][4] Computational models suggest that this compound may also modulate the NF-κB pathway.[1] This multi-faceted impact on cancer cell biology makes this compound a compound of interest in oncology research.

Albaspidin_Signaling_Pathway cluster_0 Proposed Anticancer Mechanism of this compound cluster_1 Downstream Signaling Pathways This compound This compound FAS Fatty Acid Synthase (FAS) This compound->FAS Inhibits MalonylCoA Malonyl-CoA Accumulation FAS->MalonylCoA Leads to FattyAcids Fatty Acid Depletion FAS->FattyAcids Leads to Apoptosis Apoptosis MalonylCoA->Apoptosis Induces FattyAcids->Apoptosis Induces PI3K_Akt PI3K/Akt Pathway FattyAcids->PI3K_Akt Modulates NFkB NF-κB Pathway FattyAcids->NFkB Modulates PI3K_Akt->Apoptosis NFkB->Apoptosis Regulates

Proposed signaling pathway for this compound's anticancer activity.
Flavaspidic Acid AB: A Potential Antibacterial Agent

Flavaspidic acid AB has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[2] While the precise molecular mechanism for Flavaspidic acid AB is not fully elucidated, studies on the closely related compound, Flavaspidic acid BB, provide significant insights. Flavaspidic acid BB has been shown to exert its antibacterial effect against Staphylococcus haemolyticus by promoting the activity of Heat Shock Protein 70 (Hsp70) and inhibiting Ribonuclease P (RNase P). This dual action disrupts protein and tRNA synthesis, ultimately leading to the inhibition of bacterial growth and biofilm formation. It is plausible that Flavaspidic acid AB employs a similar mechanism of action.

Flavaspidic_Acid_AB_Mechanism cluster_0 Proposed Antibacterial Mechanism of Flavaspidic Acid AB Flavaspidic_AB Flavaspidic Acid AB (Proposed Mechanism) Hsp70 Hsp70 Activity Flavaspidic_AB->Hsp70 Promotes RNaseP RNase P Activity Flavaspidic_AB->RNaseP Inhibits Protein_Folding Protein Folding Hsp70->Protein_Folding tRNA_Processing tRNA Synthesis RNaseP->tRNA_Processing Bacterial_Growth Bacterial Growth Inhibition Protein_Folding->Bacterial_Growth Disrupts tRNA_Processing->Bacterial_Growth Inhibits

Proposed antibacterial mechanism of Flavaspidic acid AB.

Experimental Protocols

In Vitro Fatty Acid Synthase (FAS) Inhibition Assay

This protocol provides a general framework for determining the FAS inhibitory activity of a compound like this compound.

Objective: To determine the IC50 value of a test compound against purified fatty acid synthase.

Materials:

  • Purified fatty acid synthase (from rat liver or recombinant human)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Potassium phosphate buffer (pH 7.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH.

  • Add varying concentrations of this compound or a vehicle control to the reaction mixture.

  • Initiate the reaction by adding purified FAS enzyme.

  • Start the measurement by adding malonyl-CoA.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

FAS_Inhibition_Workflow start Start prepare_mix Prepare Reaction Mixture (Buffer, Acetyl-CoA, NADPH) start->prepare_mix add_compound Add this compound (Varying Concentrations) prepare_mix->add_compound add_fas Add FAS Enzyme add_compound->add_fas start_reaction Initiate with Malonyl-CoA add_fas->start_reaction measure_abs Measure Absorbance at 340 nm (NADPH Oxidation) start_reaction->measure_abs calculate_rate Calculate Reaction Rate measure_abs->calculate_rate determine_ic50 Determine IC50 Value calculate_rate->determine_ic50 end End determine_ic50->end

Workflow for the in vitro FAS inhibition assay.
Paper Disc Diffusion Assay for Antibacterial Susceptibility

This method is commonly used to evaluate the antibacterial activity of compounds like Flavaspidic acid AB.

Objective: To determine the susceptibility of a bacterial strain to a test compound.

Materials:

  • Bacterial culture (e.g., Staphylococcus aureus)

  • Mueller-Hinton agar plates

  • Sterile paper discs (6 mm diameter)

  • Flavaspidic acid AB solution at a known concentration

  • Positive control antibiotic discs (e.g., ampicillin)

  • Negative control discs (impregnated with solvent)

  • Sterile forceps

  • Incubator

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Impregnate sterile paper discs with a known concentration of Flavaspidic acid AB solution.

  • Using sterile forceps, place the impregnated discs, along with positive and negative control discs, onto the inoculated agar surface.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Disk_Diffusion_Workflow start Start prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum streak_plate Streak Inoculum on Mueller-Hinton Agar prepare_inoculum->streak_plate impregnate_discs Impregnate Paper Discs with Flavaspidic Acid AB streak_plate->impregnate_discs place_discs Place Discs on Agar (including controls) impregnate_discs->place_discs incubate Incubate at 37°C for 18-24 hours place_discs->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

References

Cross-Validation of In Silico Predictions with Wet Lab Data: A Case Study on Albaspidin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

This guide provides a comparative framework for the validation of in silico predictions of the anticancer properties of Albaspidin, a naturally occurring phloroglucinol. By integrating computational hypotheses with robust wet lab experimental data, this document serves as a blueprint for the preclinical validation of novel chemical entities. Computational models predict that this compound induces apoptosis in cancer cells by modulating the PI3K/Akt and NF-κB signaling pathways, primarily through the inhibition of Fatty Acid Synthase (FAS).[1] This guide will detail the in silico predictions and the corresponding wet lab validation strategies, presenting the data in a clear, comparative format.

In Silico Predictions: Unveiling the Anticancer Potential of this compound

Computational analyses, including molecular docking and pathway analysis, have pinpointed this compound as a promising anticancer agent. The primary predicted mechanism of action is the inhibition of Fatty Acid Synthase (FAS), an enzyme overexpressed in many cancer types and crucial for their growth and survival.[1] This inhibition is hypothesized to trigger a cascade of events, leading to the suppression of key survival pathways and the induction of programmed cell death.

Predicted Molecular Mechanisms:

  • Inhibition of Fatty Acid Synthase (FAS): this compound is predicted to bind to and inhibit the activity of FAS, a central enzyme in the de novo synthesis of fatty acids.

  • Modulation of PI3K/Akt Signaling: By inhibiting FAS, this compound is expected to suppress the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation. A key predicted event is the inhibition of Akt phosphorylation.[2]

  • Suppression of NF-κB Pathway: The in silico models suggest that this compound can also suppress the activation of the NF-κB pathway, which is instrumental in inflammation and cell survival.[2]

  • Induction of Apoptosis: The combined effect of inhibiting the PI3K/Akt and NF-κB pathways is predicted to alter the balance of pro-apoptotic and anti-apoptotic proteins, specifically increasing the Bax/Bcl-2 ratio, ultimately leading to apoptosis.[2]

In Silico Methodology

The in silico predictions for this compound and related phloroglucinols are typically generated using a combination of computational techniques:

  • Molecular Docking: This method predicts the preferred orientation of a ligand (this compound) when bound to a target protein (e.g., FAS, PI3K, Akt, NF-κB). Software such as AutoDock Vina is commonly used to perform these simulations. The binding affinity is calculated to estimate the strength of the interaction.

  • Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups in a molecule responsible for its biological activity. This model can then be used to screen for other compounds with similar activity.

  • Molecular Dynamics Simulations: These simulations are used to study the stability of the ligand-protein complex over time, providing insights into the dynamics of the interaction.

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted to assess the drug-likeness of the compound.

A recent in silico study on natural phloroglucinols as potential PI3Kα inhibitors identified several promising candidates with high binding affinities, suggesting the potential of this class of compounds in cancer therapy.[3]

Wet Lab Validation: From Prediction to Experimental Evidence

To validate the in silico hypotheses, a series of wet lab experiments are essential. These assays are designed to quantitatively measure the cytotoxic and apoptotic effects of this compound on cancer cell lines and to confirm the predicted molecular mechanisms.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from wet lab experiments, comparing the effects of this compound with a standard-of-care chemotherapy agent.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (MTT Assay)

Cell LineCancer TypeThis compound IC50 (µM) after 48h Treatment
MCF-7Breast Cancer35.2
A549Lung Cancer55.1
HepG2Liver Cancer48.9
PC-3Prostate Cancer42.8
HCT116Colon Cancer38.5

Data is hypothetical and representative of typical results.[1]

Table 2: Induction of Apoptosis by this compound in MCF-7 Cells (Annexin V/PI Assay)

This compound Concentration (µM)Percentage of Apoptotic Cells (Annexin V Positive)
0 (Control)5.2%
2528.7%
5055.4%
7578.9%

Data is hypothetical and representative of typical results.[1]

Table 3: Effect of this compound on Pro- and Anti-Apoptotic Protein Expression (Western Blot)

TreatmentRelative Bax ExpressionRelative Bcl-2 ExpressionBax/Bcl-2 Ratio
Control1.01.01.0
This compound (50 µM)2.50.46.25

Data is hypothetical and based on the predicted mechanism of action.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound and calculate its half-maximal inhibitory concentration (IC50).

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle-treated control group.

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Objective: To quantify the percentage of apoptotic cells after treatment with this compound.

  • Protocol:

    • Seed cancer cells in 6-well plates and treat with this compound at various concentrations for 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

3. Western Blot Analysis

  • Objective: To determine the effect of this compound on the expression of key proteins in the predicted signaling pathways (e.g., p-Akt, NF-κB, Bax, Bcl-2).

  • Protocol:

    • Treat cancer cells with this compound for the desired time period.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the target proteins (e.g., anti-p-Akt, anti-Akt, anti-NF-κB, anti-Bax, anti-Bcl-2, and a loading control like β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizing the Validation Workflow and Predicted Pathways

To provide a clearer understanding of the logical flow and biological mechanisms, the following diagrams have been generated using the DOT language.

G cluster_0 In Silico Prediction cluster_1 Wet Lab Validation cluster_2 Data Analysis & Comparison Molecular Docking Molecular Docking Target Identification (FAS) Target Identification (FAS) Molecular Docking->Target Identification (FAS) Hypothesis Generation Hypothesis Generation Target Identification (FAS)->Hypothesis Generation Pathway Analysis Pathway Analysis Signaling Pathway Prediction (PI3K/Akt, NF-kB) Signaling Pathway Prediction (PI3K/Akt, NF-kB) Pathway Analysis->Signaling Pathway Prediction (PI3K/Akt, NF-kB) Signaling Pathway Prediction (PI3K/Akt, NF-kB)->Hypothesis Generation IC50 Determination IC50 Determination Hypothesis Generation->IC50 Determination MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity)->IC50 Determination Cross-Validation Cross-Validation IC50 Determination->Cross-Validation Annexin V/PI Assay (Apoptosis) Annexin V/PI Assay (Apoptosis) Apoptosis Quantification Apoptosis Quantification Annexin V/PI Assay (Apoptosis)->Apoptosis Quantification Apoptosis Quantification->Cross-Validation Western Blot Western Blot Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis Protein Expression Analysis->Cross-Validation Conclusion Conclusion Cross-Validation->Conclusion

Logical workflow for cross-validating in silico predictions with wet lab data.

G This compound This compound FAS Fatty Acid Synthase This compound->FAS Inhibition pAkt p-Akt (active) This compound->pAkt Inhibits NFkB NF-κB This compound->NFkB Inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Apoptosis Apoptosis This compound->Apoptosis PI3K PI3K FAS->PI3K Akt Akt PI3K->Akt Activates Akt->pAkt Phosphorylation pAkt->NFkB Activates pAkt->Bcl2 Promotes expression NFkB->Bcl2 Promotes expression Bcl2->Apoptosis Inhibits Bax->Apoptosis Induces

Predicted signaling pathway of this compound-induced apoptosis.

Conclusion

This guide outlines a structured approach to validate the in silico prediction that this compound induces apoptosis in cancer cells through the inhibition of Fatty Acid Synthase and subsequent modulation of the PI3K/Akt and NF-κB signaling pathways. The presented experimental framework, from initial cytotoxicity screening to the analysis of specific molecular markers, provides a comprehensive strategy for confirming the compound's mechanism of action. The integration of quantitative data into clear tables and the visualization of complex biological processes through diagrams are crucial for a thorough and objective comparison of this compound's performance. Successful wet lab validation of these in silico predictions would provide a strong rationale for advancing this compound into further preclinical and clinical development.[2]

References

A Comparative Efficacy Analysis of Albaspidin AA and Albaspidin AP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported efficacy of two phloroglucinol compounds, Albaspidin AA and this compound AP. While comprehensive comparative data is limited, this document synthesizes available information on this compound AP and establishes a framework for evaluating this compound AA. The primary focus is on their potential as Fatty Acid Synthace (FAS) inhibitors and their influence on associated signaling pathways.

Quantitative Data Summary

Table 1: Fatty Acid Synthase (FAS) Inhibition

CompoundTargetIC50 ValueSource Organism/System
This compound AP Fatty Acid Synthase (FAS)71.7 µM[1]Enzyme Assay
This compound AA Fatty Acid Synthase (FAS)Data not available-

Table 2: Cytotoxicity Data (Hypothetical Structure)

CompoundCell LineAssay TypeIC50 Value
This compound AP e.g., MCF-7 (Breast Cancer)MTT AssayData to be determined
This compound AA e.g., MCF-7 (Breast Cancer)MTT AssayData to be determined
This compound AP e.g., A549 (Lung Cancer)MTT AssayData to be determined
This compound AA e.g., A549 (Lung Cancer)MTT AssayData to be determined

Signaling Pathways

This compound AP's anticancer properties are primarily attributed to its inhibition of FAS. The disruption of this pathway is hypothesized to modulate critical signaling cascades involved in cancer cell proliferation and survival, such as the PI3K/Akt and NF-κB pathways. The exact mechanisms by which this compound AA may influence these or other pathways have not been elucidated in the available literature.

FAS_Inhibition_Pathway cluster_upstream Upstream Metabolism cluster_downstream Downstream Effects Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Fatty Acid Synthesis Fatty Acid Synthesis FAS->Fatty Acid Synthesis This compound AP This compound AP This compound AP->FAS Inhibits This compound AA This compound AA (Hypothesized) This compound AA->FAS Inhibits Cell Proliferation Cell Proliferation Fatty Acid Synthesis->Cell Proliferation Cell Survival Cell Survival Fatty Acid Synthesis->Cell Survival

Inhibition of Fatty Acid Synthase by this compound Analogs.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation FAS Inhibition (by this compound AP) FAS Inhibition (by this compound AP) FAS Inhibition (by this compound AP)->Akt Inhibits (Hypothesized)

Hypothesized Modulation of the PI3K/Akt Pathway by this compound AP.

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates for degradation NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Pro-inflammatory & Survival Gene Transcription Nucleus->Gene Transcription Initiates FAS Inhibition (by this compound AP) FAS Inhibition (by this compound AP) FAS Inhibition (by this compound AP)->IKK Complex Inhibits (Hypothesized)

Hypothesized Modulation of the NF-κB Pathway by this compound AP.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to determine and compare the efficacy of this compound AA and this compound AP.

1. In Vitro Fatty Acid Synthase (FAS) Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified FAS.

  • Materials:

    • Purified fatty acid synthase (from rat liver or recombinant human)

    • This compound AA and this compound AP (dissolved in DMSO)

    • Acetyl-CoA

    • Malonyl-CoA

    • NADPH

    • Potassium phosphate buffer (pH 7.0)

    • Spectrophotometer capable of measuring absorbance at 340 nm.

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, Acetyl-CoA, and NADPH.

    • Add varying concentrations of this compound AA or this compound AP to the reaction mixture. A vehicle control (DMSO) should also be included.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding Malonyl-CoA.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH by FAS.

    • Calculate the initial reaction rates for each compound concentration.

    • Plot the percentage of FAS inhibition against the logarithm of the compound concentration to determine the IC50 value.[1]

2. Cell Viability (MTT) Assay

  • Objective: To assess the cytotoxic effects of the test compounds on cancer cell lines and determine their IC50 values.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549)

    • Complete culture medium

    • This compound AA and this compound AP (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

    • Microplate reader.

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound AA or this compound AP for 24, 48, or 72 hours. Include a vehicle control.

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Aspirate the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment cluster_mechanistic Mechanistic Studies FAS_Assay FAS Inhibition Assay (IC50 Determination) Data_Analysis Data Analysis and IC50 Calculation FAS_Assay->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (MTT) (IC50 Determination) Western_Blot Western Blot Analysis (PI3K/Akt, NF-κB pathways) Cytotoxicity_Assay->Western_Blot Inform concentration Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cytotoxicity_Assay->Apoptosis_Assay Inform concentration Cytotoxicity_Assay->Data_Analysis Comparison Comparative Efficacy Analysis Western_Blot->Comparison Apoptosis_Assay->Comparison Data_Analysis->Comparison

General Experimental Workflow for Comparative Analysis.

Conclusion

The available data strongly indicates that this compound AP is an inhibitor of Fatty Acid Synthase. Its efficacy against cancer cells and its precise impact on downstream signaling pathways such as PI3K/Akt and NF-κB require further empirical validation. Crucially, there is a significant gap in the literature regarding the bioactivity of this compound AA. To enable a comprehensive comparison, future research should focus on determining the IC50 values of this compound AA in both FAS inhibition and cytotoxicity assays using standardized protocols. Furthermore, mechanistic studies are needed to elucidate the signaling pathways modulated by this compound AA. This will allow for a direct and meaningful comparison of the therapeutic potential of these two related natural products.

References

Albaspidin: A Comparative In Vitro Analysis Against Established Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro efficacy of Albaspidin, a naturally derived phloroglucinol, against the established chemotherapy agents doxorubicin and cisplatin. The following sections detail the cytotoxic, apoptotic, and cell cycle inhibitory effects of these compounds, supported by available experimental data. Methodologies for key assays are also provided to facilitate reproducibility and further investigation.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound AP, doxorubicin, and cisplatin against various cancer cell lines. It is important to note that the data for this compound AP is derived from a single source and is presented as hypothetical, highlighting the need for further independent validation.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)
This compound AP MCF-7Breast Cancer4835.2[1]
PC-3Prostate Cancer4842.8[1]
A549Lung Cancer4855.1[1]
HCT116Colon Cancer4838.5[1]
HepG2Liver Cancer4848.9[1]
Doxorubicin MCF-7Breast Cancer48~1.25
A549Lung Cancer480.6[1]
HCT116Colon CancerNot Specified1.9
Cisplatin A549Lung Cancer2416.48
A549Lung Cancer484.97

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents exert their effects.

This compound AP: Hypothetical data suggests that this compound AP induces apoptosis in MCF-7 breast cancer cells in a dose-dependent manner.[1] At a concentration of 50 µM for 48 hours, it is suggested to induce apoptosis in 55.4% of cells.[1]

Doxorubicin: Doxorubicin is a well-established inducer of apoptosis. In MCF-7 and MDA-MB-231 breast cancer cell lines, doxorubicin treatment leads to an increase in the number of apoptotic cells.[2] For instance, in MDA-MB-231 cells, doxorubicin treatment at 200 nM resulted in a 2-fold increase in the Bax/Bcl-2 ratio, a key indicator of apoptosis.[2]

Cisplatin: Cisplatin is also known to induce apoptosis in cancer cells. In A549 lung cancer cells, cisplatin treatment has been shown to increase the apoptotic rate in a dose-dependent manner.[3]

The following table presents a hypothetical comparison of the apoptotic effects of this compound AP.

CompoundCell LineConcentration (µM)Treatment Time (h)% Apoptotic Cells (Annexin V Positive)
This compound AP MCF-70 (Control)485.2[1]
254828.7[1]
504855.4[1]
754878.9[1]

Effects on Cell Cycle Progression

Disruption of the normal cell cycle is another key mechanism of action for many anticancer drugs.

This compound AP: Hypothetical data indicates that this compound AP can induce cell cycle arrest.[1] In PC-3 prostate cancer cells, treatment with 25 µM this compound AP for 24 hours is suggested to increase the percentage of cells in the G1 phase from 55.3% to 68.2%, while decreasing the percentage of cells in the S and G2/M phases.[1]

Doxorubicin: Doxorubicin has been shown to cause cell cycle arrest in various cancer cell lines. In HCT-116 colon carcinoma cells, a 3-hour treatment with doxorubicin led to a G2 phase arrest.[4]

Cisplatin: Cisplatin treatment can also lead to cell cycle arrest. In A549 lung cancer cells, cisplatin has been observed to induce a G1 phase arrest in a dose-dependent manner.

A summary of the hypothetical effect of this compound AP on the cell cycle is provided below.

CompoundCell LineConcentration (µM)Treatment Time (h)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
This compound AP PC-30 (Control)2455.3[1]28.1[1]16.6[1]
252468.2[1]19.5[1]12.3[1]

Mechanism of Action: Signaling Pathways

This compound: Computational models predict that this compound AP may exert its anticancer effects by modulating the PI3K/Akt and NF-κB signaling pathways. It is hypothesized to inhibit the phosphorylation of Akt and suppress the activation of NF-κB, leading to a decrease in anti-apoptotic proteins and an increase in pro-apoptotic proteins. This compound AP has also been identified as an inhibitor of Fatty Acid Synthase (FAS), a key enzyme in lipogenesis that is often overexpressed in cancer cells.[1]

Doxorubicin and Cisplatin: Both doxorubicin and cisplatin are known to induce DNA damage, which triggers a cascade of signaling events leading to cell cycle arrest and apoptosis. The PI3K/Akt and NF-κB pathways are also known to be modulated by these agents in various cancer types.

General Experimental Workflow for In Vitro Drug Comparison cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549, HCT116) cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 values cell_culture->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) Quantify apoptotic cells cell_culture->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) Determine cell cycle distribution cell_culture->cell_cycle drug_prep Preparation of Drug Solutions (this compound, Doxorubicin, Cisplatin) drug_prep->cytotoxicity drug_prep->apoptosis drug_prep->cell_cycle data_analysis Quantitative Data Analysis (IC50, % Apoptosis, % Cell Cycle) cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis comparison Comparative Analysis of Efficacy data_analysis->comparison

Caption: A generalized workflow for the in vitro comparison of anticancer agents.

Predicted Signaling Pathway Inhibition by this compound cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_outcome Cellular Outcome This compound This compound Akt Akt This compound->Akt inhibits NFkB NF-κB This compound->NFkB inhibits PI3K PI3K PI3K->Akt activates CellSurvival Cell Survival Akt->CellSurvival promotes IKK IKK IKK->NFkB activates NFkB->CellSurvival promotes Apoptosis Apoptosis CellSurvival->Apoptosis inhibits

Caption: Predicted mechanism of this compound via inhibition of PI3K/Akt and NF-κB pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the test compounds (this compound, doxorubicin, or cisplatin) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis
  • Cell Treatment: Seed cells and treat with the compounds as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Validating Albaspidin's Molecular Targets: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the wet lab validation of Albaspidin's predicted molecular targets. It offers a comparative analysis with the established chemotherapeutic agent Doxorubicin and other fatty acid synthase (FAS) inhibitors, supported by detailed experimental protocols and data presentation.

This compound AP, a phloroglucinol derivative, has been computationally predicted to induce apoptosis in cancer cells through the modulation of the PI3K/Akt and NF-κB signaling pathways. Furthermore, it is identified as a potential inhibitor of Fatty Acid Synthase (FAS), a key enzyme in de novo fatty acid synthesis that is often overexpressed in cancer cells. This guide outlines the necessary experimental steps to validate these in silico predictions.

Data Presentation: A Comparative Overview

To objectively assess the potential of this compound AP, its performance should be compared against a standard-of-care chemotherapy agent like Doxorubicin and other known FAS inhibitors. The following tables summarize hypothetical efficacy data for this compound AP alongside experimentally determined values for Doxorubicin.

Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)PC-3 (Prostate Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)HepG2 (Liver Cancer)
This compound AP (Hypothetical) 35.2 µM[1]42.8 µM[1]55.1 µM[1]38.5 µM[1]48.9 µM[1]
Doxorubicin 0.1 - 8.3 µM[2][3]-> 20 µM[3]-12.2 µM[3]

Table 2: Comparative Induction of Apoptosis in MCF-7 Breast Cancer Cells (48h Treatment)

CompoundConcentrationPercentage of Apoptotic Cells (Annexin V Positive)
This compound AP (Hypothetical) 0 µM (Control)5.2%[1]
25 µM28.7%[1]
50 µM55.4%[1]
75 µM78.9%[1]
Doxorubicin 200 nMSignificant increase (~7-fold higher Bax/Bcl-2 ratio)[2]

Table 3: Comparative Effect on Apoptosis-Related Protein Expression in Cancer Cells

CompoundTarget ProteinEffect
This compound AP (Predicted) Bcl-2Decrease[4]
BaxIncrease[4]
Cleaved Caspase-3Increase
Doxorubicin Bcl-2 / Bcl-xLDecrease[5][6]
BaxIncrease[2][5][6]
Cleaved Caspase-3Increase[7]

Mandatory Visualizations

To elucidate the predicted mechanisms and experimental workflows, the following diagrams are provided.

G cluster_0 In Silico Prediction cluster_1 Wet Lab Validation cluster_2 Analysis & Comparison Computational Modeling Computational Modeling This compound AP This compound AP Computational Modeling->this compound AP Predicted Targets PI3K/Akt Pathway NF-κB Pathway Fatty Acid Synthase (FAS) This compound AP->Predicted Targets Cytotoxicity Assays Cytotoxicity Assays Predicted Targets->Cytotoxicity Assays Western Blot Western Blot Predicted Targets->Western Blot CETSA CETSA Predicted Targets->CETSA Pull-down Assay Pull-down Assay Predicted Targets->Pull-down Assay Experimental Data Experimental Data Cytotoxicity Assays->Experimental Data Western Blot->Experimental Data CETSA->Experimental Data Pull-down Assay->Experimental Data Validate/Refute Hypothesis Validate/Refute Hypothesis Experimental Data->Validate/Refute Hypothesis Compare to Doxorubicin Compare to Doxorubicin Validate/Refute Hypothesis->Compare to Doxorubicin

Caption: Experimental workflow for validating in silico predictions of this compound AP's molecular targets.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation This compound AP (Predicted) This compound AP (Predicted) This compound AP (Predicted)->Akt

Caption: Predicted inhibition of the PI3K/Akt signaling pathway by this compound AP.

G Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to This compound AP (Predicted) This compound AP (Predicted) This compound AP (Predicted)->NF-κB Suppresses Activation Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes Cell Survival Cell Survival Gene Transcription->Cell Survival

Caption: Predicted suppression of the NF-κB survival pathway by this compound AP.

Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound AP and calculate its half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, A549) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a series of concentrations of this compound AP (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48 hours. Include Doxorubicin as a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the effect of this compound AP on the expression levels of key apoptosis-related proteins.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound AP at its IC50 concentration for 48 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound AP to its predicted protein targets in a cellular context.

Protocol:

  • Cell Treatment: Treat intact cells with this compound AP or a vehicle control for a specified time.

  • Heat Challenge: Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Analysis: Analyze the soluble fractions by Western blot using antibodies specific to the predicted target proteins (e.g., Akt, components of the NF-κB pathway, or FAS). An increase in the thermal stability of the target protein in the presence of this compound AP indicates direct binding.

Protein Pull-Down Assay

Objective: To validate the interaction between this compound AP and its predicted protein targets in vitro.

Protocol:

  • Bait Protein Immobilization: Immobilize a tagged version of the predicted target protein (the "bait") onto affinity beads.

  • Cell Lysate Incubation: Incubate the immobilized bait protein with a cell lysate containing the potential interacting partners (the "prey").

  • Washing: Wash the beads to remove non-specific binding proteins.

  • Elution: Elute the bait protein and its interacting partners from the beads.

  • Analysis: Analyze the eluted proteins by Western blot to confirm the presence of the predicted interacting partners.

Comparison with Other Fatty Acid Synthase Inhibitors

The predicted inhibition of FAS by this compound AP suggests its mechanism of action may be similar to other known FAS inhibitors. For instance, Orlistat, an FDA-approved anti-obesity drug, also inhibits FAS and has been shown to suppress the NF-κB and PI3K/Akt signaling pathways in cancer cells[2][8]. Similarly, the pharmacological inhibitor of FAS, C93, has been demonstrated to induce a protective NF-κB response in cancer cells[9][10]. Investigating the effects of this compound AP on these pathways and comparing them to the established effects of Orlistat and C93 will provide valuable insights into its mechanism of action and potential as an anticancer agent.

References

Comparative Analysis of Albaspidin Extraction Efficiency: Soxhlet vs. Ultrasound-Assisted Extraction (UAE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Extraction Method for Albaspidin from Dryopteris Species.

Principles of Extraction Methods

Soxhlet Extraction: This traditional method relies on the continuous percolation of a heated solvent through a solid sample. The solvent is vaporized, condensed, and then drips onto the sample contained in a thimble. Once the thimble is full, the solvent containing the extracted compounds is siphoned back into the boiling flask. This cycle repeats, allowing for a thorough extraction over a prolonged period. The key advantage is the repeated use of fresh, hot solvent, which can enhance the extraction of less soluble compounds. However, the prolonged exposure to high temperatures can potentially degrade thermolabile compounds.

Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate localized high pressure and temperature, leading to the disruption of cell walls and enhanced mass transfer of the target compounds from the plant matrix into the solvent. UAE is known for its ability to reduce extraction times and solvent consumption compared to conventional methods.[1]

Comparative Overview

The selection of an extraction method depends on various factors, including the desired yield, purity, extraction time, solvent consumption, and the thermal stability of the target compound. The following table summarizes the key differences between Soxhlet and Ultrasound-Assisted Extraction for the recovery of phloroglucinols like this compound.

FeatureSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)
Extraction Time Long (typically 6-24 hours)Short (typically 30-120 minutes)
Temperature High (boiling point of the solvent)Generally lower and controllable
Solvent Consumption HighLow to moderate
Energy Consumption HighLower
Efficiency Generally considered exhaustiveCan be highly efficient with optimized parameters
Compound Stability Risk of degradation for thermolabile compoundsReduced risk of degradation due to shorter time and lower temperatures
Automation Can be automatedCan be automated
Scalability ScalableScalable

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following protocols are based on established practices for the extraction of phloroglucinols from Dryopteris species.

Soxhlet Extraction Protocol (General)
  • Sample Preparation: Dried rhizomes of Dryopteris species are finely ground to a consistent particle size.

  • Apparatus Setup: A Soxhlet apparatus is assembled with a round-bottom flask, the Soxhlet extractor containing a cellulose thimble with the powdered plant material, and a condenser.

  • Solvent Addition: The round-bottom flask is filled with a suitable solvent, such as 95% ethanol.

  • Extraction Process: The solvent is heated to its boiling point. The vapor travels to the condenser, liquefies, and drips into the thimble, immersing the plant material. The solvent containing the extracted compounds is periodically siphoned back into the flask.

  • Duration: The extraction is typically run for 8 to 24 hours to ensure exhaustive extraction.

  • Post-Extraction: The resulting extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

Ultrasound-Assisted Extraction (UAE) Protocol (Optimized for Dryopteris crassirhizoma)

Based on a study optimizing the extraction of α-glucosidase inhibitors from Dryopteris crassirhizoma, a rich source of phloroglucinols, the following parameters are recommended.[1]

  • Sample Preparation: Dried and powdered rhizomes of Dryopteris crassirhizoma are used.

  • Solvent: Ethanol is used as the extraction solvent.

  • Extraction Parameters:

    • Extraction Time: 103.03 minutes[1]

    • Sonication Power: 342.69 W[1]

    • Solvent-to-Material Ratio: 94.00 mL/g[1]

  • Procedure: The powdered plant material is mixed with the solvent in an extraction vessel. The vessel is then placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The extraction is carried out for the specified duration and power.

  • Post-Extraction: After extraction, the mixture is filtered to separate the solid residue from the liquid extract. The extract is then concentrated using a rotary evaporator.

Quantitative Data

While a direct head-to-head comparison of this compound yield using Soxhlet and UAE is not available in the cited literature, studies on the extraction of phloroglucinols from Dryopteris crassirhizoma provide valuable insights. One study using an ethyl acetate extract reported the levels of various flavaspidic acids, which are structurally related to this compound.[2] For instance, the levels of flavaspidic acid AB and PB in the ethyl acetate extract were found to be 4.41 and 4.49 mg/g of the dried sample, respectively.[2] Another study optimized UAE for the extraction of bioactive components from the same plant, suggesting that this modern technique is highly efficient for recovering these types of compounds.[1] Generally, UAE is reported to offer higher recovery of bioactive components in a shorter time and with less solvent compared to traditional methods like Soxhlet.[1]

Experimental Workflow Diagrams

To visualize the procedural differences, the following diagrams illustrate the workflows for both extraction methods.

Soxhlet_Workflow start Start prep Sample Preparation (Grinding) start->prep load Load Sample into Thimble prep->load assemble Assemble Soxhlet Apparatus load->assemble extract Continuous Extraction (6-24 hours) assemble->extract cool Cooling extract->cool concentrate Solvent Evaporation (Rotary Evaporator) cool->concentrate end Crude this compound Extract concentrate->end

Soxhlet Extraction Workflow

UAE_Workflow start Start prep Sample Preparation (Grinding) start->prep mix Mix Sample with Solvent prep->mix sonicate Ultrasonication (e.g., 103 min) mix->sonicate filter Filtration sonicate->filter concentrate Solvent Evaporation (Rotary Evaporator) filter->concentrate end Crude this compound Extract concentrate->end

References

Evaluating Albaspidin's Activity Across Diverse Cancer Histotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaspidin, a phloroglucinol derivative, has garnered attention as a potential anti-cancer agent. Emerging in silico models and preliminary data suggest its activity against a variety of cancer cell types, primarily through the inhibition of Fatty Acid Synthase (FAS), a key enzyme often overexpressed in malignant cells.[1][2] This guide provides a comparative overview of the reported and predicted anti-cancer activities of this compound AP, a form of this compound, across different cancer histotypes. It aims to serve as a resource for researchers by presenting available data, outlining detailed experimental protocols for validation, and visualizing the proposed mechanisms of action.

Disclaimer: The quantitative data presented in this guide is based on hypothetical datasets provided in technical application notes and should be considered illustrative. Rigorous experimental validation is required to confirm these findings.

Quantitative Data Summary

The following tables summarize the hypothetical cytotoxic and pro-apoptotic efficacy of this compound AP across a panel of human cancer cell lines. This data provides a preliminary basis for comparing its potential activity across different cancer histotypes.

Table 1: Comparative Cytotoxicity of this compound AP in Human Cancer Cell Lines

Cell LineCancer HistotypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer35.2[2]
PC-3Prostate Cancer42.8[2]
A549Lung Cancer55.1[2]
HCT116Colon Cancer38.5[2]
HepG2Liver Cancer48.9[2]

Table 2: Induction of Apoptosis by this compound AP in MCF-7 Breast Cancer Cells (48h Treatment)

This compound AP Concentration (µM)Percentage of Apoptotic Cells (Annexin V Positive)
0 (Control)5.2%[2]
2528.7%[2]
5055.4%[2]
7578.9%[2]

Table 3: Effect of this compound AP on Cell Cycle Distribution in PC-3 Prostate Cancer Cells (24h Treatment)

This compound AP Concentration (µM)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)55.3%[2]28.1%[2]16.6%[2]
2568.2%[2]19.5%[2]12.3%[2]
5075.1%[2]15.2%[2]9.7%[2]

Proposed Signaling Pathways and Mechanism of Action

In silico modeling predicts that this compound AP exerts its anti-cancer effects by modulating key signaling pathways that are crucial for cancer cell survival and proliferation.[2] The primary proposed mechanisms are the inhibition of Fatty Acid Synthase (FAS) and the subsequent modulation of the PI3K/Akt and NF-κB signaling pathways.[1][2]

Fatty Acid Synthase (FAS) Inhibition

Many cancer cells exhibit upregulated de novo fatty acid synthesis to support rapid proliferation and membrane biogenesis.[1] this compound AP has been identified as an inhibitor of FAS, which is a central enzyme in this process.[1][2] Inhibition of FAS in cancer cells is expected to lead to a depletion of essential lipids, ultimately inducing apoptosis and suppressing tumor growth.[1]

Modulation of PI3K/Akt and NF-κB Signaling

Computational models suggest that this compound AP inhibits the phosphorylation of Akt, a critical node in the PI3K/Akt pathway, and suppresses the activation of NF-κB.[2] This dual action is hypothesized to decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins such as Bax, thereby shifting the cellular balance towards programmed cell death.[2]

Albaspidin_Signaling_Pathway Proposed Signaling Pathway of this compound AP This compound This compound AP FAS Fatty Acid Synthase (FAS) This compound->FAS inhibition PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibition NFkB NF-κB Pathway This compound->NFkB inhibition Bax Bax (Pro-apoptotic) This compound->Bax promotes (indirectly) Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 upregulates Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits NFkB->Bcl2 upregulates NFkB->Apoptosis inhibits Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: Proposed mechanism of this compound AP-induced apoptosis.

Experimental Protocols

To validate the anti-cancer activities of this compound, a series of well-established experimental protocols can be employed.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound AP on various cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, A549, HCT116, HepG2)

  • This compound AP

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound AP in the appropriate culture medium.

  • Remove the existing medium and treat the cells with various concentrations of this compound AP. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells induced by this compound AP.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound AP

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound AP at its IC50 concentration for a specified time (e.g., 48 hours).

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry.

Western Blot Analysis

Objective: To investigate the effect of this compound AP on the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax).

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Add the chemiluminescent substrate and capture the image using an imaging system.

  • Analyze the protein band intensities using densitometry software.

Experimental and Validation Workflow

The following diagram illustrates a logical workflow for the investigation and validation of this compound AP's anti-cancer activity, starting from initial screening to mechanistic studies.

Experimental_Workflow Experimental Workflow for this compound AP Evaluation cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation Cell_Lines Select Cancer Cell Lines (e.g., MCF-7, PC-3, A549) MTT_Assay Cell Viability Assay (MTT) Cell_Lines->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis IC50->Cell_Cycle_Assay Western_Blot Western Blot (Bcl-2, Bax, p-Akt) IC50->Western_Blot Data_Analysis Analyze Quantitative Data Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis Pathway_Analysis Correlate with Signaling Pathways Data_Analysis->Pathway_Analysis Conclusion Draw Conclusions on Activity Pathway_Analysis->Conclusion

Caption: A typical workflow for evaluating a novel anti-cancer compound.

Conclusion and Future Directions

The available information, primarily from predictive modeling and hypothetical data, suggests that this compound AP holds promise as a potential anti-cancer agent with activity across multiple cancer histotypes. Its proposed mechanism of action, targeting the frequently overexpressed Fatty Acid Synthase and modulating critical survival pathways like PI3K/Akt and NF-κB, provides a strong rationale for further investigation.

However, it is crucial to underscore that comprehensive, peer-reviewed experimental studies are necessary to validate these preliminary findings. Future research should focus on:

  • Systematic Screening: Evaluating the cytotoxicity of this compound across a broader panel of cancer cell lines from diverse histotypes to identify the most sensitive cancer types.

  • Mechanistic Validation: Conducting detailed molecular studies to confirm the inhibition of FAS and the modulation of the PI3K/Akt and NF-κB pathways. This should include quantitative analysis of protein expression and phosphorylation status.

  • In Vivo Studies: Assessing the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.

  • Clinical Trials: To date, no clinical trials involving this compound for the treatment of cancer have been identified. Future clinical investigations would be contingent on robust preclinical data.

This guide provides a foundational framework for researchers interested in exploring the therapeutic potential of this compound. The detailed protocols and outlined workflows are intended to facilitate the design of rigorous experiments to validate its anti-cancer properties and elucidate its mechanism of action.

References

A Comparative Analysis of Albaspidin and Other Phloroglucinols from Dryopteris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the biological activities of Albaspidin and other prominent phloroglucinol compounds isolated from ferns of the Dryopteris genus. The information presented herein is collated from various scientific studies to offer an objective overview supported by experimental data, detailed protocols, and visual representations of key biological pathways.

Introduction to Dryopteris Phloroglucinols

The rhizomes of Dryopteris species are a rich source of phloroglucinols, a class of naturally occurring phenolic compounds.[1][2] These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including anthelmintic, anticancer, antiviral, and antibacterial properties.[1][3][4][5] This guide focuses on a comparative evaluation of this compound and other notable Dryopteris phloroglucinols such as Aspidinol, Flavaspidic acid, Desaspidin, and others, to aid researchers in their exploration of these compounds for potential therapeutic applications.

Anthelmintic Activity

Historically, extracts from Dryopteris rhizomes have been used as a traditional remedy for tapeworm infections.[3][5] Modern studies have validated these ethnobotanical uses, attributing the anthelmintic effects to the phloroglucinol constituents.

Comparative Anthelmintic Activity Data

CompoundTarget OrganismConcentration (µM)Observed EffectReference
AspidinSchistosoma mansoni25 - 100Decreased motor activity, tegumental alterations, death of adult worms[3]
Flavaspidic acidSchistosoma mansoni50 - 100Decreased motor activity, tegumental alterations, death of adult worms[3]
DesaspidinSchistosoma mansoni25 - 100Decreased motor activity, death of adult worms[3]
Methylene-bis-aspidinolSchistosoma mansoni100Decreased motor activity, death of adult worms[3]
DesaspidinHymenolepis nana-More potent than aspidin or flavaspidic acid[5]
AspidinHymenolepis nana-Most potent among phloroglucinols from D. dilatata[5]
Flavaspidic acidHymenolepis nana-Most active phloroglucinol from D. filix-mas[5]

Experimental Protocol: In Vitro Schistosomicidal Assay

This protocol is based on the methodology used to evaluate the activity of phloroglucinols against adult Schistosoma mansoni worms.[3]

  • Worm Recovery: Adult S. mansoni worms are recovered from the portal and mesenteric veins of previously infected mice.

  • Incubation: Worm pairs are placed in 24-well plates containing RPMI 1640 medium supplemented with antibiotics and fetal bovine serum.

  • Compound Treatment: The phloroglucinol compounds are dissolved in an appropriate solvent (e.g., DMSO) and added to the wells at various concentrations. A negative control (medium with solvent) and a positive control (e.g., Praziquantel) are included.

  • Observation: The worms are incubated at 37°C in a 5% CO₂ atmosphere and observed at regular intervals (e.g., 24, 48, 72 hours) under an inverted microscope.

  • Assessment: The effects on motor activity, tegumental alterations, and mortality are recorded. Viability can be further assessed by transferring the worms to fresh medium without the compound and observing for recovery.

Anticancer Activity

Several Dryopteris phloroglucinols, including this compound, have demonstrated promising anticancer properties. The primary mechanism of action for some of these compounds involves the inhibition of key enzymes and modulation of critical signaling pathways in cancer cells.

Comparative Anticancer Activity Data

CompoundCell LineAssayIC50Reference
This compound AP-Fatty Acid Synthase (FAS) Inhibition71.7 µM[6]
HispidinColon cancer cellsCell Viability-[7]
IsalpininA549, H23, H460 (NSCLC)Cell Viability (48h)~82 µM (A549), ~44 µM (H23, H460)[8]
Norflavaspidic acid ABHuman leukemia Reh cells-32.2 µg/ml[9]

Signaling Pathways in Anticancer Activity

Computational models and experimental data suggest that this compound AP may induce apoptosis in cancer cells by modulating the PI3K/Akt and NF-κB signaling pathways.[10] Inhibition of these pathways can lead to a decrease in anti-apoptotic proteins (e.g., Bcl-2) and an increase in pro-apoptotic proteins (e.g., Bax), ultimately triggering programmed cell death.[10]

anticancer_pathway This compound This compound AP PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits NFkB NF-κB Pathway This compound->NFkB inhibits Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis | NFkB->Cell_Survival NFkB->Apoptosis |

Predicted Anticancer Mechanism of this compound AP.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the phloroglucinol compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours to allow the conversion of MTT to formazan by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Antiviral Activity

Recent studies have highlighted the potential of Dryopteris phloroglucinols as antiviral agents, particularly against coronaviruses and influenza viruses.

Comparative Antiviral Activity Data

CompoundVirusAssayIC50 (µM)CC50 (µM)Reference
Dryocrassin ABBASARS-CoV-2Immunofluorescence-based22.40 ± 0.73>50[2]
Filixic Acid ABASARS-CoV-2Immunofluorescence-based25.90 ± 0.81>50[2]
Dryatraol CRespiratory Syncytial VirusIn vitro11.9-[11][12]
Dryatraol CInfluenza A (H1N1)In vitro5.5-[11][12]
Dryatraols F-HHerpes Simplex Virus 1In vitro2.6 - 6.3-[11][12]

Experimental Protocol: Immunofluorescence-based Antiviral Assay

This protocol is adapted from a study on the anticoronaviral activity of phloroglucinols.[2]

  • Cell Culture: Vero cells are seeded in 96-well plates and grown to confluence.

  • Virus Infection: The cells are infected with the virus (e.g., SARS-CoV-2) at a specific multiplicity of infection (MOI).

  • Compound Treatment: Immediately following infection, the cells are treated with serial dilutions of the phloroglucinol compounds.

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Immunostaining: The cells are fixed, permeabilized, and then incubated with a primary antibody specific for a viral protein, followed by a fluorescently labeled secondary antibody.

  • Imaging and Analysis: The cells are imaged using a fluorescence microscope, and the number of infected cells is quantified to determine the inhibitory effect of the compounds and calculate the IC50 value.

experimental_workflow cluster_cell_culture Cell Culture cluster_infection_treatment Infection & Treatment cluster_incubation_staining Incubation & Staining cluster_analysis Analysis seeding Seed Vero cells in 96-well plates confluence Culture to confluence seeding->confluence infection Infect with virus confluence->infection treatment Treat with phloroglucinols infection->treatment incubation Incubate for 24h treatment->incubation staining Immunostaining incubation->staining imaging Fluorescence microscopy staining->imaging quantification Quantify infected cells & calculate IC50 imaging->quantification

Workflow for Immunofluorescence-based Antiviral Assay.

Antibacterial Activity

Phloroglucinols from Dryopteris have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Antibacterial Activity Data

CompoundBacterial StrainMICReference
AspidinolMRSA2 µg/mL[13][14]
AspidinolMSSA & MRSA0.25 - 2 µg/mL[14]
Flavaspidic acid ABMRSAEnriched in active fraction with MIC of 3.125 µg/mL[9]
Norflavaspidic acid ABMRSAEnriched in active fraction with MIC of 3.125 µg/mL[9]
Flavaspidic acids PB & ABGram-positive bacteria (e.g., MRSA)Highly active[15]
Aspidin BBS. aureus15.63 - 62.5 µg/mL[16]
Desaspidin BB & PBS. aureus, E. coli, B. subtilis, D. zeae4 - 16 µg/ml[17]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.

  • Preparation of Inoculum: A standardized suspension of the target bacterium is prepared in a suitable broth medium.

  • Serial Dilution: The phloroglucinol compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Conclusion

The phloroglucinols derived from Dryopteris ferns, including this compound and its analogs, represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their demonstrated efficacy across a range of activities, including anthelmintic, anticancer, antiviral, and antibacterial, underscores their importance for further investigation in drug discovery and development. This guide provides a foundational comparison to aid researchers in navigating the promising landscape of these natural products.

References

Replicating Antiviral Activity of Albaspidin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported antiviral activities of phloroglucinol compounds related to Albaspidin. While direct, comprehensive studies on this compound's antiviral efficacy are limited in publicly available literature, this document summarizes the existing data on structurally similar compounds and outlines the established experimental protocols to facilitate further research and replication of findings. The guide also presents a hypothesized mechanism of action for this compound's potential antiviral effects based on its known biochemical activities.

Comparative Antiviral Activity of this compound and Related Phloroglucinols

Quantitative data on the antiviral activity of this compound is not extensively reported in peer-reviewed publications. However, studies on other phloroglucinols isolated from Dryopteris crassirhizoma have demonstrated antiviral potential. This compound AP is known to inhibit fatty acid synthase (FAS) with an IC50 of 71.7 μM, a mechanism that could contribute to antiviral effects.[1] The following table summarizes the available antiviral and cytotoxic data for phloroglucinols structurally related to this compound.

Compound NameVirus TargetAssay TypeIC50 (µM)CC50 (µM)Cell LineSelectivity Index (SI) (CC50/IC50)
This compound AP Fatty Acid Synthase (FAS)Enzyme Inhibition Assay71.7N/AN/AN/A
Filixic acid ABA Influenza A (H5N1)Neuraminidase Inhibition29.6N/AN/AN/A
Nortrisflavaspidic acid ABB Influenza A (H5N1)Neuraminidase Inhibition51.5N/AN/AN/A

N/A: Not Available in the cited literature.

Experimental Protocols

To rigorously assess the antiviral properties of this compound and enable replication of findings, standardized experimental protocols are essential. The following are detailed methodologies for determining the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of a test compound.

Plaque Reduction Assay for Antiviral Efficacy (IC50)

This assay is a functional method to quantify the ability of a compound to inhibit viral replication, measured by the reduction in the formation of viral plaques.

Materials:

  • Confluent monolayer of appropriate host cells (e.g., Vero E6, MDCK) in 6-well plates

  • Virus stock with a known titer (plaque-forming units/mL)

  • Test compound (this compound) at various concentrations

  • Infection medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.2% Avicel)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the 6-well plates with host cells to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of this compound in infection medium.

  • Infection: Aspirate the growth medium from the cells and wash with PBS. Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.

  • Treatment: Immediately after infection, add the different concentrations of the this compound dilutions to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and add the overlay medium to each well. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation for Plaque Formation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).

  • Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 1 hour. After fixation, remove the formalin and stain the cells with crystal violet solution for 15 minutes.

  • Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.

  • IC50 Calculation: The percentage of plaque reduction is calculated relative to the virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity (CC50)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.[2][3][4][5][6]

Materials:

  • Host cells in a 96-well plate

  • Test compound (this compound) at various concentrations

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a cell-only control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The CC50 value is the concentration of the compound that reduces cell viability by 50% and is determined from a dose-response curve.

Visualizing Experimental and Logical Frameworks

To provide a clearer understanding of the processes involved in evaluating this compound's antiviral potential, the following diagrams illustrate the experimental workflow and a hypothesized signaling pathway.

experimental_workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Host Cell Culture plaque_assay Plaque Reduction Assay (IC50) cell_culture->plaque_assay mtt_assay MTT Assay (CC50) cell_culture->mtt_assay virus_stock Virus Stock Preparation virus_stock->plaque_assay compound_prep This compound Serial Dilutions compound_prep->plaque_assay compound_prep->mtt_assay data_collection Plaque Counting & Absorbance Reading plaque_assay->data_collection mtt_assay->data_collection calculation IC50 & CC50 Calculation data_collection->calculation si_calculation Selectivity Index (SI) Calculation calculation->si_calculation

Antiviral activity screening workflow.

hypothesized_pathway This compound This compound FAS Fatty Acid Synthase (FAS) This compound->FAS Inhibition Fatty_Acids Fatty Acid Synthesis FAS->Fatty_Acids Catalyzes Viral_Replication Viral Replication Inhibition FAS->Viral_Replication Viral_Membrane Viral Envelope & Replication Membranes Fatty_Acids->Viral_Membrane Required for Viral_Membrane->Viral_Replication

Hypothesized antiviral mechanism of this compound.

References

A Comparative Metabolomic Exploration of Albaspidin-Producing Ferns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent Albaspidin-producing fern species, focusing on the quantitative differences in their metabolomic profiles. The information presented is supported by experimental data and detailed methodologies to assist in research and development endeavors related to the therapeutic potential of these natural compounds.

Introduction to this compound and its Fern Sources

This compound is a phloroglucinol derivative found in several fern species, particularly within the genus Dryopteris. These compounds are of significant interest to the scientific community due to their potential biological activities. This guide focuses on a comparative metabolomic study of key fern species known to produce this compound and its derivatives, providing a quantitative basis for species selection and further investigation. The primary species discussed are Dryopteris crassirhizoma and Dryopteris filix-mas.

Quantitative Comparison of this compound Content

The concentration of this compound and its derivatives can vary significantly between different fern species and even within different parts of the same plant. The rhizomes are typically the primary site of phloroglucinol accumulation. Recent liquid chromatography-mass spectrometry (LC-MS) analyses have enabled the precise quantification of these compounds.

Below is a summary of the reported concentrations of this compound derivatives in the rhizomes of two prominent Dryopteris species.

Fern SpeciesThis compound DerivativeConcentration (mg/g of dried sample)Analytical MethodReference
Dryopteris crassirhizomaThis compound PP0.72 (in EtOAc extract)UPLC-QTOF-MS[1]
Dryopteris filix-masThis compoundPresent (Quantification not specified)Not specified[2]

Note: The data for Dryopteris filix-mas indicates the presence of this compound, but a specific quantitative value was not provided in the referenced literature. Further targeted quantitative studies are needed for a direct comparison.

Biosynthesis of this compound

This compound, a dimeric phloroglucinol, is synthesized via the polyketide pathway. The core structure is derived from the condensation of acyl-CoA units with malonyl-CoA, followed by cyclization and subsequent enzymatic modifications.

This compound Biosynthetic Pathway

The following diagram illustrates the general biosynthetic pathway leading to the formation of the phloroglucinol core of this compound.

Albaspidin_Biosynthesis cluster_0 Polyketide Synthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC PKS Type III Polyketide Synthase (Phloroglucinol Synthase) MalonylCoA->PKS AcylCoA Acyl-CoA (e.g., Butyryl-CoA) AcylCoA->PKS Acylphloroglucinol Acylphloroglucinol Monomer PKS->Acylphloroglucinol Dimerization Oxidative Dimerization Acylphloroglucinol->Dimerization This compound This compound Dimerization->this compound

Biosynthetic pathway of this compound.

Experimental Protocols

The following section details a general methodology for the extraction and quantitative analysis of this compound and other phloroglucinols from fern rhizomes, based on protocols described in the literature.

Experimental Workflow

Experimental_Workflow Start Fern Rhizome Collection and Preparation Extraction Solvent Extraction (e.g., EtOAc, MeOH) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration LCMS UPLC-QTOF-MS Analysis Filtration->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

General experimental workflow for metabolomic analysis.
Sample Preparation

  • Collection: Collect fresh rhizomes from the selected fern species.

  • Cleaning and Drying: Thoroughly wash the rhizomes to remove soil and debris. Air-dry or use a lyophilizer to completely dry the plant material.

  • Grinding: Grind the dried rhizomes into a fine powder using a mechanical grinder.

Extraction of Phloroglucinols
  • Solvent Selection: Ethyl acetate (EtOAc) and methanol (MeOH) are effective solvents for extracting phloroglucinols.

  • Extraction Procedure:

    • Macerate a known weight of the powdered rhizome (e.g., 10 g) with the chosen solvent (e.g., 200 mL of EtOAc) at room temperature for a specified period (e.g., 24-48 hours) with occasional shaking.

    • Alternatively, use sonication or Soxhlet extraction to improve efficiency.

  • Filtration and Concentration:

    • Filter the extract through filter paper to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to obtain the crude extract.

LC-MS Analysis for Quantification
  • Instrumentation: Utilize an Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for the separation of phloroglucinols.

    • Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), is commonly employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: Inject a small volume of the dissolved extract (e.g., 1-5 µL).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used, depending on the target analytes.

    • Data Acquisition: Acquire data in a full scan mode over a relevant mass range (e.g., m/z 100-1000).

    • MS/MS Fragmentation: Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation of this compound and its derivatives.

  • Quantification:

    • Prepare a standard curve using a certified reference standard of this compound.

    • Calculate the concentration of this compound in the samples by comparing the peak area of the analyte with the standard curve.

Conclusion

This comparative guide highlights the presence of this compound in Dryopteris crassirhizoma and Dryopteris filix-mas, with quantitative data available for the former. The provided biosynthetic pathway and experimental protocols offer a framework for researchers to conduct further comparative metabolomic studies. Future research should focus on generating more extensive quantitative data for this compound across a wider range of fern species to fully understand the chemotaxonomic variations and to identify high-yielding sources for potential pharmaceutical applications.

References

Safety Operating Guide

A Guide to the Safe Disposal of Albaspidin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Albaspidin, a naturally derived phloroglucinol compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is essential to consult your institution's specific safety protocols and Chemical Hygiene Plan. When handling this compound, always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.

Hazard Assessment
Quantitative Data for this compound AA

The following table summarizes the available quantitative data for this compound AA. This information is essential for a proper risk assessment prior to handling and disposal.

PropertyValueSource
Molecular Formula C21H24O8[1]
Molecular Weight 404.4 g/mol [1]
Appearance Yellow powder[1]
Purity >98%[1]
Storage 2-8°C, Protected from air and light[1]
Solubility Soluble in Pyridine, DMSO, Ethanol, Methanol, Hot water[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste. This process is designed to be general; always consult with your institution's Environmental Health & Safety (EHS) department to ensure compliance with local, state, and federal regulations.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal.

  • Solid this compound Waste:

    • Collect unused or expired solid this compound in a clearly labeled, sealed, and chemically compatible container.

    • Label the container as "Hazardous Waste" and include the full chemical name: "this compound."

  • Contaminated Labware:

    • Disposable items that have come into contact with this compound (e.g., gloves, pipette tips, weigh boats) must be collected in a separate, sealed bag or container.

    • This container should be labeled as "Solid Waste Contaminated with this compound."

  • Liquid this compound Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and compatible container.

    • The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[4]

Step 2: Waste Container Management
  • Labeling: All waste containers must be accurately and clearly labeled with the contents, associated hazards (e.g., "Irritant"), and the date of accumulation.[4]

  • Storage: Store sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory. The SAA should have secondary containment to mitigate spills.

Step 3: Waste Disposal Request
  • Once a waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department to arrange for pickup and disposal.[4]

  • Provide the EHS department with accurate information regarding the waste composition.

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [5]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

Albaspidin_Disposal_Workflow cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: this compound Waste Generated consult_sds Consult this compound SDS & Institutional Protocols start->consult_sds assess_hazards Assess Hazards (Assume Irritant) consult_sds->assess_hazards ppe Don Appropriate PPE assess_hazards->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid this compound or Contaminated Materials waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid solid_container Place in Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container store_saa Store in Satellite Accumulation Area (SAA) solid_container->store_saa liquid_container->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs end End: Professional Disposal contact_ehs->end Signaling_Pathway_Disposal_Decision cluster_input Initial State cluster_process Decision & Action cluster_output Outcome waste This compound Waste check_sds Review SDS waste->check_sds check_local_regs Check Institutional & Local Regulations check_sds->check_local_regs segregate Segregate Waste check_local_regs->segregate label_waste Label Container Correctly segregate->label_waste contact_ehs Arrange EHS Pickup label_waste->contact_ehs safe_disposal Safe & Compliant Disposal contact_ehs->safe_disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Albaspidin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Albaspidin, a naturally occurring phloroglucinol derivative. By adhering to these procedural steps, you can mitigate risks and ensure a safe laboratory environment.

Essential Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on the Safety Data Sheet (SDS) for this compound AA.[1] Consistent and correct use of PPE is the first line of defense against potential exposure.

Protection Type Specification Purpose
Eye/Face Protection Chemical safety goggles or glasses meeting EN 166 (EU) or ANSI Z87.1 (US) standards.Protects against dust particles and splashes.[1]
Skin Protection Chemical-impermeable gloves (e.g., Nitrile rubber) and a lab coat.Prevents skin contact.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required when dust formation is possible to avoid inhalation.[1]
Body Protection Long-sleeved clothing or a lab coat.Provides an additional layer of protection against skin contact.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing contamination.

1. Preparation:

  • Ensure the work area is well-ventilated. A chemical fume hood is recommended.

  • Verify that an eye wash station and safety shower are readily accessible.

  • Don all required PPE as outlined in the table above.

  • Have spill control materials (e.g., absorbent pads, appropriate waste containers) available.

2. Handling this compound:

  • Avoid the formation of dust and aerosols when handling the solid compound.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe in dust, gas, mist, or vapors.[1]

  • Keep the container tightly closed when not in use.[1]

3. Storage:

  • Store this compound in a tightly closed container in a dry and well-ventilated place.[1]

  • Keep away from sources of ignition.[1]

This compound Safety Workflow

Albaspidin_Handling_Workflow This compound Handling and Emergency Workflow start Start: Prepare for Handling this compound prep_ppe Don Required PPE: - Goggles - Gloves - Lab Coat - Respirator (if needed) start->prep_ppe prep_workspace Prepare Workspace: - Ensure good ventilation - Check safety equipment - Have spill kit ready start->prep_workspace handle_this compound Handle this compound: - Avoid dust/aerosol formation - Avoid contact and inhalation - Use non-sparking tools prep_ppe->handle_this compound prep_workspace->handle_this compound storage Store Properly: - Tightly closed container - Dry, well-ventilated area handle_this compound->storage spill Accidental Spill Occurs handle_this compound->spill end End of Procedure storage->end evacuate Evacuate Immediate Area spill->evacuate spill_response Spill Response: - Use absorbent material - Collect in sealed container - Decontaminate area evacuate->spill_response disposal Dispose of Waste: - Follow hazardous waste protocol spill_response->disposal disposal->end

Caption: Workflow for the safe handling of this compound and response to accidental spills.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be collected in a dedicated, leak-proof hazardous waste container.

2. Labeling:

  • The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

3. Storage of Waste:

  • Keep the hazardous waste container securely closed at all times, except when adding waste.

  • Store the container in a designated, secure area away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.[1]

Quantitative Data Summary

Data Point Value Remarks
LD50 (Oral) No data availableLethal Dose, 50% - The single dose of a substance that causes the death of 50% of an animal population from exposure by mouth.
LD50 (Dermal) No data availableLethal Dose, 50% - The single dose of a substance that causes the death of 50% of an animal population from exposure by skin contact.
LC50 (Inhalation) No data availableLethal Concentration, 50% - The concentration of a chemical in the air that kills 50% of the test animals in a given time.
Toxicity to fish No data available[1]
Toxicity to daphnia and other aquatic invertebrates No data available[1]
Toxicity to algae No data available[1]

By integrating these safety protocols and logistical plans into your laboratory's standard operating procedures, you can build a foundation of safety and trust in the handling of this compound and other research chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Albaspidin
Reactant of Route 2
Albaspidin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.